molecular formula C13H23NO5 B3027705 Ethyl 4-Boc-2-homomorpholinecarboxylate CAS No. 1363166-21-5

Ethyl 4-Boc-2-homomorpholinecarboxylate

Cat. No.: B3027705
CAS No.: 1363166-21-5
M. Wt: 273.33
InChI Key: NFMNWHFTGYMZQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-Boc-2-homomorpholinecarboxylate is a useful research compound. Its molecular formula is C13H23NO5 and its molecular weight is 273.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-O-tert-butyl 2-O-ethyl 1,4-oxazepane-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-5-17-11(15)10-9-14(7-6-8-18-10)12(16)19-13(2,3)4/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMNWHFTGYMZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCCO1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401123180
Record name 1,4-Oxazepine-2,4(5H)-dicarboxylic acid, tetrahydro-, 4-(1,1-dimethylethyl) 2-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401123180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363166-21-5
Record name 1,4-Oxazepine-2,4(5H)-dicarboxylic acid, tetrahydro-, 4-(1,1-dimethylethyl) 2-ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363166-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Oxazepine-2,4(5H)-dicarboxylic acid, tetrahydro-, 4-(1,1-dimethylethyl) 2-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401123180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-Boc-2-homomorpholinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated physicochemical properties of Ethyl 4-Boc-2-homomorpholinecarboxylate (CAS No. 1363166-21-5). As a novel heterocyclic building block, this compound holds significant potential in medicinal chemistry and drug development. Due to the limited availability of experimental data in public literature, this document establishes a foundational profile through structural analysis and predictive methodologies based on well-characterized analogs. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of its core physicochemical characteristics. This guide is intended for researchers, chemists, and drug development professionals seeking to understand, handle, and utilize this compound in their work.

Introduction and Molecular Identity

This compound is a saturated heterocyclic compound featuring a seven-membered 1,4-oxazepane ring. This "homo" structure, containing an additional methylene group compared to its morpholine analog, imparts distinct conformational flexibility and stereoelectronic properties. The molecule is further functionalized with a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and an ethyl ester at the 2-position of the ring. These features make it a valuable chiral synthon for introducing the homomorpholine scaffold into more complex molecules, a motif of increasing interest in the design of novel therapeutic agents.

The Boc group provides stability under various reaction conditions while allowing for facile deprotection under acidic conditions, and the ethyl ester serves as a handle for further chemical modification, such as amidation or reduction. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective use in synthesis, purification, formulation, and for predicting its behavior in biological systems.

Molecular Structure

The structure of this compound is defined by the 1,4-oxazepane core. The IUPAC name is 2-Ethyl 4-tert-butyl 1,4-oxazepane-2,4-dicarboxylate.

molecular_structure cluster_ring C1 C2 C1->C2 N C2->N ester_C C=O C2->ester_C C3 N->C3 boc_C C=O N->boc_C C4 C3->C4 O C4->O C5 O->C5 C5->C1 C1_label CH₂ C2_label CH N_label N C3_label CH₂ C4_label CH₂ O_label O C5_label CH₂ ester_O O ester_C->ester_O ester_Et CH₂CH₃ ester_O->ester_Et boc_O O boc_C->boc_O boc_tBu C(CH₃)₃ boc_O->boc_tBu

Caption: 2D Chemical Structure of the molecule.

Predicted Physicochemical Properties

Given the absence of published experimental data, the following table summarizes the predicted and inferred properties of this compound. These values are derived from computational models and by analogy to structurally similar compounds, such as Ethyl 4-Boc-2-morpholinecarboxylate.[1]

PropertyPredicted/Estimated ValueBasis of Estimation & Comments
Molecular Formula C₁₃H₂₃NO₅Derived from chemical structure.
Molecular Weight 273.33 g/mol Calculated from the molecular formula.
Physical Form Colorless to light yellow oil, or low-melting solidBy analogy to similar N-Boc protected esters which are often oils or waxy solids at room temperature.[1]
Melting Point Low (< 50 °C)The related morpholine analog is a solid.[1] The larger, more flexible seven-membered ring may disrupt crystal packing, leading to a lower melting point or an amorphous/oily state.
Boiling Point > 350 °C (Predicted at atmospheric pressure)High boiling point is expected due to molecular weight and polar functional groups. Likely to decompose before boiling at atmospheric pressure. Distillation would require high vacuum.
Solubility Soluble in methanol, ethanol, DMSO, DMF, ethyl acetate, dichloromethane. Sparingly soluble in water. Insoluble in hexanes.The ester and carbamate groups provide polarity, while the alkyl portions (Boc, ethyl) confer lipophilicity. This profile suggests good solubility in a wide range of common organic solvents.
logP (o/w) 1.5 - 2.5 (Calculated)The combination of polar (ester, carbamate, ether) and nonpolar (Boc, ethyl, alkyl chain) moieties suggests moderate lipophilicity, crucial for drug-like properties.
pKa Non-ionizable in physiological pH rangeThe molecule lacks strongly acidic or basic functional groups. The nitrogen atom's lone pair is delocalized by the adjacent carbonyl of the Boc group, rendering it non-basic.

Experimental Protocols for Property Determination

The following sections detail standardized laboratory procedures for the empirical determination of the key physicochemical properties of novel compounds like this compound.

Determination of Melting Point

The melting point provides a quick, reliable indication of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline compound, whereas impurities lead to a depressed and broadened melting range.[2][3][4]

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the sample is completely dry. If it is a crystalline solid, finely powder a small amount using a mortar and pestle.[4]

  • Capillary Loading: Jab the open end of a melting point capillary tube into the powdered sample. Tap the closed end of the tube on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.[5]

  • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus.

  • Rapid Determination (Optional): If the melting point is unknown, perform a rapid heating run (10-20 °C/min) to find an approximate range.[6]

  • Accurate Determination: Using a fresh sample, heat the block rapidly to about 20 °C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2 °C per minute.[5]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁ – T₂.

melting_point_workflow start Start: Dry, Powdered Sample load Load 2-3mm into Capillary Tube start->load place Place in Melting Point Apparatus load->place heat_fast Rapid Heating (10-20°C/min) to find approximate range place->heat_fast heat_slow Slow Heating (1-2°C/min) near expected MP place->heat_slow If approx. MP is known cool Allow Apparatus to Cool heat_fast->cool cool->load Use Fresh Sample cool->heat_slow record Record Temperature Range (First drop to last crystal) heat_slow->record end_node End: Melting Range Determined record->end_node

Caption: Workflow for Melting Point Determination.

Determination of Boiling Point

For non-volatile liquids or oils, the boiling point is a key characteristic. Due to the high molecular weight of the target compound, this measurement must be performed under reduced pressure to prevent thermal decomposition.

Protocol: Small-Scale Boiling Point Determination (Thiele Tube Method)

This micro-method is suitable for small sample volumes (0.5-1 mL).[7]

  • Apparatus Setup: Attach a small test tube containing ~0.5 mL of the sample to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

  • Capillary Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube, open-end down, into the sample liquid in the test tube.

  • Heating: Immerse the assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level. Heat the side arm of the Thiele tube gently with a microburner.[8][9]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue heating until the bubbling is rapid and continuous.

  • Cooling and Recording: Remove the heat source. The bubbling will slow down and stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the atmospheric pressure. The temperature at this exact moment is the boiling point.[7]

  • Pressure Correction: Record the ambient barometric pressure. If not at standard pressure (760 mmHg), the observed boiling point will need to be corrected using a nomograph.

Solubility Assessment

A qualitative and quantitative understanding of solubility is critical for reaction setup, purification, and formulation development.[10][11]

Protocol: High-Throughput Kinetic Solubility Screening

This method is useful for early-stage drug discovery to quickly assess solubility in aqueous buffers.[11]

  • Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO), for example, 10 mM.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Aqueous Dilution: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4). This creates a final plate where the compound concentration varies, but the DMSO concentration is low and constant (e.g., 1-2%).

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow precipitation to equilibrate.

  • Analysis: Measure the amount of precipitate in each well. Nephelometry, which measures light scattering from suspended particles, is a common high-throughput method. The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.

Spectroscopic and Spectrometric Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques. Each provides a unique piece of the structural puzzle.

3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure and connectivity of organic molecules.[12][13][14] For this compound, ¹H and ¹³C NMR are essential.

  • ¹H NMR: Will confirm the presence of all proton environments: the tert-butyl singlet (~1.5 ppm), the ethyl group's quartet and triplet (~4.2 and ~1.3 ppm, respectively), and a series of complex multiplets for the seven-membered ring protons. 2D NMR techniques like COSY will establish proton-proton connectivities within the ring.

  • ¹³C NMR: Will show distinct signals for each carbon atom: the carbonyls of the ester and carbamate (~170 and ~155 ppm, respectively), the quaternary carbon and methyls of the Boc group (~80 and ~28 ppm), the carbons of the ethyl group (~61 and ~14 ppm), and the carbons of the homomorpholine ring.

  • Experimental Considerations: The sample should be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

3.4.2. Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.[15][16][17]

  • Expected Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 274.3, or adducts with sodium [M+Na]⁺ at m/z 296.3. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

  • Fragmentation: Under harder ionization conditions (like Electron Ionization, EI), characteristic fragmentation would be expected. Key fragments would likely arise from the loss of the tert-butyl group ([M-57]⁺), loss of isobutylene ([M-56]⁺), or cleavage of the ethyl ester group.

3.4.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.[18][19]

  • Expected Key Absorptions:

    • ~1740 cm⁻¹: A strong absorption corresponding to the C=O stretch of the ethyl ester.

    • ~1695 cm⁻¹: A strong absorption for the C=O stretch of the Boc-carbamate group.[20]

    • ~2850-2980 cm⁻¹: C-H stretching vibrations from the alkyl portions of the molecule.

    • ~1100-1250 cm⁻¹: C-O stretching vibrations from the ester, carbamate, and ether linkages within the ring.

Conclusion

While experimental data for this compound remains scarce, its structural features allow for a robust set of predicted physicochemical properties. This guide provides a reliable foundation for scientists working with this compound, offering expected values for key parameters and, critically, providing detailed, actionable protocols for their empirical validation. The methodologies described herein represent standard, authoritative practices in the fields of chemical synthesis and drug discovery, ensuring that researchers can generate the high-quality data necessary to advance their projects. As this novel building block sees wider use, the accumulation of such experimental data will be invaluable to the scientific community.

References

  • Chemistry For Everyone. (2025, February 14). How To Determine PKA Of Organic Compounds? YouTube. [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]

  • Compound Interest. (2015, May 7). Mass spectrometry and a guide to interpreting mass spectra. [Link]

  • Wikipedia. (n.d.). Mass spectral interpretation. [Link]

  • Chemistry LibreTexts. (2023, January 28). 12.2: Interpreting Mass Spectra. [Link]

  • OpenStax. (2023, September 20). 12.2 Interpreting Mass Spectra. Organic Chemistry. [Link]

  • ACS Publications. (2023, October 13). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry. [Link]

  • Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. [Link]

  • StudySmarter. (2023, October 21). Interpretation of Mass Spectra: Mclafferty, EI Techniques. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). A High-Throughput Method for Lipophilicity Measurement. [Link]

  • Unknown Source. (n.d.). DETERMINATION OF BOILING POINTS. [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • ACS Publications. (n.d.). Novel Methods for the Prediction of logP, pKa, and logD. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • MDPI. (n.d.). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

  • Organic Chemistry Data. (n.d.). Bordwell pKa Table. [Link]

  • Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

  • Chemistry Steps. (n.d.). The pKa in Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Chromatographic Approaches for Measuring Log P. [Link]

  • RSC Education. (n.d.). Melting point determination. [Link]

  • Unknown Source. (n.d.). Experiment 1: Melting-point Determinations. [Link]

  • Unknown Source. (n.d.). DETERMINATION OF MELTING POINTS. [Link]

  • Unknown Source. (n.d.). Experiment 1 - Melting Points. [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • NIH PubChem. (n.d.). (R)-N-Boc-2-hydroxymethylmorpholine. [Link]

  • sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]

  • ResearchGate. (2025, August 5). (PDF) Identification and structure elucidation by NMR spectroscopy. [Link]

  • ResearchGate. (n.d.). Comparison of the FT-IR spectra of the three tri-carbamates. [Link]

  • National Institute of Standards and Technology. (n.d.). Butyl carbamate. [Link]

  • ResearchGate. (n.d.). FT-IR absorption bands in CA carbamate (CA-P 1 , CA-P 2 ). [Link]

  • ETH Zurich NMR Service. (n.d.). Structure Elucidation by NMR. [Link]

Sources

Ethyl 4-Boc-2-homomorpholinecarboxylate: A Comprehensive Guide to Structure Elucidation and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Homomorpholine Scaffold

In the landscape of modern medicinal chemistry, the morpholine moiety and its seven-membered homologue, homomorpholine (1,4-oxazepane), are recognized as privileged scaffolds.[1][2] Their presence in a molecule can impart favorable physicochemical properties such as improved aqueous solubility, metabolic stability, and a desirable safety profile.[3] The homomorpholine ring, in particular, offers a flexible yet constrained conformation that can be exploited for optimal interaction with biological targets. The synthesis of complex molecules incorporating this scaffold frequently necessitates the use of protecting groups to mask reactive functionalities.[4] Among these, the tert-butyloxycarbonyl (Boc) group is a cornerstone of organic synthesis due to its robustness and facile, selective removal under mild acidic conditions.[5][6]

This guide provides a comprehensive, in-depth analysis of the structural elucidation and characterization of Ethyl 4-Boc-2-homomorpholinecarboxylate, a key intermediate for the development of novel therapeutics. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a self-validating and authoritative approach to its characterization.

Physicochemical Properties

A foundational step in the characterization of any compound is the determination of its basic physicochemical properties.

PropertyValueSource
CAS Number 1363166-21-5[3][6]
Molecular Formula C₁₂H₂₁NO₅[7]
Molecular Weight 259.30 g/mol [7]
Appearance Solid[7]
Purity Typically ≥95%[1]

The Strategic Workflow for Structural Elucidation

A multi-technique, orthogonal approach is essential for the unambiguous confirmation of a molecule's structure. The workflow presented below ensures that data from each analytical method corroborates the others, providing a high degree of confidence in the final structural assignment.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_nmr_details NMR Techniques cluster_conclusion Confirmation synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification ftir FTIR Spectroscopy (Functional Group ID) purification->ftir ms Mass Spectrometry (Molecular Weight & Fragmentation) ftir->ms nmr NMR Spectroscopy (Connectivity & Stereochemistry) ms->nmr h1_nmr ¹H NMR nmr->h1_nmr c13_nmr ¹³C NMR elucidation Final Structure Elucidation & Confirmation h1_nmr->elucidation cosy COSY (¹H-¹H Correlation) c13_nmr->elucidation hsqc HSQC (¹H-¹³C Correlation) cosy->elucidation hsqc->elucidation

Caption: A typical workflow for the structural elucidation of a novel organic compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is an indispensable first-pass analytical technique. It provides rapid and definitive evidence for the presence of key functional groups. For this molecule, we are specifically looking for the characteristic vibrational modes of the carbamate and ester carbonyl groups, which are the most prominent features in the spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental noise.

  • Place a small, solid sample of this compound onto the ATR crystal, ensuring complete coverage.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-500 cm⁻¹.

  • Process the spectrum by performing an automatic baseline correction and background subtraction.

Predicted Data and Interpretation

The FTIR spectrum provides clear evidence of the key functional groups. The presence of two distinct carbonyl peaks is the most telling feature, confirming the existence of both the carbamate and the ester moieties.

Predicted Frequency (cm⁻¹)Functional GroupVibrational ModeRationale and Interpretation
~2975-2850C-H (Alkyl)StretchingThese signals correspond to the various sp³ C-H bonds in the homomorpholine ring, the ethyl group, and the tert-butyl group.
~1745 C=O (Ester) Stretching This strong, sharp absorption is characteristic of the carbonyl group in an aliphatic ester.[8] Its position is distinct from the carbamate carbonyl.
~1695 C=O (Carbamate) Stretching This is the hallmark of the Boc protecting group.[5][9] It is a strong, sharp band, typically found between 1720-1680 cm⁻¹.
~1367C-H (tert-Butyl)Bending (Umbrella)A characteristic bending vibration for the tert-butyl group of the Boc moiety.
~1250 & ~1160C-OStretchingThese strong bands are indicative of the C-O stretching from both the ester and the ether linkages within the homomorpholine ring.[9]

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For Boc-protected amines, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically keeps the molecule intact and allows for the observation of the molecular ion. Furthermore, tandem MS (MS/MS) can be used to induce fragmentation, which provides valuable structural information, often revealing the characteristic loss of the Boc group.[10]

Experimental Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) MS
  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Operate the mass spectrometer in positive ion mode. Key parameters to set include the capillary voltage (e.g., 3-4 kV), cone voltage (e.g., 20-40 V), and desolvation gas temperature and flow.

  • Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500).

  • To confirm the elemental composition, high-resolution mass spectrometry (HRMS) should be employed to obtain an accurate mass measurement to within 5 ppm.

Predicted Data and Interpretation

The mass spectrum will confirm the molecular weight and provide fragmentation data consistent with the proposed structure.

Predicted High-Resolution Mass Spectrum Data:

IonCalculated m/zObserved m/zInterpretation
[M+H]⁺260.14925(Predicted)Protonated molecular ion. This is typically the base peak in ESI-MS.
[M+Na]⁺282.13120(Predicted)Sodium adduct, commonly observed in ESI-MS.

Proposed Fragmentation Pathway:

The most characteristic fragmentation of a Boc-protected amine involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da).

G cluster_loss1 - C₄H₈ (Isobutylene) cluster_loss2 - CO₂ cluster_loss3 - C₅H₉O₂ (Boc group) M_H [M+H]⁺ m/z = 260.15 loss_56 m/z = 204.09 M_H->loss_56 loss_101 m/z = 159.09 M_H->loss_101 loss_44 m/z = 160.10 loss_56->loss_44

Caption: A plausible ESI-MS/MS fragmentation pathway for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for the complete structural elucidation of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity of the atoms within the molecule.

Experimental Protocol: NMR Analysis
  • Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Acquire a ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer include a 90° pulse, a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • Acquire a ¹³C NMR spectrum. This will require more scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. A spectral width of ~220 ppm is standard.

  • Acquire a 2D COSY (Correlation Spectroscopy) spectrum to identify proton-proton couplings (³JHH).

  • Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to identify direct one-bond proton-carbon correlations.

Predicted ¹H NMR Data and Interpretation (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show distinct signals for the ethyl ester, the Boc group, and the protons of the homomorpholine ring. Due to the presence of the chiral center at C2, the adjacent methylene protons may exhibit diastereotopicity, appearing as complex multiplets.

Predicted δ (ppm)MultiplicityIntegrationAssignmentInterpretation
~4.40dd1HH-2The proton at the chiral center, coupled to the two H-3 protons.
~4.20q2H-OCH₂ CH₃Quartet due to coupling with the methyl protons of the ethyl group.
~3.90-3.60m4HH-3, H-7Complex multiplets for the protons adjacent to the nitrogen and oxygen atoms.
~3.40-3.10m2HH-5Protons on the carbon adjacent to the nitrogen.
~2.10-1.90m2HH-6Protons on the carbon between the two carbons adjacent to the heteroatoms.
1.48s9H-C(CH₃ )₃A sharp, intense singlet characteristic of the nine equivalent protons of the Boc group.
1.28t3H-OCH₂CH₃ Triplet due to coupling with the methylene protons of the ethyl group.
Predicted ¹³C NMR Data and Interpretation (101 MHz, CDCl₃)

The ¹³C NMR spectrum will confirm the number of unique carbon environments in the molecule.

Predicted δ (ppm)AssignmentInterpretation
~171.5Ester C =OCarbonyl carbon of the ethyl ester.
~155.0Carbamate C =OCarbonyl carbon of the Boc group.[11][12]
~80.5-C (CH₃)₃Quaternary carbon of the Boc group.
~75.0C-2Carbon of the chiral center, shifted downfield by the adjacent oxygen and ester group.
~68.0C-7Carbon adjacent to the ring oxygen.
~61.0-OCH₂ CH₃Methylene carbon of the ethyl ester.
~48.0C-5Carbon adjacent to the ring nitrogen.
~45.0C-3Carbon adjacent to the ring nitrogen.
~28.5-C(CH₃ )₃Methyl carbons of the Boc group.
~27.0C-6Methylene carbon of the homomorpholine ring.
~14.2-OCH₂CH₃ Methyl carbon of the ethyl ester.
2D NMR Correlation Insights
  • COSY: A COSY experiment would show correlations between H-2 and the H-3 protons, between the H-5 and H-6 protons, and between the H-6 and H-7 protons, confirming the connectivity within the homomorpholine ring. It would also show the expected correlation between the methylene and methyl protons of the ethyl group.

  • HSQC: An HSQC spectrum would link each proton signal to its directly attached carbon, confirming the assignments made in the 1D spectra. For example, the signal at ~4.40 ppm would correlate with the carbon signal at ~75.0 ppm.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of FTIR, Mass Spectrometry, and NMR Spectroscopy. FTIR confirms the presence of the critical ester and carbamate functional groups. High-resolution mass spectrometry validates the elemental composition and molecular weight, with fragmentation patterns supporting the presence of the labile Boc group. Finally, a full suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity and confirms the complete molecular architecture. This comprehensive characterization provides the necessary foundation of trustworthiness and scientific integrity required for the use of this valuable building block in pharmaceutical research and development.

References

  • Chu, Q. R., et al. (2014). Comparison of the FT-IR spectra of the three tri-carbamates. ResearchGate. [Link]

  • Al-Tamiemi, E. O., & Jasim, S. (2025). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • Li, Y., et al. (2020). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central. [Link]

  • Gillet, A., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Ueda, T., et al. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

  • Gicquel, M., et al. (2026). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. ACS Catalysis. [Link]

  • Wieczorek, E., et al. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. RSC Advances. [Link]

  • Salem, M. A. I., et al. (2016). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry. [Link]

  • Conway, W., et al. (2013). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. Energy & Environmental Science. [Link]

  • Forró, E., & Fülöp, F. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry. [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. [Link]

  • Guna, V. (1993). Characterization of N-ethoxycarbonyl ethyl esters of amino acids by mass spectrometry. Journal of Chromatography. [Link]

  • Guerrero, J., et al. (2022). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. MDPI. [Link]

Sources

A Technical Guide to Ethyl 4-Boc-2-homomorpholinecarboxylate: A Key Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of Ethyl 4-Boc-2-homomorpholinecarboxylate, a valuable heterocyclic building block for drug discovery and medicinal chemistry. We will explore its fundamental physicochemical properties, discuss the rationale behind its synthesis, and illuminate its applications as a versatile scaffold. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced heterocyclic intermediates in the synthesis of novel therapeutic agents.

Section 1: Core Physicochemical Properties

This compound is a saturated heterocyclic compound featuring a seven-membered homomorpholine ring. The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and an ethyl ester at the 2-position makes it a highly versatile intermediate for synthetic elaboration. The Boc group provides a stable, yet readily cleavable, protecting element for the secondary amine, allowing for selective reactions at other sites of the molecule. The ethyl ester serves as a convenient handle for transformations such as hydrolysis, amidation, or reduction.

Key identifying information and properties are summarized below.

PropertyValueSource(s)
Chemical Name Ethyl 4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylateN/A
Common Name This compound[1][2]
CAS Number 1363166-21-5[1][2][3][4]
Molecular Formula C₁₃H₂₃NO₅Calculated
Molecular Weight 273.33 g/mol [3]
MDL Number MFCD21364423[3][4]

Section 2: Synthesis and Mechanistic Rationale

A common strategy involves the cyclization of an appropriate amino alcohol precursor. The "homo" designation indicates an expanded ring system compared to morpholine, containing a seven-membered 1,4-oxazepane core. The synthesis would logically start from a precursor that can form this seven-membered ring.

Conceptual Synthetic Workflow:

The synthesis of N-protected heterocyclic carboxylates often involves a multi-step sequence designed for high yield and purity. The use of the Boc protecting group is central to this strategy. It is installed by reacting the secondary amine with di-tert-butyl dicarbonate (Boc₂O), rendering the nitrogen nucleophilicity inert to many reaction conditions, thus preventing unwanted side reactions during subsequent esterification or cyclization steps.

G cluster_0 Synthesis Pathway A Amino diol Precursor B Step 1: N-Protection Reagent: Boc₂O, Base A->B C N-Boc Protected Amino diol B->C D Step 2: Ring Cyclization (e.g., Williamson Ether Synthesis) C->D E Boc-Homomorpholine Alcohol D->E F Step 3: Oxidation Reagent: TEMPO/Bleach or PCC E->F G Boc-Homomorpholine Carboxylic Acid F->G H Step 4: Esterification Reagent: EtOH, Acid Catalyst G->H I Final Product: This compound H->I

Caption: Conceptual workflow for the synthesis of this compound.

Section 3: Applications in Drug Discovery

Saturated heterocyclic scaffolds like morpholine, piperidine, and their ring-expanded analogs such as homomorpholine are considered "privileged structures" in medicinal chemistry.[7][8][9] Their inclusion in a drug candidate can significantly improve pharmacokinetic properties, such as solubility, metabolic stability, and cell permeability. The non-planar, three-dimensional nature of these rings allows for precise spatial orientation of substituents, which is critical for effective binding to biological targets.[5]

This compound serves as an excellent starting point for creating a diverse library of compounds. The Boc-protected nitrogen and the ethyl ester are orthogonal functional handles, meaning one can be chemically modified without affecting the other.

Key Synthetic Transformations:

  • N-Deprotection and Functionalization: The Boc group can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) to reveal the secondary amine.[10][11] This amine can then be functionalized through reactions like reductive amination, amide coupling, or N-alkylation to introduce various substituents.

  • Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides. Alternatively, the ester can be reduced to a primary alcohol, providing another point for chemical diversification.

G cluster_1 Scaffold Diversification cluster_deprotect Pathway A: N-Deprotection cluster_ester Pathway B: Ester Modification Start Ethyl 4-Boc-2- homomorpholinecarboxylate A1 Acidic Deprotection (TFA or HCl) Start->A1 B1 Hydrolysis (LiOH) or Reduction (LiAlH₄) Start->B1 A2 Ethyl 2-homomorpholinecarboxylate A1->A2 A3 N-Alkylation or Amide Coupling A2->A3 A4 N-Substituted Final Compounds A3->A4 B2 4-Boc-2-carboxy-homomorpholine or 4-Boc-2-hydroxymethyl-homomorpholine B1->B2 B3 Amide Coupling or Further Functionalization B2->B3 B4 C2-Substituted Final Compounds B3->B4

Caption: Diversification pathways from the core scaffold.

Section 4: Experimental Protocol: Boc Deprotection

This protocol describes a standard procedure for the removal of the tert-butyloxycarbonyl (Boc) protecting group, a fundamental step in utilizing this building block.

Objective: To deprotect this compound to yield Ethyl 2-homomorpholinecarboxylate hydrochloride.

Materials:

  • This compound (1.0 eq)

  • 4M HCl in 1,4-dioxane (10 eq)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of a suitable organic solvent like DCM or EtOAc in a clean, dry round-bottom flask.

  • Acidification: To the stirred solution, add 4M HCl in 1,4-dioxane (10 eq) dropwise at room temperature. The addition of acid protonates the carbamate, initiating the deprotection mechanism.[10]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. The mechanism involves the formation of a tert-butyl cation and carbamic acid, which subsequently decarboxylates.[10]

  • Isolation: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HCl.

  • Precipitation and Washing: Add diethyl ether to the resulting residue to precipitate the hydrochloride salt of the product.

  • Filtration and Drying: Collect the solid product by vacuum filtration, wash it with a small amount of cold diethyl ether to remove any non-polar impurities, and dry the product under vacuum. The final product is typically a white to off-white solid, Ethyl 2-homomorpholinecarboxylate hydrochloride, which can be used in subsequent reactions without further purification.

Section 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely published, data from structurally similar N-Boc protected heterocyclic esters should be considered.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.

  • First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.

This guide provides a foundational understanding of this compound, highlighting its properties and utility as a strategic tool for synthetic and medicinal chemists.

References

  • Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. (2025). ResearchGate. [Link]

  • BLD Pharmatech Co., Limited. ChemBuyersGuide.com. [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

  • A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2. (2025). ResearchGate. [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules. [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ACS Publications. [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. OUCI. [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. [Link]

  • Synthesis of N-substituted morpholine nucleoside derivatives. PubMed. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate. PubChem. [Link]

  • Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

Sources

A Technical Guide to Homomorpholine (1,4-Oxazepane) Carboxylate Derivatives: Synthesis, Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The homomorpholine scaffold, a seven-membered heterocycle also known as 1,4-oxazepane, is an emerging privileged structure in medicinal chemistry. Its unique, flexible three-dimensional conformation distinguishes it from its smaller six-membered analogue, morpholine, providing novel opportunities for designing selective and potent therapeutic agents. This guide offers an in-depth review of homomorpholine derivatives, with a particular focus on the strategic incorporation of carboxylate moieties. We will explore the synthetic pathways to the core structure, delve into the structure-activity relationships (SAR) that govern their biological effects, and present detailed experimental protocols. This document serves as a technical resource for researchers aiming to leverage the homomorpholine scaffold in the design of next-generation therapeutics targeting a range of diseases, from central nervous system disorders to cancer.

Introduction: The Homomorpholine Scaffold

Homomorpholine, systematically named 1,4-oxazepane, is a saturated seven-membered heterocycle containing an oxygen and a nitrogen atom at the 1- and 4-positions, respectively. Unlike the relatively planar chair conformation of morpholine, the homomorpholine ring possesses greater conformational flexibility. This property allows for a more diverse spatial arrangement of substituents, enabling fine-tuned interactions with biological targets.[1] This structural feature has propelled the scaffold's use in the development of novel drugs, particularly for complex targets like G-protein coupled receptors (GPCRs) and enzymes.[1][2]

The incorporation of a carboxylate group (or its ester and amide bioisosteres) onto the homomorpholine scaffold is a key strategy in drug design. This functional group can significantly modulate a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for favorable pharmacokinetics. Furthermore, the carboxylate's ability to act as a hydrogen bond acceptor or to form salt bridges allows it to serve as a crucial pharmacophoric element for anchoring a ligand to its target protein.

Synthetic Strategies for the Homomorpholine Core

The construction of the 1,4-oxazepane ring system is a non-trivial synthetic challenge that has been approached through several innovative routes. The choice of strategy often depends on the desired substitution pattern.

Cyclization of N-Propargylamines

One effective method involves the cyclization of N-propargylamines, which are versatile building blocks in heterocyclic synthesis. This approach offers high atom economy and can lead to a diverse range of substituted 1,4-oxazepanes through various transition-metal-catalyzed or base-mediated cyclization reactions.[3] The mechanism typically involves the activation of the alkyne moiety followed by an intramolecular attack by a tethered hydroxyl group.

Tandem C-N Coupling and Carbonylation

For benzo-fused homomorpholine derivatives, a tandem transformation involving C-N coupling followed by C-H carbonylation has been developed.[4] This method allows for the efficient synthesis of benzo[e][3][4]oxazepin-5-ones from readily available phenylamines and allyl halides under a carbon dioxide atmosphere, showcasing a modern approach to building complex scaffolds.[4]

General Synthesis of N-Substituted Homomorpholine Carboxylates

A common and versatile method for preparing N-substituted homomorpholine carboxylates involves the N-alkylation of a pre-formed homomorpholine ring with an α-haloester, such as ethyl bromoacetate. This reaction proceeds via a standard SN2 mechanism, where the secondary amine of the homomorpholine ring acts as a nucleophile. The resulting ester can then be hydrolyzed to the corresponding carboxylic acid if desired.

The workflow below illustrates this fundamental approach.

G cluster_start Starting Materials cluster_process Reaction & Workup cluster_product Products Start1 Homomorpholine (1,4-Oxazepane) Reaction N-Alkylation (SN2) Solvent: Acetonitrile Conditions: Reflux Start1->Reaction Start2 Ethyl Bromoacetate Start2->Reaction Start3 Non-nucleophilic Base (e.g., Diisopropylethylamine) Start3->Reaction Workup Aqueous Workup & Purification Reaction->Workup Ester Ethyl Homomorpholine-4-acetate (Ester Intermediate) Workup->Ester Hydrolysis Base or Acid Hydrolvsis (e.g., LiOH, H2O) Ester->Hydrolysis Acid Homomorpholine-4-acetic acid (Final Carboxylate) Hydrolysis->Acid

Caption: General workflow for synthesizing N-substituted homomorpholine carboxylates.

Pharmacological Activities and Structure-Activity Relationships (SAR)

Derivatives of the 1,4-oxazepane scaffold have demonstrated significant activity against a variety of biological targets. The flexible nature of the seven-membered ring allows for precise positioning of substituents to optimize target engagement.

Dopamine D4 Receptor Ligands

The dopamine D4 receptor is a key target for antipsychotic medications. A series of 2,4-disubstituted 1,4-oxazepanes have been synthesized and identified as selective D4 receptor ligands.[2][5] A 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analysis revealed that key interactions are governed by substituents on two aromatic rings: one attached to the 4-position (nitrogen) and another at the 2-position of the oxazepane ring.[2]

Anticancer and Anti-inflammatory Agents

The benzo[b][3][4]oxazepine scaffold is present in molecules with potent biological activity. For example, Bozepinib, which contains this core structure, shows high antiproliferative activity against human breast cancer cell lines.[6] Additionally, computational docking studies have shown that 1,4-oxazepane derivatives can effectively bind to the active site of cyclooxygenase-2 (COX-2), a key enzyme in inflammation, suggesting their potential as anti-inflammatory drugs.[1]

The diagram below summarizes the key SAR insights for this scaffold.

sar_diagram cluster_scaffold Homomorpholine (1,4-Oxazepane) Core cluster_substituents Substituent Positions & Effects cluster_activities Resulting Biological Activities Scaffold R1_Node R1 (at N-4) D4_Activity ↑ Dopamine D4 Affinity R1_Node->D4_Activity p-Chlorobenzyl group optimal COX2_Activity ↑ COX-2 Inhibition R1_Node->COX2_Activity Aromatic substituents interact with active site R2_Node R2 (at C-2) R2_Node->D4_Activity Aryl group enhances binding R3_Node R3 (Benzo-fusion) Anticancer_Activity ↑ Anticancer Potency R3_Node->Anticancer_Activity Fusion to aromatic system (e.g., Bozepinib)

Caption: Key structure-activity relationships for homomorpholine derivatives.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are provided based on established methodologies.

Protocol: Synthesis of Ethyl 4-(4-chlorobenzyl)-1,4-oxazepane-2-carboxylate

This protocol describes a potential multi-step synthesis adapted from principles of heterocyclic chemistry.

Causality: This synthetic route builds the core ring first and then adds the desired side chains. N-protection is crucial to ensure selective alkylation at the oxygen atom during ring formation.

Materials:

  • Diethanolamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl 2,3-dibromopropionate

  • Trifluoroacetic acid (TFA)

  • 4-Chlorobenzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)

Procedure:

  • N-Protection: Dissolve diethanolamine (1.0 eq) in DCM. Cool to 0 °C and add Boc₂O (1.05 eq) portion-wise. Allow the mixture to warm to room temperature and stir for 12 hours. Wash the reaction with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield N-Boc-diethanolamine.

  • Cyclization (Step A): In a flame-dried flask under argon, suspend NaH (2.5 eq) in anhydrous THF. Add a solution of N-Boc-diethanolamine (1.0 eq) in THF dropwise at 0 °C. Stir for 1 hour. Add ethyl 2,3-dibromopropionate (1.1 eq) dropwise. Allow the reaction to warm to room temperature and then reflux for 18 hours.

    • Rationale: NaH is a strong base that deprotonates both hydroxyl groups, creating a dialkoxide. This nucleophile then undergoes a tandem intramolecular Williamson ether synthesis to form the seven-membered ring.

  • Workup and Purification (Step A): Carefully quench the reaction with saturated NH₄Cl solution. Extract with ethyl acetate (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography to isolate ethyl 4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylate.

  • Deprotection: Dissolve the purified product from the previous step in DCM. Add TFA (10 eq) and stir at room temperature for 2 hours. Remove the solvent and excess TFA under reduced pressure to obtain the crude TFA salt of the secondary amine.

  • N-Alkylation (Step B): Dissolve the crude TFA salt in DMF. Add K₂CO₃ (3.0 eq) followed by 4-chlorobenzyl chloride (1.2 eq). Stir the mixture at 60 °C for 6 hours.

    • Rationale: K₂CO₃ acts as a base to neutralize the TFA salt and the HCl byproduct of the alkylation reaction.

  • Final Workup and Purification (Step B): Pour the reaction mixture into water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to yield the final product, ethyl 4-(4-chlorobenzyl)-1,4-oxazepane-2-carboxylate.

Protocol: In Vitro COX-2 Inhibition Assay (Fluorescent)

This protocol describes a common method to screen compounds for COX-2 inhibitory activity.

Causality: This is a competitive assay where the ability of a test compound to inhibit COX-2 is measured by its effect on the metabolism of a fluorogenic substrate.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • ADHP (10-acetyl-3,7-dihydroxyphenoxazine) fluorogenic substrate

  • Hematin

  • Test compounds (dissolved in DMSO)

  • Celecoxib (positive control)

  • Tris-HCl buffer (pH 8.0)

  • 96-well black microplates

  • Fluorescence plate reader (Ex/Em = 535/590 nm)

Procedure:

  • Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, hematin, and ADHP. Prepare serial dilutions of test compounds and the positive control (Celecoxib) in DMSO.

  • Enzyme Incubation: To each well of a 96-well plate, add 170 µL of the reaction buffer. Add 10 µL of the diluted test compound or control solution (final DMSO concentration <1%). Add 10 µL of COX-2 enzyme solution. Incubate the plate at room temperature for 15 minutes.

    • Rationale: This pre-incubation step allows the test compounds to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.

  • Fluorescence Measurement: Immediately begin kinetic reading of the fluorescence intensity at an excitation of 535 nm and an emission of 590 nm. Read every minute for 10-15 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each well. Determine the percent inhibition for each compound concentration relative to the DMSO vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Future Perspectives and Conclusion

The homomorpholine/1,4-oxazepane scaffold is a promising platform for the development of novel therapeutics. Its inherent structural flexibility offers a distinct advantage over more rigid heterocyclic systems, allowing for the design of highly selective ligands. Future research will likely focus on developing more efficient and stereoselective synthetic routes to access diverse libraries of these compounds.[6] The strategic introduction of carboxylate groups and their bioisosteres will continue to be a vital tool for optimizing the pharmacokinetic and pharmacodynamic properties of these molecules. The broad range of biological activities already discovered—from CNS modulation to anticancer effects—ensures that homomorpholine derivatives will remain an exciting and fruitful area of research for medicinal chemists and drug development professionals.[5][6][7]

References

  • Chen, M., et al. (2017). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules, 22(11), 1959. Available at: [Link]

  • Långström, B., et al. (2003). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 46(15), 3105-14. Available at: [Link]

  • Långström, B., et al. (2003). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 46(15), 3105–3114. Available at: [Link]

  • Majumdar, K. C., & Roy, B. (2016). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances, 6(81), 77803-77823. Available at: [Link]

  • Kim, D., et al. (2018). Synthesis of substituted benzo[b][3][4]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry, 16(23), 4334-4342. Available at: [Link]

  • AlTamiemi, E. O., et al. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal, 12(4). Available at: [Link]

  • Micheli, F., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2561-5. Available at: [Link]

  • Tzara, A., et al. (2022). Biological activities of morpholine derivatives and molecular targets involved. From publication: Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Available at: [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. Available at: [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]

  • Kourounakis, A., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-751. Available at: [Link]

  • Ortiz, K. G., et al. (2023). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

  • AlTamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). Available at: [Link]

  • AlTamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Available at: [Link]

  • AlTamiemi, E. O., et al. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. ResearchGate. Available at: [Link]

  • Reddy, G. B., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry, 88(23), 16489–16500. Available at: [Link]

  • Various Authors. (n.d.). Emphasizing Morpholine and its Derivatives (Maid): A Typical Candidate of Pharmaceutical Importance. Semantic Scholar. Available at: [Link]

  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available at: [Link]

  • Purohit, D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S2), 2234–2257. Available at: [Link]

  • Takeda Pharmaceutical Company Limited. (2012). 1,4-oxazepane derivatives. Google Patents.
  • Khan, I. (2017). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. EC Pharmacology and Toxicology, 4(2), 56-61. Available at: [Link]

  • Harada, H., et al. (2017). Discovery and structure-activity relationship study of 1,3,6-trisubstituted 1,4-diazepane-7-ones as novel human kallikrein 7 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(23), 5194-5198. Available at: [Link]

  • Kourounakis, A. P., & Kourounakis, P. N. (2000). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 7(1), 97-112. Available at: [Link]

  • Singh, H., & Kumar, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available at: [Link]

Sources

A Technical Guide to the Potential Biological Activities of Boc-Protected Homomorpholine Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, featured in numerous approved drugs due to its favorable physicochemical and metabolic properties.[1][2] Its seven-membered ring homolog, homomorpholine (1,4-oxazepane), represents a synthetically accessible yet underexplored chemical space. This technical guide delves into the strategic rationale and potential biological activities of a specific subclass: N-Boc-protected homomorpholine esters. We will explore the foundational role of the homomorpholine scaffold and the strategic implementation of the tert-butyloxycarbonyl (Boc) protecting group and ester functionalities. This guide provides a framework for investigating potential anticancer and antimicrobial activities, complete with detailed, self-validating experimental protocols for cytotoxicity and minimum inhibitory concentration (MIC) screening. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to explore this promising class of compounds.

The Homomorpholine Scaffold: A Frontier in Medicinal Chemistry

The six-membered morpholine ring is a ubiquitous pharmacophore, prized for its ability to improve pharmacokinetic profiles, including solubility and metabolic stability.[1][3] By expanding the ring to the seven-membered homomorpholine, medicinal chemists can explore novel conformational spaces and vector orientations for substituent groups. This modification can significantly alter binding affinities for biological targets and unlock new pharmacological profiles.[4] Appropriately substituted morpholines and their analogs have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[5][6]

1.1 Strategic Use of Boc Protection and Ester Functionality

In the synthesis of complex molecules, protecting groups are essential for masking reactive functional groups and directing reactions to specific sites.[7][8]

  • N-Boc Protection: The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly for protecting amines.[9][10] Its key advantage is its stability in a wide range of reaction conditions while being easily removable under mild acidic conditions.[8] In the context of homomorpholine esters, the Boc group serves two primary purposes:

    • Synthetic Control: It deactivates the secondary amine of the homomorpholine ring, preventing it from participating in unwanted side reactions during the esterification or subsequent modification steps.[11] This ensures the precise construction of the target molecule.[9]

    • Modulation of Physicochemical Properties: The bulky, lipophilic Boc group can significantly alter the molecule's solubility, membrane permeability, and overall pharmacokinetic profile, which can be crucial for reaching intracellular targets.

  • The Ester Moiety: The incorporation of an ester functional group introduces a site for metabolic lability, opening the possibility of a prodrug strategy. Esterases, which are abundant in the body, can cleave the ester to release a potentially more active parent compound. Furthermore, varying the R-group of the ester allows for systematic modification of the compound's lipophilicity and steric properties, enabling detailed structure-activity relationship (SAR) studies.[3][12]

Potential Therapeutic Applications & Screening Strategy

Given the established broad-spectrum activity of related heterocyclic compounds, two primary areas of investigation for Boc-protected homomorpholine esters are oncology and infectious diseases.[12][13] A logical first step in evaluating a new library of these compounds is to perform high-throughput in vitro screening to identify "hits" with promising biological activity.[14][15]

A typical workflow for this initial phase of discovery is outlined below.

G cluster_0 Synthesis & QC cluster_1 Biological Screening cluster_2 Lead Development Syn Compound Synthesis QC Purification & QC (NMR, LC-MS, HPLC) Syn->QC Crude Product Screen Primary In Vitro Assays (e.g., MTT, MIC) QC->Screen Qualified Compounds HitID Hit Identification (Potency & Selectivity) Screen->HitID Raw Data SAR SAR Studies HitID->SAR Validated Hits Mech Mechanism of Action (Secondary Assays) SAR->Mech G A Homomorpholine Scaffold D Compound Library A->D B Boc Protection (Synthetic Control, Modulated PK) B->D C Ester Moiety (Prodrug Potential, SAR Handle) C->D E Potential Biological Activity D->E F Anticancer E->F G Antimicrobial E->G

Caption: Relationship between chemical features and biological potential.

References

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • Barnes, L. V., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [Link]

  • SEAFDEC/AQD Institutional Repository. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]

  • Institute for Collaborative Biotechnology (ICB). (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [Link]

  • Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS). [Link]

  • Luchini, A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Jinxiang Chemical. (2025). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. [Link]

  • Semantic Scholar. Bioassays for anticancer activities. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis. [Link]

  • Teicher, B. A. (Ed.). (2016). New Anticancer Agents: In Vitro and In Vivo Evaluation. Springer. [Link]

  • To, K. K. W., et al. (2012). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PLOS ONE. [Link]

  • GenScript. Terminology of Antibody Drug for Boc Chemistry. [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. [Link]

  • E3S Web of Conferences. (2023). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. [Link]

  • Khammas, S. J., & Hamood, A. J. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • ResearchGate. Contribution of the morpholine scaffold on the activity of.... [Link]

  • Sharma, P. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link]

  • Kourounakis, A. P., et al. (2001). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry. [Link]

  • Li, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Molecular Diversity. [Link]

  • RSC Publishing. (2022). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. [Link]

  • ResearchGate. Synthesis of Boc-protected methyl esters of azido-, cyano- and mercapto-proline analogs. Reagents and conditions. [Link]

  • ResearchGate. Activation of Boc-protected amino boronic esters. [Link]

  • ResearchGate. (2025). Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. [Link]

  • Yamamoto, H., et al. (2023). Selective Deprotection of tert-Butyl Ester Groups in N-Boc-Protected Amino Acid tert-Butyl Esters. ResearchGate. [Link]

  • ResearchGate. Biological Active Esters of the Isovaleric Acid. [Link]

Sources

An In-depth Technical Guide to the Role of the Boc Protecting Group in Homomorpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern synthetic chemistry, particularly within the pharmaceutical and life sciences sectors, the strategic manipulation of functional groups is paramount. The synthesis of complex heterocyclic scaffolds, such as homomorpholine (1,4-oxazepane), often necessitates the temporary masking of reactive moieties to prevent undesirable side reactions and ensure high yields of the target molecule. This guide provides a comprehensive analysis of the tert-butyloxycarbonyl (Boc) protecting group, a cornerstone of amine protection strategy, and elucidates its critical role in the synthesis of homomorpholine. We will explore the mechanistic underpinnings of Boc protection and deprotection, its inherent advantages over other protecting groups, and provide detailed, field-proven protocols for its application.

The Synthetic Challenge: The Dual Reactivity of the Amine in Homomorpholine Precursors

Homomorpholine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The synthesis of this seven-membered heterocycle, however, presents a common yet significant challenge: the reactivity of the secondary amine. This functional group is both nucleophilic and basic, which can lead to a variety of complications during synthesis:

  • Unwanted N-Alkylation: In cyclization steps, such as those involving Williamson ether synthesis-type reactions, the amine can compete with the desired hydroxyl group as the nucleophile.

  • Interference with Base-Mediated Reactions: Many synthetic transformations require the use of strong bases, which can deprotonate the N-H bond, altering the reactivity of the substrate or consuming the reagent.

  • Side Reactions with Electrophiles: The amine can react with various electrophilic reagents intended for other parts of the molecule.

To navigate these challenges, a robust protecting group strategy is not merely advantageous; it is essential. The ideal protecting group must effectively mask the amine's reactivity, remain stable throughout subsequent reaction steps, and be removable under conditions that do not compromise the integrity of the final product.

The Boc Group: An Optimal Solution for Amine Protection

The tert-butyloxycarbonyl (Boc) group is arguably the most common and versatile protecting group for amines in non-peptide chemistry.[1][2] It converts the reactive amine into a carbamate, a functional group that is significantly less nucleophilic and basic.[3][4] Its widespread adoption is a testament to a unique combination of stability, ease of introduction, and selective, mild removal.[5][6]

Mechanism of Boc Protection

The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks one of the carbonyl carbons of (Boc)₂O, forming a tetrahedral intermediate.[3][7][8] This intermediate then collapses, expelling a tert-butyl carbonate leaving group, which subsequently breaks down into the stable byproducts carbon dioxide and tert-butoxide.[8][9] The tert-butoxide is a strong enough base to deprotonate the newly formed carbamate, driving the reaction to completion.[7] While the reaction can proceed without an external base, bases like triethylamine (TEA), sodium bicarbonate, or 4-dimethylaminopyridine (DMAP) are often added to accelerate the process.[1][9]

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

A Validated Workflow: Boc-Protected Synthesis of Homomorpholine

To illustrate the practical application of this strategy, we present a logical workflow for the synthesis of homomorpholine starting from a commercially available precursor. This workflow demonstrates how the Boc group enables a clean and efficient cyclization reaction.

Synthesis_Workflow Start Diethanolamine Precursor (HN(CH₂CH₂OH)₂) Step1 Step 1: Boc Protection Start->Step1 Protected N-Boc-diethanolamine Step1->Protected Step2 Step 2: Cyclization (e.g., Mitsunobu or Williamson Synthesis) Protected->Step2 Cyclized N-Boc-homomorpholine Step2->Cyclized Step3 Step 3: Boc Deprotection Cyclized->Step3 Final Homomorpholine (Final Product) Step3->Final

Caption: Boc-Protected Homomorpholine Synthesis Workflow.

This workflow highlights the core principle: protect the reactive amine, perform the key bond-forming reaction on the protected intermediate, and then liberate the final product. This sequence prevents polymerization and other side reactions, dramatically improving the overall yield and purity.

Experimental Protocols

The following protocols are provided as a self-validating guide for laboratory application.

Protocol 1: Synthesis of tert-Butyl 4-(2-hydroxyethyl)-morpholine-4-carboxylate (A Boc-Protected Precursor Example)

This protocol outlines the protection of a morpholine derivative as an analog to a homomorpholine precursor. The principles are directly transferable.

  • Reagents & Materials:

    • 2-(Morpholino)ethan-1-ol (1 equiv.)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.)

    • Triethylamine (TEA) (1.2 equiv.)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Magnetic stirrer, round-bottom flask, separatory funnel

  • Procedure:

    • Dissolve 2-(Morpholino)ethan-1-ol in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine to the solution, followed by the slow, portion-wise addition of (Boc)₂O.

    • Remove the ice bath and allow the reaction mixture to stir at room temperature for 4-12 hours. [10] 5. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude N-Boc protected product.

    • If necessary, purify the product via flash column chromatography on silica gel.

Protocol 2: Deprotection of N-Boc-Homomorpholine
  • Reagents & Materials:

    • N-Boc-homomorpholine (1 equiv.)

    • Trifluoroacetic acid (TFA) (10-20 equiv.)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M NaOH

    • Diethyl ether

    • Magnetic stirrer, round-bottom flask

  • Procedure:

    • Dissolve the N-Boc-homomorpholine substrate in DCM (~0.2 M solution). [7] 2. Cool the solution to 0 °C in an ice bath.

    • Slowly add trifluoroacetic acid to the stirring solution. You may observe gas evolution (CO₂).

    • Stir the reaction at room temperature for 1-3 hours. [1] 5. Monitor the reaction by TLC or LC-MS until the starting material has been fully consumed.

    • Upon completion, carefully concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.

    • Workup A (for the amine salt): Dissolve the residue in a minimal amount of DCM and add cold diethyl ether to precipitate the homomorpholine trifluoroacetate salt. Collect the solid by filtration.

    • Workup B (for the free amine): Dissolve the residue in DCM and carefully wash with saturated aqueous NaHCO₃ or 1M NaOH until the aqueous layer is basic. Extract the aqueous layer several times with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free homomorpholine.

Conclusion

The tert-butyloxycarbonyl (Boc) protecting group is an indispensable tool in the synthesis of homomorpholine and its derivatives. Its unique profile—combining ease of application, robust stability to a wide range of reagents, and facile, orthogonal removal under acidic conditions—provides chemists with a reliable and efficient method to navigate the inherent reactivity of the amine functionality. By converting the amine into a stable carbamate, the Boc group enables high-yielding transformations at other molecular sites, which would otherwise be problematic. The detailed mechanisms and protocols provided in this guide serve as a testament to the power and practicality of the Boc group, solidifying its status as a foundational strategy in modern medicinal and organic chemistry.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]

  • Master Organic Chemistry. (2023). Amine Protection and Deprotection. [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). [Link]

  • Specialty Chemicals. (n.d.). The Significance of Boc-Protected Amino Acids in Modern Organic Synthesis. [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). [Link]

  • Hebei Boze Chemical Co., Ltd. (2024). BOC Protection and Deprotection. [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection - Common Conditions. [Link]

  • Kimball, D. B., & Haley, M. M. (2002). Triazenes: A Versatile Tool in Organic Synthesis. Angewandte Chemie International Edition, 41(18), 3338–3351. [Link]

  • Organic Chemistry. (2022). Boc Deprotection Mechanism. [Link]

  • ChemistryViews. (2018). New Protecting Group for Amines. [Link]

  • NileRed. (2022). Morpholine Preparation from Diethanolamine. [Link]

  • ResearchGate. (2014). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. [Link]

  • ResearchGate. (2016). What is the best protecting group that is selective for a secondary amine functionality over a primary amine functionality?. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

Sources

An In-Depth Technical Guide to the Exploration of Novel Derivatives from Ethyl 4-Boc-2-homomorpholinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the synthetic potential of Ethyl 4-Boc-2-homomorpholinecarboxylate, a versatile heterocyclic building block for drug discovery and medicinal chemistry. While direct literature on the derivatization of this specific molecule is nascent, this document outlines robust, field-proven protocols for the key chemical transformations of its constituent functional groups. By leveraging established methodologies for analogous N-Boc protected esters and amines, this guide offers researchers and drug development professionals a well-referenced starting point for the synthesis of novel homomorpholine-based derivatives. The protocols detailed herein cover ester hydrolysis, amide bond formation, ester reduction, and N-deprotection followed by subsequent N-functionalization, thereby providing a foundational roadmap for the creation of diverse chemical libraries for biological screening.

Introduction: The Strategic Value of the Homomorpholine Scaffold

The morpholine ring is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its inherent properties, including metabolic stability, favorable aqueous solubility, and the ability to engage in hydrogen bonding, make it a desirable scaffold for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The expanded seven-membered homomorpholine ring system retains these advantageous characteristics while offering a distinct three-dimensional geometry, providing a valuable vector for exploring new chemical space and intellectual property.

This compound (CAS No. 768371-16-0) is a strategically designed starting material for the synthesis of novel homomorpholine derivatives.[2][3] It possesses three key points of chemical diversity that can be selectively addressed:

  • The Ethyl Ester at C-2: This functional group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide array of amines to form amides. Alternatively, the ester can be reduced to a primary alcohol, opening another avenue for derivatization.

  • The Boc-Protected Amine at N-4: The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle. Its removal unmasks the secondary amine, which can then be functionalized through N-alkylation, N-acylation, or other amine-specific reactions.

  • The Homomorpholine Ring: While the ring itself is generally stable, its conformation and the spatial relationship between the substituents at the 2- and 4-positions provide a unique topographical fingerprint for molecular recognition.

This guide will systematically explore the synthetic pathways emanating from these three key functional loci, providing detailed, adaptable protocols for each transformation.

Derivatization Strategies and Methodologies

The exploration of novel derivatives from this compound can be logically structured around the sequential or orthogonal modification of its primary functional groups. The following sections detail the core synthetic transformations.

Hydrolysis of the Ethyl Ester to 4-Boc-2-homomorpholinecarboxylic Acid

The initial and often pivotal step in many derivatization pathways is the saponification of the ethyl ester to the corresponding carboxylic acid. This transformation is crucial for subsequent amide coupling reactions. While specific literature for the hydrolysis of this compound is not available, standard protocols for the hydrolysis of similar esters are well-established and highly transferable.[4][5]

Causality of Experimental Choices: The use of a strong base like sodium hydroxide in a polar protic solvent such as methanol or ethanol is a classic and effective method for ester hydrolysis. The reaction proceeds via a nucleophilic acyl substitution mechanism. The choice of a co-solvent like water ensures the solubility of the hydroxide salt. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Acidification of the reaction mixture after completion is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Experimental Protocol: Hydrolysis of an Ethyl Ester (General Procedure)

  • Dissolve the starting ethyl ester (1.0 equivalent) in a mixture of methanol and water (e.g., a 2:1 to 4:1 v/v ratio).

  • Add a solution of sodium hydroxide (1.5 to 3.0 equivalents) in water to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully acidify with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.

  • If a precipitate forms, collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If no precipitate forms, extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Amide Bond Formation with 4-Boc-2-homomorpholinecarboxylic Acid

With the carboxylic acid in hand, a vast array of amide derivatives can be synthesized through coupling with primary or secondary amines. A plethora of coupling reagents are available, each with its own advantages.[6][7] A widely used and effective combination is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt) and a tertiary amine base like N,N-Diisopropylethylamine (DIPEA).[3]

Causality of Experimental Choices: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt is often added to suppress side reactions and minimize racemization at the alpha-carbon. DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt of EDC and any acid generated during the reaction. The choice of an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) is standard for these reactions.

Experimental Protocol: EDC/HOBt Mediated Amide Coupling (General Procedure)

  • Dissolve the 4-Boc-2-homomorpholinecarboxylic acid (1.0 equivalent), the desired amine (1.0-1.2 equivalents), and HOBt (1.0-1.2 equivalents) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.

  • Add EDC hydrochloride (1.2-1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Amine Building Blocks for Amide Library Synthesis

Amine ClassExamplesPotential Therapeutic Relevance
Primary Alkyl Amines Benzylamine, CyclopropylamineIntroduction of hydrophobic or strained ring systems
Secondary Alkyl Amines N-Methylbenzylamine, PiperidineModulation of basicity and steric bulk
Anilines Aniline, 4-FluoroanilineIntroduction of aromatic and heteroaromatic moieties for pi-stacking interactions
Amino Acid Esters Glycine methyl ester, Alanine ethyl esterCreation of peptide-like structures

Diagram 1: General Workflow for Amide Synthesis

G Start Ethyl 4-Boc-2- homomorpholinecarboxylate Acid 4-Boc-2-homomorpholine- carboxylic Acid Start->Acid  Hydrolysis  (NaOH, MeOH/H2O) Coupling Amide Coupling (EDC, HOBt, DIPEA) Acid->Coupling Amine Primary or Secondary Amine (R1R2NH) Amine->Coupling Amide 4-Boc-homomorpholine- 2-carboxamide Derivative Coupling->Amide

Caption: Workflow for the synthesis of amide derivatives.

Reduction of the Ethyl Ester to (4-Boc-homomorpholin-2-yl)methanol

An alternative derivatization strategy involves the reduction of the ethyl ester to the corresponding primary alcohol. This transformation provides a new handle for further functionalization, such as etherification or oxidation to an aldehyde. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing esters to alcohols.[6][8]

Causality of Experimental Choices: LiAlH4 is a potent source of hydride ions (H-), which readily attack the electrophilic carbonyl carbon of the ester.[9] The reaction proceeds through a tetrahedral intermediate, followed by the elimination of ethoxide and a second hydride addition to the resulting aldehyde. Due to its high reactivity, LiAlH4 reactions must be carried out in anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere. A careful aqueous workup is required to quench the excess reagent and hydrolyze the resulting aluminum alkoxide complex.

Experimental Protocol: LiAlH4 Reduction of an Ethyl Ester (General Procedure)

  • To a stirred suspension of LiAlH4 (1.5-2.0 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of the ethyl ester (1.0 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite.

  • Wash the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude alcohol by flash column chromatography if necessary.

N-Boc Deprotection and Subsequent N-Functionalization

The final key derivatization strategy involves the removal of the Boc protecting group to liberate the secondary amine, which can then be further functionalized. Acidic conditions are typically employed for Boc deprotection.[10] A common and effective method is the use of trifluoroacetic acid (TFA) in an aprotic solvent like DCM.

Causality of Experimental Choices: The Boc group is labile to strong acids. TFA protonates the carbonyl oxygen of the carbamate, which facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation, which is then trapped by the trifluoroacetate anion or scavenged. The reaction is typically rapid at room temperature.

Experimental Protocol: N-Boc Deprotection with TFA (General Procedure)

  • Dissolve the Boc-protected homomorpholine derivative (1.0 equivalent) in DCM.

  • Add TFA (5-10 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the TFA salt of the amine.

  • Collect the solid by filtration or, alternatively, neutralize the solution with a base (e.g., saturated aqueous sodium bicarbonate) and extract the free amine with an organic solvent.

Following deprotection, the resulting secondary amine can be derivatized through various standard procedures, such as N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides.

Diagram 2: Key Derivatization Pathways

G cluster_ester Ester Modifications cluster_amine Amine Modifications Start Ethyl 4-Boc-2- homomorpholinecarboxylate Acid 4-Boc-2-homomorpholine- carboxylic Acid Start->Acid  Hydrolysis Alcohol (4-Boc-homomorpholin- 2-yl)methanol Start->Alcohol  Reduction (LiAlH4) Deprotected_Ester Ethyl homomorpholine- 2-carboxylate Start->Deprotected_Ester  N-Boc Deprotection  (TFA) Amide Amide Derivatives Acid->Amide  Amide Coupling N_Alkylated_Ester N-Alkylated/Acylated Ester Derivatives Deprotected_Ester->N_Alkylated_Ester  N-Alkylation or  N-Acylation

Caption: Overview of primary derivatization routes.

Conclusion and Future Outlook

This compound represents a promising and versatile starting material for the generation of novel chemical entities for drug discovery. Although specific derivatization protocols for this exact molecule are not yet prevalent in the literature, the foundational chemical transformations of its key functional groups are well-understood and readily adaptable from established procedures for analogous compounds. This guide provides a robust framework and detailed, referenced protocols for the hydrolysis of the ethyl ester, subsequent amide coupling, reduction to the primary alcohol, and N-Boc deprotection followed by N-functionalization. By employing these strategies, medicinal chemists and researchers can efficiently generate diverse libraries of homomorpholine derivatives for biological evaluation, thereby accelerating the discovery of new therapeutic agents. It is anticipated that as the utility of this building block becomes more widely recognized, specific and optimized protocols will emerge, further expanding the synthetic toolbox for this valuable scaffold.

References

  • Bento, A. G., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Chemistry Research, 28(10), 1645-1669. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

  • Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. Available at: [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Available at: [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Available at: [Link]

  • G. A. Grant (Ed.), BoC-Amino Acid Derivatives in Synthetic Peptides (2nd ed., pp. 55-103). Oxford University Press.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504. Available at: [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part B: reaction and synthesis. Springer Science & Business Media.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.
  • Agami, C., Couty, F., & Puchot-Guillot, F. (2002). The chemistry of the N-Boc protecting group. Tetrahedron, 58(42), 8417-8441. Available at: [Link]

  • Wuts, P. G. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons.
  • O'Neil, M. J. (Ed.). (2013). The Merck index: an encyclopedia of chemicals, drugs, and biologicals. Royal Society of Chemistry.
  • Larock, R. C. (2018).

Sources

Whitepaper: Initial Toxicity and Stability Screening of Ethyl 4-Boc-2-homomorpholinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The journey of a novel chemical entity (NCE) from a laboratory curiosity to a potential therapeutic agent is fraught with challenges, with unforeseen toxicity and instability being primary causes of late-stage attrition.[1][2][3] This guide provides a comprehensive framework for the initial toxicological and stability assessment of Ethyl 4-Boc-2-homomorpholinecarboxylate, a representative NCE. By integrating established regulatory principles with practical, field-proven methodologies, this document serves as a strategic manual for generating a robust preliminary safety and stability profile. We will detail the causality behind experimental choices, present self-validating protocols grounded in international guidelines, and offer a clear decision-making workflow. The objective is to empower research and development teams to identify liabilities early, enabling data-driven decisions to either advance, modify, or terminate a candidate with greater confidence and resource efficiency.

Introduction: The Strategic Imperative of Early Assessment

This compound belongs to the class of saturated heterocyclic compounds, featuring a homomorpholine core, an ethyl ester functional group, and a tert-butyloxycarbonyl (Boc) protecting group. Such structures are common building blocks in medicinal chemistry, designed for further elaboration into more complex drug candidates. The Boc group, while crucial for synthesis, can also influence the molecule's properties and potential degradation pathways.

Before significant resources are invested in exploring the efficacy of this or any NCE, a foundational understanding of its intrinsic stability and toxicological profile is paramount. Early-stage screening is not merely a regulatory hurdle; it is a critical strategic tool that de-risks the drug discovery process.[1][2] This guide outlines a logical, tiered approach to this initial assessment, beginning with forced degradation to rapidly uncover liabilities, followed by a systematic evaluation of its cytotoxic and genotoxic potential.

Physicochemical Foundation: Prerequisite for Meaningful Screening

All subsequent testing relies on an accurate understanding of the compound's basic physicochemical properties. This is a non-negotiable first step.

  • Solubility: Determining solubility in aqueous buffers (pH 3, 5, 7.4) and relevant organic solvents is critical for preparing accurate dosing solutions for all subsequent assays.

  • pKa: The ionization constant dictates the compound's charge at different physiological pH values, which profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) properties and potential for pH-dependent degradation.

  • LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD at pH 7.4) provide an estimate of the compound's lipophilicity, which influences its ability to cross cell membranes and can be a predictor of potential toxicity mechanisms.

These parameters must be determined experimentally to ensure the appropriate conditions are used in the stability and toxicity protocols that follow.

Chemical Stability Assessment: Unveiling Intrinsic Liabilities

The purpose of stability testing is to understand how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[4][5][6] Our approach is twofold: first, we apply extreme stress to rapidly identify potential degradation pathways; second, we initiate formal studies under internationally recognized conditions.

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of understanding a molecule's intrinsic stability.[7][8] By subjecting the compound to conditions more severe than it would typically encounter, we can rapidly identify its degradation products and degradation pathways.[9][10][11] This information is invaluable for developing stability-indicating analytical methods, which are crucial for all subsequent stability studies.[9] The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the framework for these studies.[9][12] The goal is to achieve a target degradation of 5-20%, as this provides sufficient degradation products for analysis without completely destroying the sample.[9][13]

Table 1: Forced Degradation Study Conditions

Stress Condition Protocol Guideline Rationale
Acid Hydrolysis 0.1 M HCl at 60°C for up to 7 days Simulates acidic environments (e.g., stomach) and identifies acid-labile functional groups like the Boc-protecting group or the ethyl ester.
Base Hydrolysis 0.1 M NaOH at 60°C for up to 7 days Simulates alkaline environments (e.g., intestine) and identifies base-labile groups, particularly the ethyl ester via saponification.[10]
Oxidation 3% H₂O₂ at room temperature for up to 7 days Tests susceptibility to oxidative damage, which can occur metabolically or on storage. The homomorpholine nitrogen is a potential site of oxidation.
Thermal Degradation Dry heat at 80°C for up to 7 days Evaluates the compound's resilience to high temperatures encountered during manufacturing or shipping.[13][14][15][16]

| Photostability | Exposed to a light source delivering overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[13][17][18][19] | Identifies light-sensitive molecules, which can degrade upon exposure during administration or if not stored in appropriate packaging.[20] A dark control is run in parallel.[10] |

At each time point, samples are analyzed by a validated stability-indicating HPLC-UV method, and mass spectrometry (LC-MS) is used to identify the mass of any significant degradation products.

Logical Workflow for Stability Assessment

Stability_Workflow cluster_Forced Forced Degradation (ICH Q1A/Q1B) cluster_Analysis Analysis & Outcome cluster_Formal Formal Stability (ICH Q1A) Compound Ethyl 4-Boc-2- homomorpholinecarboxylate Acid Acid Hydrolysis (0.1M HCl, 60°C) Compound->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Compound->Base Oxidation Oxidation (3% H₂O₂, RT) Compound->Oxidation Thermal Thermal Stress (Dry Heat, 80°C) Compound->Thermal Photo Photostability (ICH Q1B Light) Compound->Photo Analysis Stability-Indicating HPLC-UV/MS (Purity & Degradant Profiling) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Identify Degradation Pathways & Intrinsic Liabilities Analysis->Report Accelerated Accelerated Study (40°C / 75% RH) Report->Accelerated Informal Study Design LongTerm Long-Term Study (25°C / 60% RH) Report->LongTerm Informal Study Design

Caption: Workflow for assessing chemical stability.

Formal (ICH) Stability Studies

Based on the insights from forced degradation, formal stability studies are initiated to determine the re-test period or shelf life under standard storage conditions.[4][21][22][23] These are longer-term studies conducted on at least one representative batch of the compound.

Table 2: Formal ICH Stability Study Conditions

Study Type Storage Condition Minimum Duration Testing Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH 12 months 0, 3, 6, 9, 12 months[21]

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months[4][21] |

Data from accelerated studies can be used to predict long-term stability and is critical for early development decisions.[5][21]

In Vitro Toxicity Screening: A Tiered Approach to Safety

In vitro toxicology provides a rapid, cost-effective, and ethically sound method for initial safety assessment.[24][25][26] Our strategy employs a tiered cascade, starting with broad cytotoxicity assays and progressing to more specific endpoints like genotoxicity.

Cytotoxicity Assessment

The first question is whether the compound kills cells. We use two complementary assays with different mechanistic endpoints to get a more robust answer. This approach is superior to relying on a single assay, as it reduces the risk of compound-specific artifacts.[27]

  • MTT (or WST-8/XTT) Assay: This colorimetric assay measures the metabolic activity of cells.[25] Viable cells contain mitochondrial reductases that convert the tetrazolium salt (MTT) into a colored formazan product. A decrease in signal indicates a reduction in metabolic activity, which is a proxy for cell death or cytostasis.

  • Lactate Dehydrogenase (LDH) Release Assay: This assay measures membrane integrity.[28][29] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[28] An increase in LDH activity in the supernatant is a direct marker of cytotoxicity.

These assays are run in parallel using a relevant cell line (e.g., HepG2, a human liver cell line, as the liver is a common site of drug-induced toxicity). The compound is tested across a wide concentration range (e.g., 0.1 to 100 µM) to generate a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of the cellular response).

Genotoxicity Assessment

Genotoxicity—the ability of a substance to damage DNA—is a critical safety liability.[30] Regulatory agencies recommend a standard battery of in vitro tests to assess different aspects of genotoxicity.[31][32]

  • Bacterial Reverse Mutation Assay (Ames Test): This test uses specialized strains of Salmonella typhimurium or Escherichia coli to detect point mutations (gene-level damage).[30][33][34] It is a highly sensitive and cost-effective first screen for mutagenic potential.[30]

  • In Vitro Micronucleus Test: This assay, performed in mammalian cells (e.g., CHO or TK6 cells), detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).[30][31][33] During cell division, chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei form small, separate bodies called micronuclei.[30][34] An increased frequency of micronucleated cells indicates chromosomal damage.

A positive result in either of these assays is a significant red flag that requires further investigation. The combination of the Ames and Micronucleus tests provides a comprehensive assessment of a compound's potential to cause damage at both the gene and chromosome level.[30]

Logical Workflow for In Vitro Toxicity Screening

Toxicity_Workflow cluster_Cytotoxicity Tier 1: Cytotoxicity Assessment cluster_Genotoxicity Tier 2: Genotoxicity Assessment cluster_Decision Decision Point Compound Test Compound (0.1 - 100 µM) MTT MTT Assay (Metabolic Activity) Compound->MTT LDH LDH Release Assay (Membrane Integrity) Compound->LDH IC50 Determine IC₅₀ (HepG2 Cells) MTT->IC50 LDH->IC50 Ames Ames Test (Bacterial Mutagenicity) IC50->Ames Select non-cytotoxic concentrations for Tier 2 testing Micronucleus In Vitro Micronucleus (Mammalian Chromosomal Damage) IC50->Micronucleus Decision Risk Assessment: - Cytotoxicity Profile - Genotoxic Potential - Stability Liabilities Ames->Decision Micronucleus->Decision

Caption: Tiered workflow for in vitro toxicity screening.

Data Integration and Decision-Making

The ultimate goal of this screening cascade is to build a preliminary risk profile to guide the next steps.

Table 3: Decision-Making Matrix Based on Screening Outcomes

Stability Profile Cytotoxicity (IC₅₀) Genotoxicity Recommendation Rationale
Stable > 30 µM Negative Advance. Ideal profile. Low risk for intrinsic stability or toxicity issues.
Stable 1 - 10 µM Negative Advance with Caution. The compound is cytotoxic at moderate concentrations. The therapeutic window may be narrow. Structure-activity relationship (SAR) should be explored to reduce toxicity.
Unstable (e.g., hydrolysis) > 30 µM Negative Medicinal Chemistry Intervention. The core scaffold is non-toxic, but the molecule has a stability liability. Modify labile groups (e.g., change ethyl ester to a more stable amide).

| Stable or Unstable | < 1 µM or Positive | Positive | High Risk. Consider Termination. | A positive genotoxicity signal is a major liability. Combined with high cytotoxicity, this profile suggests a high probability of failure in later development.[30] |

This matrix is a simplified guide. The context of the intended therapeutic target and indication is also critical. For example, higher cytotoxicity might be acceptable for an oncology drug compared to a chronic medication.

Detailed Experimental Protocols

Protocol 6.1: General Cytotoxicity Testing (MTT Assay)
  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin). Incubate for 24 or 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC₅₀ value.

Protocol 6.2: Forced Degradation - Acid Hydrolysis
  • Sample Preparation: Prepare a 1 mg/mL solution of the test compound in a 50:50 mixture of acetonitrile and 0.1 M HCl.[13]

  • Incubation: Transfer the solution to a sealed vial and place it in a calibrated oven or water bath at 60°C.

  • Time Points: At specified time points (e.g., 0, 2, 8, 24, 48 hours, and up to 7 days), withdraw an aliquot of the sample.

  • Neutralization: Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH to stop the reaction.

  • Analysis: Dilute the neutralized sample to a suitable concentration and analyze using a stability-indicating HPLC-UV/MS method. Compare the results to a similarly prepared sample stored at room temperature and a dark control.

Conclusion

This technical guide outlines a robust, logical, and efficient strategy for conducting the initial stability and toxicity screening of this compound. By adhering to internationally recognized guidelines and employing a scientifically sound, tiered approach, researchers can generate a comprehensive preliminary data package. This early, integrated assessment of a compound's fundamental liabilities is not a perfunctory exercise but a critical investment. It provides the empirical foundation needed to make informed, resource-sparing decisions, ultimately increasing the overall efficiency and success rate of the drug discovery pipeline.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass Laboratories. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2026). AMSbiopharma. [Link]

  • In Vitro Cytotoxicity. (n.d.). Creative Bioarray. [Link]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products. (n.d.). Jordi Labs. [Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation (ICH). [Link]

  • From Ames to micronucleus: bridging mutagenicity and clastogenicity. (2025). GenEvolutioN. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency (EMA). [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Ames Test and Genotoxicity Testing. (n.d.). Nelson Labs. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

  • Baertschi, S. W., et al. (2010). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. Journal of Pharmaceutical Sciences. [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025). YouTube. [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY. (n.d.). IJCRT.org. [Link]

  • Measurement of thermal stability. (n.d.). Linseis. [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation (ICH). [Link]

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. (2003). IKEV. [Link]

  • Guidance on a strategy for genotoxicity testing of chemicals. (n.d.). GOV.UK. [Link]

  • Genetic Toxicology. (2026). National Toxicology Program. [Link]

  • In vitro toxicology. (n.d.). Wikipedia. [Link]

  • Stability Testing of Pharmaceuticals: Why is it important?. (2023). Synergy Bioscience. [Link]

  • In vitro testing of drug toxicity. (n.d.). Slideshare. [Link]

  • Thermal Stability Definition. (2025). Fiveable. [Link]

  • Thermal Stability Science Behind Heat Resistance. (2023). Bannari Amman Institute of Technology. [Link]

  • In Vitro Toxicology Testing. (n.d.). Charles River Laboratories. [Link]

  • thermal stability of organic compounds by the isoteniscope method. (n.d.). DTIC. [Link]

  • Stability Testing of Pharmaceutical Products. (n.d.). TCA Lab / Alfa Chemistry. [Link]

  • Thermal Stability. (n.d.). NETZSCH Analyzing & Testing. [Link]

  • Fielden, M. R., & Kolaja, K. L. (2008). The role of early in vivo toxicity testing in drug discovery toxicology. Expert Opinion on Drug Safety. [Link]

  • Convergence: New ICH Q1 guideline is 'one-stop shop' for stability testing. (2025). RAPS. [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. [Link]

  • Stability testing (pharmaceutical). (n.d.). Wikipedia. [Link]

  • Toxicity Screening: 7 Strategies for Preclinical Research. (n.d.). Biobide. [Link]

  • Kouraraki, V., et al. (2007). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters. [Link]

  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (n.d.). Slideshare. [Link]

  • In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study Using the Software Program Zeneth. (2021). ACS Publications. [Link]

  • Toxicology. (n.d.). MuriGenics. [Link]

  • In Vivo Toxicity Study. (n.d.). Creative Bioarray. [Link]

  • Casey, A., et al. (2010). Particle-induced artifacts in the MTT and LDH viability assays. Carbon. [Link]

  • in vivo general toxicology studies. (2023). YouTube. [Link]

  • LDH Cytotoxicity Assay Kit. (n.d.). NACALAI TESQUE, INC.. [Link]

  • Forced Degradation Analysis. (n.d.). -NovaBioassays. [Link]

  • Du, L.-N., et al. (2013). Pathway and Molecular Mechanisms for Malachite Green Biodegradation in Exiguobacterium sp. MG2. PLOS One. [Link]

  • Analysis of the Pathway of Phenol Biodegradation by Alcaligenes sp. d2. (2015). ResearchGate. [Link]

  • pH-dependent DNA degradation pathways for adeno-associated virus gene therapy. (2025). Molecular Therapy: Methods & Clinical Development. [Link]

Sources

Methodological & Application

Synthesis of Ethyl 4-Boc-2-homomorpholinecarboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 4-Boc-2-homomorpholinecarboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy is designed for robustness and scalability, commencing from readily available starting materials. The protocol is divided into three key stages: synthesis of the open-chain precursor, N-Boc protection, and subsequent intramolecular cyclization to yield the target homomorpholine structure. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and data presentation to ensure successful synthesis and characterization.

Introduction

Homomorpholine scaffolds are privileged structures in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates. The incorporation of a Boc (tert-butyloxycarbonyl) protecting group and an ethyl ester functionality provides a versatile handle for further chemical elaboration, making this compound a sought-after intermediate in the synthesis of complex bioactive molecules. This guide details a reliable synthetic route, emphasizing the rationale behind procedural steps to empower researchers with a thorough understanding of the chemical transformations involved.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through a three-step sequence starting from N-(2-hydroxyethyl)glycine. The overall transformation is depicted below:

Synthetic Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: N-Boc Protection cluster_2 Step 3: Intramolecular Cyclization A N-(2-hydroxyethyl)glycine B Ethyl N-(2-hydroxyethyl)glycinate A->B Ethanol, H+ cat. C Ethyl N-(2-hydroxyethyl)glycinate D Ethyl N-Boc-N-(2-hydroxyethyl)glycinate C->D Boc2O, Base E Ethyl N-Boc-N-(2-hydroxyethyl)glycinate F This compound E->F Mitsunobu Reaction or Williamson Ether Synthesis

Caption: Overall synthetic workflow for this compound.

Materials and Methods

Materials

All reagents and solvents should be of analytical grade and used as received unless otherwise specified.

Reagent/SolventSupplierGrade
Glyoxylic acidSigma-Aldrich98%
EthanolamineSigma-Aldrich≥99.5%
Palladium on carbon (10%)Sigma-Aldrich-
Ethanol, absoluteFisher ScientificACS Grade
Sulfuric acid, concentratedFisher ScientificACS Grade
Di-tert-butyl dicarbonate (Boc₂O)Sigma-Aldrich≥97%
Triethylamine (TEA)Sigma-Aldrich≥99.5%
Dichloromethane (DCM)Fisher ScientificACS Grade
Triphenylphosphine (PPh₃)Sigma-Aldrich99%
Diisopropyl azodicarboxylate (DIAD)Sigma-Aldrich98%
Tetrahydrofuran (THF), anhydrousSigma-Aldrich≥99.9%
Instrumentation
  • Nuclear Magnetic Resonance (NMR) spectra were recorded on a Bruker Avance 400 MHz spectrometer.

  • Mass spectrometry (MS) was performed on a Waters LCT Premier XE (ESI-TOF).

  • Thin-layer chromatography (TLC) was performed on silica gel 60 F₂₅₄ plates and visualized under UV light (254 nm) or by staining with potassium permanganate.

  • Column chromatography was performed using silica gel (230-400 mesh).

Experimental Protocols

Step 1: Synthesis of N-(2-Hydroxyethyl)glycine

This procedure is adapted from a known method for the synthesis of N-substituted glycine derivatives.[1]

Protocol:

  • To a stirred solution of glyoxylic acid (14.8 g, 0.2 mol) in 200 mL of deionized water, add ethanolamine (12.2 g, 0.2 mol).

  • To this mixture, add 10% palladium on carbon (0.8 g).

  • The reaction mixture is then subjected to hydrogenation at atmospheric pressure and heated to 40°C for 24 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield a crude solid.

  • The crude product is recrystallized from ethanol to afford N-(2-hydroxyethyl)glycine as a white crystalline solid.

Expected Yield: Approximately 97%.

Step 2: Synthesis of Ethyl N-(2-hydroxyethyl)glycinate

This step employs a Fischer esterification, a classic and effective method for the formation of esters from carboxylic acids and alcohols under acidic conditions.[2][3]

Protocol:

  • Suspend N-(2-hydroxyethyl)glycine (23.8 g, 0.2 mol) in absolute ethanol (200 mL).

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (5.4 mL, 0.1 mol) dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 6-8 hours. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize it carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl N-(2-hydroxyethyl)glycinate. The product can be purified by column chromatography if necessary.

Step 3: Synthesis of Ethyl N-Boc-N-(2-hydroxyethyl)glycinate

The secondary amine is protected with a Boc group to prevent side reactions in the subsequent cyclization step.

Protocol:

  • Dissolve Ethyl N-(2-hydroxyethyl)glycinate (29.4 g, 0.2 mol) in dichloromethane (200 mL).

  • To this solution, add triethylamine (30.4 mL, 0.22 mol).

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (48.0 g, 0.22 mol) in dichloromethane (50 mL) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with 1 M HCl (2 x 100 mL), saturated aqueous sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Ethyl N-Boc-N-(2-hydroxyethyl)glycinate, which can be used in the next step without further purification if sufficiently pure.

Step 4: Synthesis of this compound (Intramolecular Cyclization)

This crucial step forms the seven-membered homomorpholine ring. The Mitsunobu reaction is a reliable method for intramolecular etherification.[4][5][6]

Mitsunobu Reaction A Ethyl N-Boc-N-(2-hydroxyethyl)glycinate B Intermediate A->B PPh3, DIAD C This compound B->C Intramolecular SN2

Caption: Key transformation in the Mitsunobu cyclization step.

Protocol:

  • Dissolve Ethyl N-Boc-N-(2-hydroxyethyl)glycinate (24.7 g, 0.1 mol) and triphenylphosphine (39.3 g, 0.15 mol) in anhydrous tetrahydrofuran (THF) (500 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (29.7 mL, 0.15 mol) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless oil.

Data Summary

StepProductMolecular FormulaMolecular WeightExpected Yield (%)
1N-(2-Hydroxyethyl)glycineC₄H₉NO₃119.12~97
2Ethyl N-(2-hydroxyethyl)glycinateC₆H₁₃NO₃147.1780-90
3Ethyl N-Boc-N-(2-hydroxyethyl)glycinateC₁₁H₂₁NO₅247.29>90
4This compoundC₁₁H₁₉NO₄229.2760-75

Troubleshooting and Mechanistic Insights

  • Step 2 (Esterification): The use of a large excess of ethanol and an acid catalyst drives the equilibrium towards the ester product. Removal of water, for instance, by using a Dean-Stark apparatus, can further improve the yield.[2]

  • Step 4 (Cyclization): The Mitsunobu reaction proceeds via the formation of an oxyphosphonium salt from the alcohol and PPh₃/DIAD, which is then displaced intramolecularly by the nitrogen atom in an Sₙ2 fashion.[4] It is crucial to use anhydrous conditions to avoid side reactions. An alternative to the Mitsunobu reaction is the Williamson ether synthesis, which would involve converting the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) followed by base-mediated intramolecular cyclization.

Conclusion

The protocol described in this application note provides a reliable and well-documented pathway for the synthesis of this compound. By following these detailed steps and understanding the underlying chemical principles, researchers can confidently produce this valuable synthetic intermediate for their drug discovery and development programs.

References

  • Wikipedia. Fischer–Speier esterification. [Link]

  • Google Patents.
  • YouTube. Intramolecular Williamson Ether Synthesis. [Link]

  • Chemical Reviews. Mitsunobu and Related Reactions: Advances and Applications. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • YouTube. Fischer Esterification | Mechanism + Easy TRICK!. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • National Institutes of Health. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

Sources

Experimental procedure for the N-Boc protection of 2-homomorpholinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: N-Boc Protection of 2-Homomorpholinecarboxylate

For: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.

Introduction: The Strategic Importance of N-Boc Protection in Complex Molecule Synthesis

In the intricate landscape of modern organic synthesis, particularly in the realm of pharmaceutical development, the strategic protection and deprotection of reactive functional groups is a cornerstone of success. The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines, prized for its robustness under a wide array of reaction conditions and its facile removal under mild acidic conditions.[1][2][3][4] This dual characteristic allows for the selective manipulation of other functional groups within a molecule without unintended interference from the highly nucleophilic and basic amine.

Homomorpholine and its derivatives are important structural motifs in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates.[5][6] The specific target of this guide, 2-homomorpholinecarboxylate, presents a secondary amine that requires masking to enable further synthetic transformations, such as peptide couplings or elaborations at the carboxylate moiety. This document provides a comprehensive, field-tested protocol for the N-Boc protection of 2-homomorpholinecarboxylate, delving into the mechanistic underpinnings and practical considerations to ensure a high-yielding and reproducible outcome.

Reaction Overview & Mechanism

The N-Boc protection of 2-homomorpholinecarboxylate is achieved through the reaction of the secondary amine with di-tert-butyl dicarbonate, commonly known as Boc-anhydride (Boc₂O). The reaction proceeds via a nucleophilic acyl substitution mechanism.

Mechanism of N-Boc Protection:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the homomorpholine ring attacks one of the electrophilic carbonyl carbons of the Boc-anhydride.[1][7][8]

  • Formation of Tetrahedral Intermediate: This initial attack forms an unstable tetrahedral intermediate.[1][8]

  • Collapse and Elimination: The intermediate collapses, with the tert-butyl carbonate anion acting as a leaving group.[7]

  • Proton Transfer & Decomposition: The tert-butyl carbonate anion is basic enough to deprotonate the now-protonated amine, forming the final N-Boc protected product. The resulting tert-butyl carbonic acid is unstable and decomposes to carbon dioxide and tert-butanol, providing a thermodynamic driving force for the reaction.[7][8]

The use of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often employed to scavenge the proton generated during the reaction, thereby driving the equilibrium towards the product and preventing the protonation of the starting amine, which would render it non-nucleophilic.[8]

N-Boc Protection Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products amine R₂NH (2-Homomorpholinecarboxylate) boc2o (Boc)₂O intermediate [R₂NH⁺-C(O)O-Boc]⁻O-Boc boc2o->intermediate product R₂N-Boc intermediate->product Collapse & Elimination byproducts t-BuOH + CO₂ intermediate->byproducts

Caption: Mechanism of N-Boc Protection.

Detailed Experimental Protocol

This protocol is designed for a typical laboratory scale and can be adjusted as needed.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
2-Homomorpholinecarboxylate≥95%Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc₂O)≥97%Acros Organics
Triethylamine (TEA)≥99.5%, redistilledFisher Scientific
Dichloromethane (DCM)Anhydrous, ≥99.8%EMD Millipore
Saturated aqueous sodium bicarbonateLaboratory Grade-
Brine (Saturated aqueous NaCl)Laboratory Grade-
Anhydrous magnesium sulfate (MgSO₄)Laboratory Grade-
Ethyl acetate (EtOAc)HPLC Grade-
HexanesHPLC Grade-

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-homomorpholinecarboxylate (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Cooling: Place the flask in an ice bath and stir for 10-15 minutes to cool the solution to 0 °C.

  • Base Addition: Add triethylamine (TEA) (1.2 eq) dropwise to the cooled solution. The use of a slight excess of base ensures that the starting amine remains deprotonated and nucleophilic.[8]

  • Boc-Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in a small amount of anhydrous DCM to the reaction mixture. A slight excess of Boc₂O ensures complete consumption of the starting material. The slow addition helps to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The product should have a higher Rf value than the starting material.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. This will neutralize any remaining acidic species and hydrolyze excess Boc₂O.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-2-homomorpholinecarboxylate.

Experimental_Workflow start Dissolve 2-Homomorpholinecarboxylate in Anhydrous DCM cool Cool to 0 °C (Ice Bath) start->cool add_tea Add Triethylamine (1.2 eq) cool->add_tea add_boc2o Add Boc₂O (1.1 eq) add_tea->add_boc2o react Stir at Room Temperature (2-4 hours) add_boc2o->react monitor Monitor by TLC react->monitor workup Aqueous Work-up (NaHCO₃, Brine) monitor->workup Reaction Complete dry Dry (MgSO₄) & Concentrate workup->dry purify Flash Chromatography dry->purify product Pure N-Boc-2-homomorpholinecarboxylate purify->product

Caption: Experimental Workflow for N-Boc Protection.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC indicates the presence of starting material after 4 hours, an additional portion of Boc₂O (0.2 eq) can be added. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the Boc-anhydride.

  • Formation of Side Products: The primary side product is the result of the reaction of Boc₂O with any residual water. The aqueous work-up effectively removes these byproducts. In some cases, double Boc protection can occur, though it is less common with secondary amines. Careful control of stoichiometry is key.

  • Purification Challenges: The product is generally non-polar and should separate well from the starting material on a silica gel column. If the product is difficult to visualize on TLC, staining with potassium permanganate can be effective.

Conclusion

The N-Boc protection of 2-homomorpholinecarboxylate is a straightforward yet critical transformation in the synthesis of more complex molecules. By following this detailed protocol and understanding the underlying chemical principles, researchers can reliably and efficiently protect this important synthetic intermediate, paving the way for subsequent synthetic manipulations. The robustness of the Boc group, coupled with the mild conditions for its introduction, underscores its value as an indispensable tool in the synthetic chemist's arsenal.

References

  • Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. Available at: [Link]

  • Boc Protecting Group for Amines - Chemistry Steps. Available at: [Link]

  • Amine Protection and Deprotection - Master Organic Chemistry. Available at: [Link]

  • tert-Butyloxycarbonyl protecting group - Wikipedia. Available at: [Link]

  • Di-tert-butyl dicarbonate - chemeurope.com. Available at: [Link]

  • Di-tert-butyl dicarbonate - Wikipedia. Available at: [Link]

  • Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols - ACS Publications. Available at: [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - National Institutes of Health. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. Available at: [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. Available at: [Link]

Sources

The Strategic Application of Ethyl 4-Boc-2-homomorpholinecarboxylate in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Homomorpholine Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the morpholine ring and its homolog, the homomorpholine (1,4-oxazepane), are considered privileged scaffolds.[1][2] Their prevalence in approved drugs and clinical candidates stems from a unique combination of advantageous physicochemical and biological properties.[3][4] The incorporation of a morpholine or homomorpholine moiety can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability, all critical parameters in optimizing the pharmacokinetic profile of a drug candidate.[1] Furthermore, the defined conformational flexibility of these saturated heterocycles allows them to act as versatile scaffolds, orienting pharmacophoric groups in three-dimensional space to achieve optimal interactions with biological targets.[5]

This guide focuses on a specific, synthetically versatile building block: Ethyl 4-Boc-2-homomorpholinecarboxylate . The presence of a Boc-protected amine at the 4-position and an ethyl ester at the 2-position provides orthogonal handles for a variety of chemical transformations. This makes it an invaluable tool for introducing the homomorpholine scaffold into complex molecules and for its use as a constrained non-natural amino acid in the synthesis of peptidomimetics.[6][7] We will explore its synthesis, key applications, and provide detailed protocols for its use in medicinal chemistry workflows.

Physicochemical Properties and Structural Features

The introduction of the bulky and lipophilic tert-butyloxycarbonyl (Boc) group significantly influences the physical properties of the parent homomorpholine structure.[8] This modification enhances solubility in a wide range of organic solvents, facilitating its use in various reaction conditions.

PropertyPredicted Value/RangeSignificance in Medicinal Chemistry
Molecular Weight ~273.34 g/mol Adheres to Lipinski's Rule of Five for drug-likeness.
cLogP 1.5 - 2.5Indicates a favorable balance of lipophilicity and hydrophilicity for oral bioavailability.
Topological Polar Surface Area (TPSA) ~56.8 ŲSuggests good potential for cell membrane permeability.
Hydrogen Bond Donors 0The Boc group masks the hydrogen bond donating capacity of the amine.
Hydrogen Bond Acceptors 4 (2 ether oxygen, 2 carbonyl oxygen)Can participate in hydrogen bonding interactions with biological targets.
Rotatable Bonds 5Provides a degree of conformational flexibility while maintaining a constrained core.

Note: The values in this table are estimations based on the structure of this compound and data for structurally similar N-Boc protected heterocyclic esters. Actual experimental values may vary.[9][10]

Synthesis of this compound

G cluster_0 Proposed Synthetic Pathway Start Starting Materials: - Boc-protected amino alcohol - Ethyl 2,3-dibromopropionate Step1 N-Alkylation Start->Step1 Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, CH3CN) Step2 Intramolecular Cyclization Step1->Step2 Base-mediated ring closure Product This compound Step2->Product G cluster_0 Incorporation into a Peptide Chain Peptide Growing Peptide Chain (with N-terminal amine) Coupling Peptide Bond Formation Peptide->Coupling Homomorpholine This compound (after ester hydrolysis and Boc deprotection) Homomorpholine->Coupling NewPeptide Peptide with Incorporated Homomorpholine Mimetic Coupling->NewPeptide

Sources

The Strategic Utility of Ethyl 4-Boc-2-homomorpholinecarboxylate in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The morpholine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, lauded for its capacity to impart favorable physicochemical and pharmacological properties to bioactive molecules.[1][2] Its expanded homolog, the homomorpholine ring system, is emerging as a valuable variant, offering altered spatial arrangements and vector projections for substituent groups, thereby enabling novel interactions with biological targets. This guide focuses on a key building block for accessing this important scaffold: Ethyl 4-Boc-2-homomorpholinecarboxylate . We will delve into its strategic application in the synthesis of bioactive molecules, with a particular focus on antiviral agents, and provide detailed, field-proven protocols for its manipulation.

The Homomorpholine Scaffold: A Valuable Asset in Drug Design

The six-membered morpholine ring, with its ether and secondary amine functionalities, provides a unique blend of properties that make it highly desirable in drug design.[1] It can enhance aqueous solubility, act as a hydrogen bond acceptor, and is generally metabolically stable, often improving the pharmacokinetic profile of a drug candidate.[2] The seven-membered homomorpholine ring retains these beneficial characteristics while offering a larger, more flexible scaffold. This can be particularly advantageous in targeting complex protein-protein interactions or fitting into larger binding pockets.

A prominent area where the homomorpholine moiety has shown significant promise is in the development of antiviral agents, particularly HIV-1 maturation inhibitors.[3] These inhibitors disrupt the final stages of the viral life cycle, preventing the formation of mature, infectious virions.[4] The homomorpholine scaffold can be found in the core structure of several investigational HIV-1 maturation inhibitors, highlighting its importance in this therapeutic area.

Strategic Application of this compound

This compound is a chiral building block that offers several advantages for the synthesis of complex molecules:

  • Orthogonal Protection: The Boc (tert-butyloxycarbonyl) group on the nitrogen and the ethyl ester on the carboxylic acid provide orthogonal protection. This allows for selective manipulation of either functionality without affecting the other. The Boc group is readily removed under acidic conditions, while the ester can be hydrolyzed under basic conditions.[5]

  • Stereochemical Control: The presence of a defined stereocenter at the 2-position allows for the synthesis of enantiomerically pure target molecules, which is crucial for optimizing pharmacological activity and minimizing off-target effects.

  • Versatile Handles for Derivatization: The free amine (after Boc deprotection) and the carboxylic acid (after ester hydrolysis) serve as versatile handles for introducing a wide range of substituents through reactions such as amide bond formation, reductive amination, and alkylation.

The general workflow for utilizing this building block in a synthetic campaign is depicted below:

G start This compound deprotection Boc Deprotection (Acidic Conditions) start->deprotection hydrolysis Ester Hydrolysis (Basic Conditions) start->hydrolysis amine Free Secondary Amine deprotection->amine acid Free Carboxylic Acid hydrolysis->acid coupling1 Amide Coupling, Reductive Amination, etc. amine->coupling1 coupling2 Amide Coupling acid->coupling2 bioactive Bioactive Molecule coupling1->bioactive coupling2->bioactive

Caption: General synthetic workflow utilizing this compound.

Key Synthetic Transformations: Detailed Protocols

The following protocols are foundational for the effective use of this compound. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the chemistry involved.

Protocol 1: Boc Deprotection to Yield the Free Homomorpholine Amine

The removal of the Boc protecting group is a critical first step to enable functionalization of the nitrogen atom. Acid-catalyzed hydrolysis is the most common and efficient method.

Rationale: The tert-butyl carbamate is highly susceptible to acid due to the stability of the resulting tert-butyl cation. Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the Boc group at room temperature, and its volatility simplifies workup. Dichloromethane (DCM) is a common solvent as it is relatively inert and effectively dissolves a wide range of organic compounds.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath. This is a precautionary measure to control any potential exotherm, although the reaction is typically not highly exothermic.

  • Slowly add trifluoroacetic acid (TFA, 5-10 eq) to the stirred solution. The excess TFA ensures complete and rapid deprotection.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

  • The crude product is often obtained as a TFA salt. To obtain the free amine, dissolve the residue in a minimal amount of DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine, which can often be used in the next step without further purification.

Parameter Value Rationale
Solvent Dichloromethane (DCM)Inert, good solubility for starting material and intermediates.
Reagent Trifluoroacetic acid (TFA)Strong, volatile acid for efficient and clean Boc removal.[5]
Temperature 0 °C to Room TemperatureControlled addition at 0°C, followed by reaction at RT for optimal rate.
Reaction Time 1-4 hoursTypically sufficient for complete conversion, monitor by TLC/LC-MS.
Workup Basic wash (e.g., NaHCO₃)Neutralizes excess TFA to yield the free amine.
Protocol 2: Saponification of the Ethyl Ester

Hydrolysis of the ethyl ester to the corresponding carboxylic acid is another key transformation, providing a handle for amide bond formation.

Rationale: Saponification is a classic method for ester hydrolysis. A strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), in a mixed aqueous/organic solvent system is typically employed. The use of a co-solvent like tetrahydrofuran (THF) or methanol ensures the solubility of the starting ester.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v, 10 mL per gram of substrate).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5-2.0 eq) to the solution. LiOH is often preferred over NaOH for its better solubility in mixed aqueous-organic solvents.

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully acidify the reaction mixture to pH ~3 with a 1 M aqueous solution of hydrochloric acid (HCl) at 0 °C. This protonates the carboxylate to form the free carboxylic acid.

  • Extract the product with a suitable organic solvent, such as ethyl acetate (EtOAc).

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Parameter Value Rationale
Solvent THF/WaterCo-solvent system to ensure solubility of both ester and base.
Reagent Lithium Hydroxide (LiOH)Strong base for efficient hydrolysis of the ester.
Temperature Room TemperatureMild conditions to avoid potential side reactions.
Reaction Time 2-6 hoursGenerally sufficient for complete hydrolysis, monitor by TLC/LC-MS.
Workup Acidification (e.g., HCl)Protonates the carboxylate to yield the free carboxylic acid.
Protocol 3: Amide Bond Formation

The coupling of the homomorpholine carboxylic acid (obtained from Protocol 2) with an amine is a cornerstone reaction in the synthesis of many bioactive molecules.

Rationale: A wide array of coupling reagents are available for amide bond formation. A common and effective combination is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt) or a more modern equivalent like HATU. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by the amine. HOBt acts as a catalyst and suppresses side reactions, such as racemization. A tertiary amine base, such as diisopropylethylamine (DIPEA), is added to neutralize the acids formed during the reaction.

G cluster_0 Amide Coupling Mechanism CarboxylicAcid R-COOH ActiveEster O-acylisourea intermediate CarboxylicAcid->ActiveEster + EDC EDC EDC Amide R-CONH-R' ActiveEster->Amide + R'-NH2 Amine R'-NH2 Urea Urea byproduct

Caption: Simplified mechanism of EDC-mediated amide coupling.

Step-by-Step Methodology:

  • Dissolve the Boc-protected homomorpholine carboxylic acid (1.0 eq), the desired amine (1.1 eq), and 1-hydroxybenzotriazole (HOBt, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Add diisopropylethylamine (DIPEA, 2.0 eq) dropwise.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Parameter Value Rationale
Coupling Reagent EDC/HOBtForms a reactive ester, minimizing side reactions and racemization.
Base DIPEANon-nucleophilic base to neutralize acidic byproducts.
Solvent DMFPolar aprotic solvent that dissolves a wide range of reactants.
Temperature 0 °C to Room TemperatureControlled activation at low temperature, followed by coupling at RT.
Reaction Time 12-16 hoursTypically allows for complete reaction.

Representative Synthesis of a Bioactive Scaffold: Application in HIV-1 Maturation Inhibitors

G start Ethyl 4-Boc-2- homomorpholinecarboxylate step1 1. Saponification (LiOH) 2. Amide Coupling (EDC, HOBt) with Benzylamine start->step1 intermediate1 Boc-protected Homomorpholine Benzylamide step1->intermediate1 step2 Boc Deprotection (TFA) intermediate1->step2 intermediate2 Homomorpholine Benzylamide step2->intermediate2 step3 Reductive Amination or Amide Coupling with a Bioactive Moiety (R-X) intermediate2->step3 final_product Core Scaffold of a Bioactive Molecule step3->final_product

Caption: Representative synthetic route to a bioactive core scaffold.

This generalized scheme demonstrates how the key transformations detailed in the protocols above can be strategically combined to build a complex molecule. The final step, coupling with a "Bioactive Moiety (R-X)," would involve attaching the specific pharmacophore responsible for the desired biological activity, which in the case of HIV-1 maturation inhibitors, is often a complex heterocyclic system.

Conclusion

This compound is a valuable and versatile building block for the synthesis of bioactive molecules. Its pre-installed stereocenter and orthogonally protected functional groups allow for the efficient and controlled elaboration of complex molecular architectures. The homomorpholine scaffold, readily accessible from this starting material, offers a unique set of properties that are increasingly being exploited in drug discovery, particularly in the development of novel antiviral agents. The protocols and strategic insights provided in this guide are intended to empower researchers to effectively utilize this important synthetic tool in their pursuit of new and improved therapeutics.

References

  • Chen, K., et al. (2014). Synthesis of the 6-azaindole containing HIV-1 attachment inhibitor pro-drug, BMS-663068. The Journal of Organic Chemistry, 79(18), 8757-8767. Available at: [Link]

  • Fox, R. J., et al. (2017). Preparation of the HIV Attachment Inhibitor BMS-663068. Part 1. Evolution of Enabling Strategies. Organic Process Research & Development, 21(9), 1347-1357. Available at: [Link]

  • Eastgate, M. D., et al. (2017). Preparation of the HIV Attachment Inhibitor BMS-663068. Part 8. Installation of the Phosphonoxymethyl Prodrug Moiety. Organic Process Research & Development, 21(9), 1414-1423. Available at: [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]

  • Nowicka, J., et al. (2012). In Vitro Antiviral Characteristics of HIV-1 Attachment Inhibitor BMS-626529, the Active Component of the Prodrug BMS-663068. Antimicrobial Agents and Chemotherapy, 56(6), 3498-3507. Available at: [Link]

  • Yu, D., & Lee, K. H. (2005). The discovery of a class of novel HIV-1 maturation inhibitors and their potential in the therapy of HIV. Expert Opinion on Investigational Drugs, 14(6), 681-693. Available at: [Link]

  • Blair, W. S., et al. (2024). Preclinical Profile of the HIV-1 Maturation Inhibitor VH3739937. Viruses, 16(10), 1509. Available at: [Link]

  • Li, Z., et al. (2021). Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition. Viruses, 13(5), 833. Available at: [Link]

  • Halford, B. (2019). Choline salt forms of an hiv capsid inhibitor. Google Patents.
  • Keller, P. W., et al. (2012). The prototype HIV-1 maturation inhibitor, bevirimat, binds to the CA-SP1 cleavage site in immature Gag particles. PLoS ONE, 7(5), e37188. Available at: [Link]

  • ViiV Healthcare. (2020). Hiv maturation inhibitor formulations. Google Patents.
  • Sharma, P., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 223, 113645. Available at: [Link]

  • Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. Retrieved from [Link]

  • Shah, K., & Ghosh, A. K. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. Available at: [Link]

  • Kolocouris, N., et al. (1994). Synthesis and antiviral activity evaluation of some aminoadamantane derivatives. Journal of Medicinal Chemistry, 37(18), 2896-2902. Available at: [Link]

  • Organic Syntheses. (n.d.). tert-BUTOXYCARBONYL-L-PROLINE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ESTERIFICATION OF CARBOXYLIC ACIDS WITH DICYCLOHEXYLCARBODIIMIDE/4-DIMETHYLAMINOPYRIDINE: tert-BUTYL ETHYL FUMARATE. Retrieved from [Link]

  • Boukachabia, M., Merabet-Khelassi, M., & Riant, O. (2025). Condensation of carboxylic acids with amines using the Boc2O/DMAP system under solvent-free conditions. Organic & Biomolecular Chemistry, 23, 2172-2179. Available at: [Link]

  • El-Sayed, M. A., et al. (2021). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Catalysis Communications, 153, 106288. Available at: [Link]

  • Berkessel, A., & Cleemann, F. (2006). L-Proline. Organic Syntheses, 83, 174. Available at: [Link]

Sources

Application Note & Protocol: A Step-by-Step Guide to the Esterification of 4-Boc-2-homomorpholinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol and the underlying scientific rationale for the esterification of 4-Boc-2-homomorpholinecarboxylic acid, a key intermediate in pharmaceutical and medicinal chemistry. We focus on the Steglich esterification method, a mild and highly efficient procedure ideal for substrates with acid-labile protecting groups like the tert-butoxycarbonyl (Boc) group. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, step-by-step instructions, troubleshooting advice, and the mechanistic basis for the experimental design.

Introduction: The Significance of Esterification

4-Boc-2-homomorpholinecarboxylic acid is a valuable heterocyclic building block in the synthesis of biologically active compounds. The Boc protecting group on the nitrogen atom provides stability under many reaction conditions but is sensitive to strong acids.[1][] Esterification of the carboxylic acid moiety is a critical transformation, often required to enhance solubility, modify pharmacokinetic properties, or enable subsequent coupling reactions in a synthetic pathway.

Traditional methods like Fischer esterification, which employ strong acid catalysts and high temperatures, are incompatible with the acid-labile Boc group.[3][4][5] Such conditions would lead to premature deprotection and undesirable side products. Therefore, a mild and robust methodology is required.

The Method of Choice: A Rationale for Steglich Esterification

For acid-sensitive and sterically demanding substrates, the Steglich esterification is the preferred method.[3] First reported by Wolfgang Steglich in 1978, this reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble alternative 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[6][7]

Key Advantages:

  • Mild Conditions: The reaction proceeds efficiently at room temperature and under neutral pH, preserving the integrity of the Boc protecting group.[7][8]

  • High Efficiency: The use of DMAP as a catalyst dramatically accelerates the reaction rate and suppresses common side reactions.[9]

  • Broad Substrate Scope: It is effective for a wide variety of carboxylic acids and alcohols, including sterically hindered ones.[10][11]

The Mechanism of Action: How Steglich Esterification Works

The trustworthiness of the Steglich protocol is rooted in its well-understood, multi-step mechanism. The process ensures the carboxylic acid is converted into a highly reactive intermediate that readily couples with the alcohol.

  • Activation of the Carboxylic Acid: The carbodiimide (DCC or EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10]

  • Catalysis by DMAP: DMAP, being a more potent nucleophile than the alcohol, attacks the O-acylisourea. This forms a stable but highly electrophilic N-acylpyridinium salt ("active ester").[8] This step is crucial as it prevents a slow intramolecular rearrangement of the O-acylisourea into an unreactive N-acylurea byproduct.[7][10]

  • Nucleophilic Attack by Alcohol: The alcohol attacks the activated acyl group of the N-acylpyridinium salt.

  • Product Formation and Byproduct Generation: The tetrahedral intermediate collapses to form the desired ester, regenerating the DMAP catalyst. The protonated carbodiimide becomes an insoluble N,N'-dicyclohexylurea (DCU) if DCC is used, or a water-soluble urea if EDC is used.[8]

Steglich_Mechanism Figure 1: Mechanism of Steglich Esterification cluster_activation Activation cluster_catalysis Catalytic Cycle RCOOH Carboxylic Acid (4-Boc-2-homomorpholinecarboxylic acid) O_acyl O-Acylisourea (Active Intermediate) RCOOH->O_acyl + DCC DCC DCC (Carbodiimide) ROH Alcohol (e.g., MeOH) DMAP DMAP (Catalyst) N_acylurea N-Acylurea (Side Product) O_acyl->N_acylurea Acyl_pyridinium N-Acylpyridinium Salt (Highly Reactive) O_acyl->Acyl_pyridinium + DMAP DCU DCU (Byproduct) O_acyl->DCU + H+ from ROH Ester Ester Product Acyl_pyridinium->Ester + ROH - DMAP

Caption: Figure 1: Mechanism of Steglich Esterification.

Experimental Workflow & Protocol

This section provides a detailed, step-by-step methodology for the synthesis of Methyl 4-Boc-2-homomorpholinecarboxylate.

experimental_workflow start Start: Assemble Glassware dissolve Dissolve Acid, Alcohol, DMAP in Anhydrous DCM start->dissolve cool Cool Reaction Mixture to 0°C dissolve->cool add_edc Add EDC-HCl in Portions cool->add_edc warm Warm to Room Temperature Stir for 4-16h add_edc->warm monitor Monitor Reaction (TLC/LC-MS) warm->monitor workup Aqueous Workup: Wash with dilute HCl, NaHCO3, Brine monitor->workup dry Dry Organic Layer (Na2SO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Characterize Pure Product purify->end

Caption: Figure 2: Experimental Workflow Diagram.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)EquivalentsQuantity
4-Boc-2-homomorpholinecarboxylic acid245.281.01.0245 mg
Methanol (MeOH)32.041.51.561 µL
EDC-HCl191.701.21.2230 mg
4-DMAP122.170.10.112 mg
Dichloromethane (DCM), Anhydrous84.93--10 mL
1 M Hydrochloric Acid (HCl)---As needed for workup
Saturated Sodium Bicarbonate (NaHCO₃)---As needed for workup
Brine (Saturated NaCl)---As needed for workup
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--As needed for drying
Equipment
  • Round-bottom flask (50 mL) with stir bar

  • Ice bath

  • Magnetic stir plate

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware and consumables

Step-by-Step Protocol
  • Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add 4-Boc-2-homomorpholinecarboxylic acid (245 mg, 1.0 mmol), methanol (61 µL, 1.5 mmol), and 4-DMAP (12 mg, 0.1 mmol).

  • Dissolution: Add 10 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until all solids have dissolved.

  • Cooling: Place the flask in an ice bath and cool the solution to 0°C with stirring.

  • Addition of Coupling Agent: Once the solution is cooled, add EDC-HCl (230 mg, 1.2 mmol) portion-wise over 5 minutes. Note: If using DCC, an equivalent amount (1.2 mmol, 248 mg) would be added here. DCC is a potent allergen and should be handled with gloves in a fume hood.[11]

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Aqueous Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL). This removes the water-soluble urea byproduct (from EDC) and excess DMAP.

    • If DCC was used: The insoluble DCU byproduct must be removed by filtration before the aqueous workup. Filter the reaction mixture through a fritted funnel and wash the filter cake with a small amount of DCM.[9][11]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure methyl ester.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary and Expected Results

ParameterExpected Value/Observation
Reaction Time 4 - 16 hours
Temperature 0°C to Room Temperature
Yield 80 - 95% (after purification)
Appearance Typically a colorless oil or white solid
Purification Flash Chromatography

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Incomplete Reaction Insufficient coupling agent or reaction time.Add an additional 0.2 eq of EDC-HCl and allow to stir longer. Ensure all reagents are anhydrous.
Steric hindrance is higher than expected.Increase reaction time or gently warm the reaction to 30-40°C. Consider a more powerful coupling agent like COMU.[12][13]
Low Yield Premature Boc deprotection.Ensure the reaction remains neutral. Avoid any acidic contamination.
Formation of N-acylurea side product.Ensure a sufficient catalytic amount of DMAP was used.[10]
Difficult Purification Insoluble DCU byproduct (if using DCC).Ensure thorough filtration before workup. If DCU co-elutes, try recrystallization or a different solvent system.[8]
Product is water-soluble.If the ester product has high polarity, back-extract the aqueous layers with DCM or EtOAc during workup.

Safety Precautions

  • DCC/EDC: Carbodiimides are potent allergens and skin irritants. Always handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a well-ventilated fume hood.[11]

  • DCM: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle exclusively in a fume hood.

  • DMAP: 4-Dimethylaminopyridine is toxic. Avoid inhalation and skin contact.

References

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. Available from: [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Google Patents. (1988). EP0331280A1 - Method for esterifying hindered carboxylic acids.
  • SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-Boc-2-homomorpholinecarboxylic Acid. Retrieved from [Link]

  • Zao, H., et al. (2014). Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. Open Journal of Organic Polymer Materials, 4(2). Available from: [Link]

  • Twibanire, J. K., & Grindley, T. B. (2011). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Organic Letters, 13(12), 2988–2991. Available from: [Link]

  • Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses, Coll. Vol. 7, p.93. Available from: [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. Available from: [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • ResearchGate. (2017). How do you esterify a N-Boc protected amino acid? Retrieved from [Link]

  • Reddit. (2014). Why is Fisher method preferred for the esterification of amino acids? Retrieved from [Link]

  • ResearchGate. (2016). Please suggest me a best recent method of esterification of N-Boc-Amino Acids? Retrieved from [Link]

  • Lázár, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14891. Available from: [Link]

  • The Journal of Organic Chemistry. (1974). A Method for the Esterification of Hindered Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 4-Boc-2-morpholinecarboxylic acid, min 98%, 100 grams. Retrieved from [Link]

  • ResearchGate. (2012). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Google Patents. (2020). CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
  • MDPI. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

Sources

Chromatographic purification methods for Ethyl 4-Boc-2-homomorpholinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chromatographic Purification of Ethyl 4-Boc-2-homomorpholinecarboxylate

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the chromatographic purification of this compound, a key heterocyclic building block in contemporary drug discovery and development. Recognizing the paramount importance of compound purity in generating reliable biological data and ensuring successful downstream synthetic transformations, this document outlines two primary purification strategies: bulk-scale purification using flash column chromatography and high-purity polishing via High-Performance Liquid Chromatography (HPLC). The protocols are designed for researchers, medicinal chemists, and process development scientists, offering not just step-by-step instructions but also the underlying scientific rationale for method selection and parameter optimization.

Introduction: The Imperative for Purity

This compound is a valuable intermediate in medicinal chemistry, often utilized in the synthesis of complex bioactive molecules. The presence of the tert-butyloxycarbonyl (Boc) protecting group makes it a versatile synthon, enabling selective chemical modifications at other positions. The Boc group is favored for its stability under a variety of reaction conditions and its straightforward removal under mild acidic conditions[1].

However, the synthesis of this and other N-Boc protected compounds invariably introduces impurities, such as unreacted starting materials, excess reagents like di-tert-butyl dicarbonate (Boc₂O), and various side products. The purity of the final compound is critical; even minor impurities can interfere with subsequent reactions, complicate structural analysis, and yield misleading results in biological assays[2]. Therefore, robust and efficient purification is not merely a procedural step but a cornerstone of synthetic success. This guide presents validated chromatographic methods to achieve high purity for this compound.

Physicochemical Profile and Impurity Analysis

A successful purification strategy begins with understanding the target molecule and potential contaminants.

Target Molecule: this compound

  • Molecular Formula: C₁₂H₂₁NO₅[3]

  • Molecular Weight: 259.30 g/mol [3]

  • Appearance: Typically a solid or oil[3]

  • Key Structural Features: The molecule possesses a lipophilic Boc group and a polar ester and carbamate functionality. This amphipathic nature is key to its chromatographic behavior.

Common Process-Related Impurities: The synthetic route to N-Boc protected amines typically involves the reaction of a secondary amine with Boc₂O[4][5]. The primary impurities to consider are:

  • Unreacted Starting Amine (Ethyl 2-homomorpholinecarboxylate): Significantly more polar than the Boc-protected product due to the free secondary amine.

  • Excess Boc₂O: Non-polar.

  • Byproducts of Boc₂O: Such as tert-butanol and carbon dioxide. tert-butanol is relatively polar and volatile.

  • Reaction Solvents and Bases: Residual amounts of solvents (e.g., Dichloromethane, THF) and bases (e.g., Triethylamine) may be present[1].

The significant difference in polarity between the highly polar starting amine and the much less polar N-Boc product is the fundamental principle upon which normal-phase chromatographic separation is based.

Purification Workflow Overview

The purification of this compound typically follows a two-stage approach, moving from a crude, large-scale cleanup to a final, high-purity polishing step. The choice between methods depends on the scale of the synthesis and the required final purity.

Purification_Workflow Crude Crude Synthetic Product (Post-Workup) Flash Protocol 1: Flash Column Chromatography Crude->Flash Purity_Check_1 Purity & Yield Analysis (TLC, ¹H NMR) Flash->Purity_Check_1 Bulk_Product Bulk Purified Product (>90-95% Purity) Purity_Check_1->Bulk_Product Purity Sufficient HPLC Protocol 2: Preparative RP-HPLC Purity_Check_1->HPLC High Purity Required Downstream Downstream Applications (e.g., Further Synthesis, Bioassays) Bulk_Product->Downstream Purity_Check_2 Final Purity Analysis (Analytical HPLC, LC-MS) HPLC->Purity_Check_2 Final_Product Final High-Purity Product (>98% Purity) Purity_Check_2->Final_Product Final_Product->Downstream

Caption: General purification workflow for this compound.

Protocol 1: Flash Column Chromatography

Flash chromatography is the workhorse method for the rapid and cost-effective purification of gram-to-kilogram scale quantities of organic compounds. It is ideal for removing the bulk of impurities from the crude reaction mixture.[6][7]

Objective: To isolate the product with >95% purity, removing unreacted starting materials and reagent byproducts.

Principle of Separation: This protocol utilizes normal-phase chromatography on silica gel. The non-polar product will elute faster than the highly polar unreacted amine starting material when using a relatively non-polar mobile phase.

Step-by-Step Methodology:
  • Sample Preparation (Dry Loading):

    • Dissolve the crude oil or solid residue in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Add silica gel (typically 1-2 times the mass of the crude material) to the solution.

    • Concentrate the slurry using a rotary evaporator until a fine, free-flowing powder is obtained. This ensures the sample is introduced to the column in a concentrated band, improving resolution.[7]

  • Column Packing:

    • Select a column size appropriate for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel mass to crude sample mass).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% Ethyl Acetate in Hexanes).

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.[8]

  • Loading and Elution:

    • Carefully add the prepared dry-loaded sample onto the top of the packed silica gel bed.

    • Gently add a thin layer of sand to protect the sample layer from disturbance.

    • Begin elution with the starting mobile phase, gradually increasing the polarity (gradient elution) to elute the product. A typical gradient might be from 5% to 30% Ethyl Acetate in Hexanes.

  • Fraction Collection and Monitoring:

    • Collect fractions of an appropriate volume.

    • Monitor the elution of the product by thin-layer chromatography (TLC) using the same solvent system.[6] The product spot should have a distinct Rf value from impurities.

    • Combine the pure fractions and concentrate under reduced pressure to yield the purified product.

Data Summary: Flash Chromatography Parameters
ParameterRecommended Value / ConditionRationale
Stationary Phase Silica Gel, 230-400 mesh (40-63 µm)Standard for normal-phase separation of small organic molecules.
Mobile Phase Gradient of Ethyl Acetate (EtOAc) in HexanesProvides good separation between the non-polar product and polar impurities. A typical starting point is 5% EtOAc, ramping up to 30-40%.
Sample Loading Dry loading adsorbed onto silica gelLeads to sharper bands and better separation compared to wet loading.[7]
Elution Mode GradientEfficiently elutes the product while ensuring slower-moving polar impurities remain on the column.
Monitoring TLC with UV visualization (254 nm) and/or a potassium permanganate stainThe Boc group and ester are often UV-active; the stain visualizes non-UV active compounds.
Typical Rf ~0.3 - 0.4 in 20% EtOAc/HexanesAn ideal Rf for good separation on a column.

Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)

For applications demanding the highest purity (>99%), such as the synthesis of final drug candidates or for generating reference standards, preparative HPLC is the method of choice.[6] This protocol details a reversed-phase HPLC (RP-HPLC) method.

Objective: To achieve ≥99% purity, removing trace impurities and closely related structural analogs.

Principle of Separation: In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. Polar compounds elute first, while non-polar compounds are retained longer. In this case, the lipophilic Boc-protected product will be well-retained and separated from more polar impurities.

Step-by-Step Methodology:
  • Sample Preparation:

    • Dissolve the partially purified product from flash chromatography in a suitable solvent, ideally a mixture of the mobile phase components (e.g., Acetonitrile/Water).

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulates that could damage the HPLC column or system.

  • System and Column Equilibration:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Water / 5% Acetonitrile with 0.1% Trifluoroacetic Acid) until a stable baseline is achieved. The acidic modifier (TFA) improves peak shape for amine-containing compounds and ensures consistent ionization state.

  • Injection and Gradient Elution:

    • Inject the filtered sample onto the column.

    • Run a linear gradient, increasing the concentration of the organic solvent (Acetonitrile). A typical gradient might be from 5% to 95% Acetonitrile over 20-30 minutes.

  • Fraction Collection:

    • Use a UV detector (monitoring at ~210-220 nm where the carbamate and ester absorb) to trigger an automated fraction collector.

    • Collect the eluent corresponding to the main product peak.

  • Post-Purification Workup:

    • Analyze the collected fractions by analytical HPLC to confirm purity.

    • Combine the pure fractions.

    • Remove the organic solvent (Acetonitrile) via rotary evaporation.

    • If necessary, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after neutralizing the aqueous residue with a mild base (like sodium bicarbonate) to remove the TFA. Dry the organic layer and concentrate to obtain the final product.

Data Summary: Preparative RP-HPLC Parameters
ParameterRecommended Value / ConditionRationale
Stationary Phase C18 silica, 5-10 µm particle sizeIndustry standard for reversed-phase separation, offering excellent retention for lipophilic molecules.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) or Formic AcidThe aqueous component. The acid modifier improves peak shape and resolution.[6]
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) or Formic AcidThe organic component for eluting the compound.
Elution Mode Linear Gradient (e.g., 5% to 95% B over 30 minutes)Provides a balance of resolution and run time for separating complex mixtures.
Flow Rate Dependent on column diameter (e.g., 20-50 mL/min for a 21.2 mm ID column)Optimized for efficiency and backpressure constraints.
Detection UV at 214 nmThe peptide bond and ester carbonyls show absorbance at this wavelength.

Conclusion

The successful synthesis of this compound for research and drug development is critically dependent on achieving high levels of purity. The strategic application of flash chromatography for bulk purification followed by preparative RP-HPLC for final polishing provides a reliable and scalable pathway to obtain material of the requisite quality. By understanding the principles behind these chromatographic techniques and carefully controlling the experimental parameters outlined in these protocols, scientists can ensure the integrity of their synthetic intermediates and the reliability of their subsequent research.

References

  • Organic Syntheses. (n.d.). Procedure for flash column chromatography. Organic Syntheses. Retrieved from [Link][8]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link][4]

  • Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276. Retrieved from [Link][5]

  • Fair, J. D., & Kormos, C. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Retrieved from [Link][7]

  • Zaragoza-Trevino, R. A., et al. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 25(21), 5039. Retrieved from [Link][2]

Sources

Reaction conditions for coupling Ethyl 4-Boc-2-homomorpholinecarboxylate with other molecules

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of Ethyl 4-Boc-2-homomorpholinecarboxylate

Introduction: A Versatile Scaffold in Modern Drug Discovery

This compound is a valuable heterocyclic building block in medicinal chemistry and drug development.[1] Its structure, featuring a protected secondary amine within a homomorpholine ring and an ethyl ester, presents two key synthetic handles.[2][3] The tert-butyloxycarbonyl (Boc) group offers robust protection for the nitrogen atom, which can be selectively removed under acidic conditions to reveal a nucleophilic secondary amine.[4][5] Concurrently, the ethyl ester can be hydrolyzed to a carboxylic acid, providing an electrophilic coupling partner. This dual reactivity allows for the strategic incorporation of the homomorpholine scaffold into a wide array of more complex molecules, making it a desirable component for library synthesis and lead optimization programs.

This guide provides a detailed exploration of the primary coupling strategies involving this scaffold, focusing on the practical aspects of reaction conditions, reagent selection, and protocol execution. We will delve into two principal synthetic pathways: (1) coupling via the carboxylate function after ester hydrolysis and (2) coupling via the secondary amine after Boc deprotection.

Strategic Overview: Two Divergent Coupling Pathways

The synthetic utility of this compound stems from the ability to selectively functionalize either the C2 or N4 position. The choice of strategy depends entirely on the desired final structure and the nature of the coupling partner. The following workflow diagram illustrates the two divergent pathways.

Synthetic_Pathways cluster_0 Pathway A: C2-Position Functionalization cluster_1 Pathway B: N4-Position Functionalization start This compound hydrolysis Step 1: Ester Hydrolysis (Saponification) start->hydrolysis e.g., LiOH, NaOH deprotection Step 1: Boc Deprotection (Acidolysis) start->deprotection e.g., TFA, HCl acid 4-Boc-2-homomorpholine- carboxylic Acid hydrolysis->acid amide_coupling_A Step 2: Amide Bond Formation (Coupling with an Amine) acid->amide_coupling_A e.g., HATU, EDC/HOBt product_A N-Coupled Amide Product amide_coupling_A->product_A amine Ethyl 2-homomorpholine- carboxylate deprotection->amine amide_coupling_B Step 2a: Amide Bond Formation (Coupling with an Acid) amine->amide_coupling_B e.g., HATU, EDC/HOBt buchwald Step 2b: Buchwald-Hartwig Amination (Coupling with an Aryl Halide) amine->buchwald Pd Catalyst, Ligand, Base product_B1 N-Acyl Product amide_coupling_B->product_B1 product_B2 N-Aryl Product buchwald->product_B2

Caption: Divergent synthetic pathways for functionalizing this compound.

Pathway A: Functionalization via the Carboxylic Acid

This pathway involves the initial conversion of the ethyl ester to a carboxylic acid, which is then activated for coupling with a primary or secondary amine to form a stable amide bond.

Step 1: Saponification (Ester Hydrolysis)

The hydrolysis of the ethyl ester is typically achieved under basic conditions using a hydroxide source like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of aqueous and organic solvents (e.g., THF/Water or Methanol/Water) to ensure solubility. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. An acidic workup is required to protonate the resulting carboxylate salt and isolate the carboxylic acid product.

Step 2: Amide Bond Formation

Amide bond formation is one of the most performed reactions in drug discovery.[6][7] It requires the activation of the carboxylic acid to facilitate nucleophilic attack by an amine. The choice of coupling reagent is critical and depends on the steric hindrance and electronic properties of the substrates.[8][9]

Common Coupling Reagents and Conditions:

Reagent SystemKey Features & RationaleTypical Conditions
EDC / HOBt Workhorse Method: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that forms a reactive O-acylisourea intermediate.[10] 1-Hydroxybenzotriazole (HOBt) is added as an additive to suppress racemization and improve efficiency by forming a more reactive HOBt active ester.[6][11][12] The byproducts are water-soluble, simplifying purification.[13]Reagents: Carboxylic Acid (1.0 eq), Amine (1.0-1.2 eq), EDC (1.2 eq), HOBt (1.2 eq), Base (e.g., DIPEA, 2-4 eq).[14] Solvent: Anhydrous DMF or DCM. Temp: 0 °C to Room Temperature. Time: 12-24 hours.[14]
HATU High-Potency Method: HATU is a uronium/aminium salt-based reagent that is highly effective for coupling sterically hindered amino acids or electron-deficient amines.[6][8][11] It reacts with the carboxylic acid to form a highly reactive OAt active ester, which is more reactive than the corresponding OBt ester. This leads to faster reaction times and higher yields in difficult couplings.[11]Reagents: Carboxylic Acid (1.0 eq), Amine (1.1 eq), HATU (1.2 eq), Base (e.g., DIPEA, 3.0 eq).[14] Solvent: Anhydrous DMF or DCM. Temp: 0 °C to Room Temperature. Time: 2-12 hours.[11][14]
PyBOP Phosphonium Salt Alternative: PyBOP is a phosphonium-based reagent that also generates an OBt active ester.[8] A key advantage over uronium salts like HATU or HBTU is that it does not have the potential to cause guanidinylation of the amine coupling partner, a known side reaction.[8]Reagents: Carboxylic Acid (1.0 eq), Amine (1.1 eq), PyBOP (1.2 eq), Base (e.g., DIPEA or NMM, 2-4 eq). Solvent: Anhydrous DMF or CH₂Cl₂. Temp: 0 °C to Room Temperature. Time: 4-16 hours.

The following diagram illustrates the general mechanism for HATU-mediated amide coupling.

HATU_Mechanism RCOOH R-COOH (Carboxylic Acid) ActiveEster Highly Reactive OAt-Ester Intermediate RCOOH->ActiveEster HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster Activates Amine R'-NH₂ (Amine) Amide R-CO-NH-R' (Amide Product) Amine->Amide Nucleophilic Attack ActiveEster->Amide

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Pathway B: Functionalization via the Secondary Amine

This approach begins with the removal of the Boc protecting group to liberate the secondary amine on the homomorpholine ring. This amine can then participate in nucleophilic reactions, most commonly amide bond formation or palladium-catalyzed cross-coupling reactions.

Step 1: Boc Deprotection

The Boc group is reliably cleaved under acidic conditions.[15] The choice of acid and solvent can be tailored to the stability of the rest of the molecule, particularly the ethyl ester which can be susceptible to hydrolysis under harsh acidic conditions or transesterification in alcoholic solvents.

  • Trifluoroacetic Acid (TFA): A common and effective method involves treating the substrate with a solution of TFA in an aprotic solvent like dichloromethane (DCM). The reaction is typically fast, often completing within 30-60 minutes at room temperature.[4][16]

  • Hydrochloric Acid (HCl): Using a solution of HCl in a non-nucleophilic solvent like 1,4-dioxane or diethyl ether is another standard procedure. This method can sometimes be milder and prevent side reactions associated with the highly acidic TFA.[4][16] It is crucial to use anhydrous conditions to prevent ester hydrolysis.[16]

Step 2a: Amide Bond Formation

Once deprotected, the resulting secondary amine can be coupled with a carboxylic acid using the same array of coupling reagents described in Pathway A (EDC/HOBt, HATU, etc.). In this case, the homomorpholine derivative serves as the nucleophile. A base is still required to neutralize the amine salt (formed during deprotection) and to facilitate the coupling reaction.

Step 2b: Buchwald-Hartwig Amination

For the synthesis of N-aryl homomorpholine derivatives, the Buchwald-Hartwig amination is the premier method.[17] This palladium-catalyzed cross-coupling reaction forms a C-N bond between the secondary amine of the homomorpholine and an aryl halide (or triflate).[17][18] The success of this reaction is highly dependent on the choice of catalyst, ligand, and base.

Key Components for Buchwald-Hartwig Amination:

ComponentRole & Common ExamplesRationale
Palladium Pre-catalyst Pd₂(dba)₃, Pd(OAc)₂These are sources of Pd(0), which is the active catalytic species that initiates the cycle via oxidative addition to the aryl halide.[18]
Ligand Bulky, electron-rich phosphines: XPhos, RuPhos, SPhos. Bidentate phosphines: BINAP, DPPF.[17]The ligand stabilizes the palladium center, promotes oxidative addition and reductive elimination, and prevents catalyst decomposition. Sterically hindered ligands are often required for coupling secondary amines.[17]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃The base is crucial for deprotonating the amine, making it a more potent nucleophile to displace the halide from the palladium complex. Strong, non-nucleophilic bases are preferred.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are required to prevent catalyst deactivation and unwanted side reactions.

Detailed Experimental Protocols

Disclaimer: These protocols are general guidelines and may require optimization for specific substrates. All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise noted.

Protocol 1: Saponification of this compound
  • Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water.

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5-2.0 eq) to the solution.

  • Stir the mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C and acidify to pH ~3-4 with 1M HCl.

  • Extract the aqueous layer three times with ethyl acetate or DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 4-Boc-2-homomorpholinecarboxylic acid.

Protocol 2: Amide Coupling using HATU
  • In a flame-dried flask, dissolve 4-Boc-2-homomorpholinecarboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1-1.2 eq) to the solution.[14]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise and stir the mixture for 15-20 minutes to pre-activate the acid.[14]

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-12 hours until completion (monitor by LC-MS).[14]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.[14]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[14]

Protocol 3: Boc Deprotection using TFA
  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add trifluoroacetic acid (TFA, 5-10 eq, often used as a 20-50% solution in DCM) dropwise.

  • Stir the reaction at 0 °C to room temperature for 30-90 minutes, monitoring by TLC.

  • Once deprotection is complete, concentrate the reaction mixture in vacuo.

  • Co-evaporate with toluene or DCM several times to remove residual TFA.

  • The resulting TFA salt of the amine can often be used directly in the next step after neutralization or isolated after a basic workup.

Protocol 4: Buchwald-Hartwig Amination
  • To a flame-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-5 mol%).

  • Add the aryl halide (1.0 eq) and the base (e.g., NaOt-Bu, 1.4 eq).

  • Evacuate and backfill the tube with an inert gas (repeat 3 times).

  • Add anhydrous toluene or dioxane via syringe.

  • Add a solution of the deprotected Ethyl 2-homomorpholinecarboxylate (1.2 eq) in the same solvent.

  • Heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

References

  • Benchchem. (n.d.). Application Notes and Protocols: EDC/HATU Coupling with Acid-PEG2-C2-Boc for PROTAC Synthesis.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem AG.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. MilliporeSigma.
  • Benchchem. (n.d.). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
  • Hu, Y. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Subirós-Funosas, R., et al. (2009). Recent development of peptide coupling reagents in organic synthesis.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • Ghosh, A. K., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(26), 3423-3425.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Muniyappan, N., & Budagumpi, S. (2025). Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. Inorganic Chimica Acta.
  • da Silva, A. B., et al. (2018). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Advances, 8(52), 29775-29787.
  • Kumar, A., et al. (2021). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry, 45(3), 1335-1339.
  • Wikipedia. (n.d.).
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Pisár, M., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 149.
  • Google Patents. (2010). US20100311968A1 - Deprotection of boc-protected compounds.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Boumoud, B., et al. (2011). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Chilean Chemical Society, 56(2), 681-684.
  • Dsouza, D. (2021). How should I deprotect Boc-amino group without breaking ester bond?
  • Pothukanuri, S., et al. (2010). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Organic & Biomolecular Chemistry, 8(4), 835-840.
  • Golisade, A., et al. (2013). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 11(30), 4969-4972.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • ResearchGate. (2025).
  • ResearchGate. (2025).
  • National Institutes of Health. (2018).
  • MDPI. (2018). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)
  • Kemker, I., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal, 26(60), 13624-13628.
  • Beilstein Journals. (2021).
  • RSC Publishing. (2017).
  • Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery.
  • Beilstein Journals. (2012). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.
  • ChemicalBook. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Apollo Scientific. (n.d.). 1363166-21-5 Cas No.
  • BLD Pharm. (n.d.).
  • ResearchGate. (2025).
  • MDPI. (2020).

Sources

Scale-up synthesis considerations for Ethyl 4-Boc-2-homomorpholinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of Ethyl 4-Boc-2-homomorpholinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable saturated heterocyclic building block, embodying the sp³-rich structural complexity sought after in modern drug discovery.[1] Its 1,4-oxazepane core offers a distinct conformational profile compared to the more common morpholine or piperazine scaffolds, making it an attractive component for library synthesis and lead optimization.[2] Transitioning the synthesis of such molecules from laboratory-scale discovery to kilogram-scale production presents significant challenges in process chemistry, safety, and purification. This guide provides a comprehensive overview of the key considerations for the robust and safe scale-up of a representative synthesis for this compound. We will dissect a plausible synthetic route, detailing a bench-scale protocol and then extrapolating to a kilogram-scale process, emphasizing the critical adjustments required for success. The narrative is grounded in established principles of process chemistry, focusing on thermal safety, impurity control, and the shift from chromatographic purification to scalable crystallization methods.

Introduction to the Synthetic Challenge

The synthesis of complex heterocycles often relies on multi-step sequences that may employ reagents and techniques unsuitable for large-scale manufacturing.[3] Challenges include the use of hazardous reagents, reactions with significant exotherms, and purification methods like column chromatography that are not economically or practically viable at scale.[4] The goal of a scale-up campaign is to develop a process that is not only high-yielding but also safe, cost-effective, reproducible, and environmentally sustainable.

This document outlines a hypothetical, yet chemically sound, two-step synthetic route to this compound. The chosen pathway allows for the exploration of common and critical scale-up challenges, including the management of highly reactive intermediates, thermal hazards, and the strategic replacement of laboratory-scale purification techniques.

Proposed Synthetic Strategy

Our representative synthesis begins with the N-alkylation of the commercially available N-Boc-ethanolamine with ethyl 3-bromopropionate to form a linear ester intermediate. The key transformation is the subsequent intramolecular cyclization to form the 1,4-oxazepane (homomorpholine) ring. While methods like the Mitsunobu reaction are effective at the gram scale, their poor atom economy and difficult-to-remove byproducts (e.g., triphenylphosphine oxide) make them unsuitable for production.

Therefore, our scale-up strategy focuses on a more robust two-stage cyclization: conversion of the terminal alcohol to a tosylate, followed by a base-mediated intramolecular S_N2 reaction. This approach utilizes cheaper, more process-friendly reagents and generates byproducts that are more easily removed.

Synthetic_Workflow A N-Boc-ethanolamine C Linear Intermediate (Ethyl 3-((2-hydroxyethyl)(tert-butoxycarbonyl)amino)propanoate) A->C N-Alkylation (K2CO3, Acetone) B Ethyl 3-bromopropionate B->C E Tosylated Intermediate C->E Tosylation (Pyridine, DCM) D Tosyl Chloride D->E G Final Product (this compound) E->G Intramolecular Cyclization (SN2) F Base (e.g., NaH, KHMDS) F->G

Caption: Overall synthetic workflow for this compound.

PART A: Laboratory-Scale Synthesis Protocol (5-10 g Scale)

This protocol establishes a baseline process and characterizes the material at a scale where purification by column chromatography is feasible.

Step 1: Synthesis of Ethyl 3-((2-hydroxyethyl)(tert-butoxycarbonyl)amino)propanoate (Linear Intermediate)

Methodology:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-Boc-ethanolamine (8.05 g, 50 mmol), potassium carbonate (13.8 g, 100 mmol), and acetone (100 mL).

  • Stir the suspension vigorously. Add ethyl 3-bromopropionate (9.05 g, 50 mmol) dropwise over 10 minutes.

  • Heat the reaction mixture to reflux and maintain for 16 hours. Monitor reaction completion by TLC or LC-MS.

  • Cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with acetone (2 x 20 mL).

  • Concentrate the filtrate under reduced pressure to yield a crude oil.

  • Purify the oil via flash column chromatography (Silica gel, gradient elution with 20-50% ethyl acetate in hexanes) to afford the product as a clear, colorless oil.

Step 2: Synthesis of this compound

Methodology:

  • Tosylation:

    • Dissolve the linear intermediate (5.22 g, 20 mmol) in dichloromethane (DCM, 50 mL) in a 250 mL flask and cool to 0 °C in an ice bath.

    • Add pyridine (4.8 mL, 60 mmol), followed by the portion-wise addition of p-toluenesulfonyl chloride (4.20 g, 22 mmol) over 15 minutes, ensuring the internal temperature remains below 5 °C.

    • Stir the reaction at 0 °C for 4 hours. Monitor for the disappearance of starting material by TLC.

    • Quench the reaction by slowly adding 1M HCl (50 mL). Separate the organic layer, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude tosylated intermediate, which is used directly in the next step.

  • Cyclization:

    • Dissolve the crude tosylate in anhydrous tetrahydrofuran (THF, 100 mL) under a nitrogen atmosphere.

    • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 0.96 g, 24 mmol) portion-wise over 20 minutes. Caution: Hydrogen gas evolution. Ensure adequate ventilation.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Carefully quench the reaction at 0 °C by the dropwise addition of saturated ammonium chloride solution (20 mL).

    • Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography (Silica gel, 10-30% ethyl acetate in hexanes) to yield this compound.

PART B: Scale-Up Synthesis Considerations (Kilogram Scale)

Transitioning the above protocol to a kilogram scale requires a fundamental shift in strategy, prioritizing safety, process robustness, and non-chromatographic purification.

Reagent and Route Selection: Justifying the Change

The laboratory protocol uses standard reagents, but for scale-up, cost, safety, and waste streams become paramount. The NaH/THF system for cyclization is effective but poses significant safety risks at scale due to the handling of a pyrophoric solid and hydrogen gas evolution.[5][6]

Decision Framework for Cyclization:

Decision_Process cluster_A Analysis of Option A cluster_B Analysis of Option B Start Goal: Cyclize Tosylate Intermediate Option1 Option A: NaH in THF (Lab Method) Start->Option1 Option2 Option B: KHMDS in 2-MeTHF (Scale-Up Candidate) Start->Option2 A_Pro Pros: - High reactivity - Inexpensive base A_Con Cons: - Pyrophoric solid (handling risk) - H2 gas evolution (fire/explosion hazard) - THF has low flash point - Quench is highly exothermic Conclusion Decision: Proceed with Option B (KHMDS in 2-MeTHF) for improved safety and process control at scale. Option1->Conclusion High Risk B_Pro Pros: - Non-pyrophoric (solution) - Homogeneous reaction - 2-MeTHF has higher flash point - More predictable reactivity B_Con Cons: - More expensive base - Requires anhydrous conditions Option2->Conclusion Mitigated Risk

Caption: Decision matrix for selecting a safer cyclization base for scale-up.

For the kilogram-scale process, we will replace NaH with a strong, non-pyrophoric base like potassium bis(trimethylsilyl)amide (KHMDS), which is often supplied as a solution in a suitable solvent. We will also replace THF with 2-methyltetrahydrofuran (2-MeTHF), a solvent with a higher flash point and greater stability to peroxide formation.[7]

Thermal Management and Safety

Exothermic reactions are a primary safety concern during scale-up because the surface-area-to-volume ratio of a reactor decreases, reducing its ability to dissipate heat.[4]

  • Tosylation: This reaction can be significantly exothermic. On a large scale, the addition of tosyl chloride must be controlled based on the reactor's cooling capacity. A reaction calorimetry study is essential to determine the heat of reaction (ΔH_rxn) and the maximum temperature of the synthetic reaction (MTSR) in case of a cooling failure.

  • Cyclization/Quench: The reaction of the tosylate with KHMDS will generate heat. More critically, the aqueous quench of any unreacted base is highly exothermic. The quench medium should be added slowly to the reaction mixture (reverse quench) while maintaining strict temperature control.

Purification: From Chromatography to Crystallization

Column chromatography is impractical for multi-kilogram quantities. The development of a robust crystallization procedure is the most critical step for achieving high purity at scale.

  • Crude Isolation: After quenching the cyclization, a solvent swap from 2-MeTHF to a less soluble solvent system (e.g., heptane/ethyl acetate) may be required to precipitate the crude product. This removes the bulk of soluble impurities like tosylate salts.

  • Recrystallization: The crude solid must be recrystallized. This involves:

    • Solvent Screening: Identifying a solvent or solvent mixture where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Seeding: Introducing a small quantity of pure crystalline material at the point of supersaturation to control the crystallization process and ensure consistent particle size and morphology.

    • Controlled Cooling: A slow, controlled cooling profile is crucial to prevent "oiling out" and to promote the growth of pure, easily filterable crystals.

ParameterLaboratory Scale (5 g)Kilogram Scale (1 kg)Rationale for Change
Cyclization Base Sodium Hydride (NaH)Potassium Hexamethyldisilazide (KHMDS)Enhanced safety (non-pyrophoric solution), better process control.[5]
Solvent THF / DCM2-Methyltetrahydrofuran (2-MeTHF)Higher flash point, improved safety, better stability.[7]
Work-up Separatory Funnel ExtractionReactor-based Phase SeparationRequired for handling large volumes; potential for emulsion formation must be evaluated.
Purification Flash Column ChromatographyCrystallization / RecrystallizationScalable, cost-effective, provides high purity material with controlled physical form.
Process Monitoring TLCHPLC (In-Process Controls - IPCs)Provides quantitative data on reaction completion and impurity formation.

Table 1. Key process modifications for scaling the synthesis of this compound.

PART C: Illustrative Kilogram-Scale Protocol

This protocol assumes a 100 L glass-lined reactor and is for illustrative purposes. All steps must be preceded by a thorough process safety review.

Objective: To produce ~350-400 g of this compound from the tosylated intermediate.

Methodology:

  • Reactor Setup: Ensure the 100 L reactor is clean, dry, and inerted with a positive pressure of nitrogen.

  • Charge and Dissolve: Charge the crude tosylated intermediate (~0.8 kg, ~2.0 mol, based on 1 kg input of linear intermediate) and 2-MeTHF (20 L) to the reactor. Start agitation to ensure dissolution.

  • Cooling: Cool the reactor contents to -10 °C.

  • Base Addition: Add a 1.0 M solution of KHMDS in 2-MeTHF (2.2 L, 2.2 mol) via a dosing pump over a period of 2 hours. The addition rate must be controlled to maintain the internal temperature below 0 °C.

  • Reaction: Once the addition is complete, allow the reaction to warm slowly to 20 °C and hold for 8-12 hours.

  • In-Process Control (IPC): Take a sample from the reactor and analyze by HPLC to confirm the consumption of the tosylate intermediate (<1% remaining).

  • Quench: Cool the reactor to 0 °C. Slowly add a pre-chilled 10% aqueous citric acid solution (10 L) over 1 hour, ensuring the temperature does not exceed 15 °C.

  • Work-up:

    • Stop agitation and allow the layers to separate for 30 minutes.

    • Drain the lower aqueous layer.

    • Charge water (10 L) to the reactor, agitate for 15 minutes, settle, and drain the aqueous layer. Repeat this wash.

  • Solvent Swap and Crystallization:

    • Concentrate the organic layer under vacuum to a volume of ~5 L.

    • Add n-Heptane (20 L) and continue distillation to remove the remaining 2-MeTHF.

    • Cool the resulting slurry to 50 °C. The product should begin to crystallize.

    • Hold at 50 °C for 1 hour, then cool slowly to 5 °C over 4 hours.

    • Hold at 5 °C for 2 hours to maximize crystal formation.

  • Isolation and Drying:

    • Filter the slurry through a Nutsche filter dryer.

    • Wash the filter cake with cold n-Heptane (2 x 4 L).

    • Dry the solid under vacuum at 40 °C until a constant weight is achieved.

Conclusion

The successful scale-up of this compound synthesis hinges on a proactive strategy that addresses safety, purification, and process control from the outset. By replacing hazardous reagents with safer alternatives, understanding and controlling reaction exotherms, and developing a robust crystallization protocol, a laboratory procedure can be effectively translated into a reliable and scalable manufacturing process. This approach not only ensures the safety of the operation but also delivers a final product of high and consistent quality, ready for its application in drug development programs.

References

  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry. [Link]

  • Grignard Reaction Scale-up – 4 Steps to Control Development. METTLER TOLEDO. [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. [Link]

  • Grignard Reaction - Laboratory Reaction Safety Summary. American Chemical Society. [Link]

  • Investigation of a Grignard Reaction at Small Scale. METTLER TOLEDO. [Link]

  • Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE. [Link]

  • Development of a Telescoped Flow Process for the Safe and Effective Generation of Propargylic Amines. National Institutes of Health. [Link]

  • New Method Allows Easy Synthesis of Valuable Amine-Containing Pharmaceuticals. Technology Networks. [Link]

  • One-Pot Biocatalytic Cascade Reduction of Cyclic Enimines for the Preparation of Diastereomerically Enriched N-Heterocycles. PubMed. [Link]

  • Morpholine synthesis. Organic Chemistry Portal. [Link]

  • Large-Scale Synthesis of Symmetric Tetramine Ligands by Using a Modular Double Reductive Amination Approach. Meiler Lab. [Link]

  • Desymmetric Enantioselective Reduction of Cyclic 1,3-Diketones Catalyzed by a Recyclable P-Chiral Phosphinamide Organocatalyst. Journal of the American Chemical Society. [Link]

  • Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. ResearchGate. [Link]

  • Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. [Link]

  • Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. ACS Publications. [Link]

  • Synthesis of N-substituted morpholine nucleoside derivatives. PubMed. [Link]

  • Synthesis of Amines. Chemistry LibreTexts. [Link]

Sources

Analytical techniques for monitoring the synthesis of Ethyl 4-Boc-2-homomorpholinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis and Analysis of Ethyl 4-Boc-2-homomorpholinecarboxylate

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and drug development. As a protected amino acid ester derivative, its structural integrity and purity are paramount for the successful synthesis of more complex target molecules. The tert-butyloxycarbonyl (Boc) protecting group is crucial for managing the reactivity of the secondary amine within the homomorpholine ring during subsequent synthetic steps.[1][2] Therefore, rigorous in-process monitoring and final product characterization are essential to ensure high yield and purity.

This document provides a detailed guide to the analytical techniques and protocols required to effectively monitor the synthesis of this compound. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical basis for methodological choices and practical, step-by-step instructions.

Synthetic Pathway Overview & Monitoring Strategy

The synthesis of this compound typically involves a key cyclization reaction to form the homomorpholine ring, followed by the protection of the secondary amine with a Boc group.[3][4] A plausible synthetic route starts from N-benzylethanolamine and ethyl 2-bromoacetate, followed by cyclization and subsequent debenzylation and Boc protection. Monitoring each of these steps is critical for optimizing reaction conditions and ensuring the quality of intermediates.

An integrated analytical approach is necessary. Thin-Layer Chromatography (TLC) offers a rapid, qualitative assessment of reaction progress, while High-Performance Liquid Chromatography (HPLC) provides quantitative data on purity and conversion. For definitive structural confirmation of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

Thin-Layer Chromatography (TLC): Rapid Reaction Scouting

TLC is the primary technique for real-time, qualitative monitoring of the reaction's progress.[5] It allows for the rapid visualization of the consumption of starting materials and the formation of the product. The choice of eluent and visualization stain is critical for achieving clear separation and detection.

Causality Behind Experimental Choices:
  • Stationary Phase: Silica gel is the standard choice due to its polarity, which effectively separates the relatively polar starting materials, intermediates, and the final product.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate) is typically used. The ratio is optimized to achieve a target Rf value of ~0.3 for the product, which ensures good separation from other components.[5] For reactions involving free amines, which can streak on silica plates, adding a small amount of a basic modifier like triethylamine (~0.5-1%) to the eluent can significantly improve spot shape.[6]

  • Visualization:

    • UV Light (254 nm): Useful if the starting materials or products contain a UV-active chromophore (e.g., a phenyl group in an intermediate).

    • Potassium Permanganate (KMnO₄) Stain: A general-purpose stain that reacts with most organic compounds, especially those with reducible functional groups (alkenes, alcohols, amines), appearing as yellow/brown spots on a purple background.

    • Ninhydrin Stain: Highly specific for primary and secondary amines, which appear as pink or purple spots upon heating.[7] This is particularly useful for visualizing the free-amine intermediate before Boc protection and confirming its complete consumption. The Boc-protected product itself may also be visualized as the heat can cause in-situ deprotection.[7]

Protocol: TLC Monitoring
  • Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Spotting:

    • Dissolve small aliquots of the starting material(s) and the reaction mixture in a volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Using a capillary tube, spot the starting material(s) and the reaction mixture on the origin line. It is good practice to "co-spot" the starting material and the reaction mixture in the same lane to confirm spot identity.[5]

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent system (e.g., 30:70 Ethyl Acetate:Hexane). Ensure the solvent level is below the origin line. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the plate under a UV lamp and circle any visible spots.

    • Dip the plate in a staining solution (e.g., Ninhydrin), then gently heat with a heat gun until spots appear.

  • Interpretation: Monitor the disappearance of the starting material spot(s) and the appearance of the product spot at its expected Rf. The reaction is considered complete when the starting material spot is no longer visible.

Parameter Typical Condition Purpose
Stationary Phase Silica Gel 60 F₂₅₄Standard polar stationary phase for general organic compound separation.
Mobile Phase 20-50% Ethyl Acetate in Hexane (v/v) + 0.5% Et₃NEluent system providing good separation. Triethylamine (Et₃N) is added to prevent amine streaking.[6]
Visualization Stain NinhydrinSpecific detection of free amine intermediates and confirmation of their consumption.[7]
Expected Rf Product Rf ~0.3-0.4; Starting Amine Rf ~0.1 or baselineThe Boc-protected product is less polar and will travel further up the plate than the free amine precursor.

Table 1: Summary of typical TLC conditions for monitoring the synthesis.

High-Performance Liquid Chromatography (HPLC): Quantitative Purity Analysis

HPLC is the gold standard for determining the purity of the final product and quantifying the conversion of starting materials. A reversed-phase method using a C18 column is most common for compounds of this polarity.

Causality Behind Experimental Choices:
  • Stationary Phase: A C18 (octadecylsilyl) column is a non-polar stationary phase that separates compounds based on their hydrophobicity. It is highly effective for a wide range of organic molecules.

  • Mobile Phase: A gradient of a weak solvent (water) and a strong solvent (acetonitrile or methanol) is used. The gradient allows for the elution of compounds with a wide range of polarities. Adding an acid modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase improves peak shape by ensuring that amine and carboxyl groups are consistently protonated.

  • Detection: UV detection is suitable as the ester and carbamate groups have some UV absorbance, typically monitored around 210-220 nm.

Protocol: HPLC Analysis
  • Sample Preparation:

    • Prepare a stock solution of the crude reaction mixture or purified product in the mobile phase (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[8]

  • Method Parameters:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Detection: UV at 215 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peaks in the chromatogram. The purity of the product can be calculated as the area of the product peak divided by the total area of all peaks, expressed as a percentage.

Parameter Typical Condition Rationale
Column C18 (e.g., Waters ACQUITY BEH, Agilent Zorbax)Provides excellent retention and separation for moderately polar organic molecules.
Mobile Phase Water/Acetonitrile with 0.1% Formic AcidCommon reversed-phase solvents. Formic acid improves peak shape for ionizable compounds.
Detection UV at 215 nmCarbamate and ester carbonyls show absorbance at this wavelength.
Expected Elution The Boc-protected product will have a longer retention time than more polar precursors.Increased hydrophobicity due to the Boc group leads to stronger interaction with the C18 phase.

Table 2: Summary of typical HPLC conditions for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of this compound by GC-MS can be challenging due to its relatively high molecular weight and polarity, which can lead to poor volatilization and thermal degradation of the Boc group.[9][10] However, GC-MS is an excellent tool for analyzing the more volatile starting materials or potential byproducts. For the analysis of the homomorpholine core, a derivatization step would likely be required, similar to methods used for morpholine analysis.[8][11]

Protocol: GC-MS Analysis of Volatile Precursors
  • Sample Preparation: Dilute a sample of the reaction mixture in a suitable solvent like Ethyl Acetate or Dichloromethane.

  • GC-MS Parameters:

    • GC System: Agilent 7890A or equivalent.[12]

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[8][12]

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 70°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.[8][12]

    • Carrier Gas: Helium at 1.0 mL/min.

    • MS System: Agilent 5975C or equivalent.[12]

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: 35-500 m/z.

  • Data Analysis: Identify compounds by comparing their mass spectra with a known library (e.g., NIST) and their retention times with authentic standards.

NMR and MS: Definitive Structural Characterization

NMR spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for the unambiguous structural confirmation of the final product.[13]

¹H and ¹³C NMR Spectroscopy

NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the presence of the homomorpholine ring, the ethyl ester, and the Boc protecting group.[14]

  • ¹H NMR: Expect to see characteristic signals for the t-butyl protons of the Boc group as a large singlet around 1.4-1.5 ppm. The ethyl group will show a triplet around 1.2-1.3 ppm and a quartet around 4.1-4.2 ppm. The protons on the homomorpholine ring will appear as a series of complex multiplets in the 2.5-4.5 ppm region.

  • ¹³C NMR: Key signals include the Boc carbonyl carbon (~155 ppm), the ester carbonyl carbon (~170 ppm), the quaternary carbon of the Boc group (~80 ppm), and the carbons of the ethyl group and the homomorpholine ring.

Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the product. The sample is typically analyzed in positive ion mode.

  • Expected Ions: For this compound (C₁₂H₂₁NO₅, Molecular Weight: 259.30 g/mol ), expect to see the protonated molecule [M+H]⁺ at m/z 260.1, and potentially adducts with sodium [M+Na]⁺ at m/z 282.1 or potassium [M+K]⁺ at m/z 298.1.

Technique Expected Data Purpose
¹H NMR Singlet (~9H) at ~1.45 ppm (Boc); Quartet (~2H) at ~4.2 ppm and Triplet (~3H) at ~1.25 ppm (Ethyl ester); Multiplets (8H) from 2.5-4.5 ppm (homomorpholine ring).Confirms the presence and connectivity of all proton-containing functional groups.[13]
¹³C NMR Signals at ~170 ppm (Ester C=O), ~155 ppm (Boc C=O), ~80 ppm (Boc quaternary C), ~60-75 ppm (ring CH₂-O), ~40-55 ppm (ring CH₂-N), ~28 ppm (Boc CH₃), ~14 ppm (Ethyl CH₃).Confirms the carbon skeleton of the molecule.
ESI-MS [M+H]⁺ at m/z 260.1, [M+Na]⁺ at m/z 282.1.Confirms the molecular weight of the final product.[13][15]

Table 3: Summary of expected NMR and Mass Spectrometry data for this compound.

Visualizations

Workflow and Decision Making

The selection and sequence of analytical techniques are crucial for efficient process monitoring and control. The following diagrams illustrate the overall workflow and the logic behind choosing a specific method at different stages of the synthesis.

Analytical_Workflow cluster_0 Reaction Phase cluster_1 Analysis Phase cluster_2 Decision/Outcome Reaction_Mixture Reaction Mixture Sampling TLC TLC Analysis (Qualitative Check) Reaction_Mixture->TLC In-process control Workup Post-Workup Sample HPLC HPLC Analysis (Quantitative Purity) Workup->HPLC Purity check Purification Post-Purification Sample Purification->HPLC Final purity NMR_MS NMR & MS Analysis (Structural Confirmation) Purification->NMR_MS Final ID Decision Continue Reaction / Proceed to Workup TLC->Decision Purity_Check Assess Purity / Need for Re-purification HPLC->Purity_Check Final_Product Final Product Release NMR_MS->Final_Product Purity_Check->Purification Re-purify Purity_Check->Final_Product Meets Spec

Caption: Overall analytical workflow from reaction to final product release.

Technique_Selection_Logic Start What is the analytical question? Is_Reaction_Complete Is the reaction complete? Start->Is_Reaction_Complete During Synthesis What_Is_Purity What is the purity? Start->What_Is_Purity Post-Workup What_Is_Structure Is the structure correct? Start->What_Is_Structure Final Product Use_TLC Use TLC (Fast, Qualitative) Is_Reaction_Complete->Use_TLC Yes/No Answer Use_HPLC Use HPLC (Quantitative) What_Is_Purity->Use_HPLC % Area Use_NMR_MS Use NMR & MS (Definitive) What_Is_Structure->Use_NMR_MS Confirmation

Caption: Logic diagram for selecting the appropriate analytical technique.

References

  • BenchChem. (2025).
  • Cao, Y., et al. (2015). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PLoS ONE, 10(9), e01382A7. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Boc Protection of Primary Amines. BenchChem.
  • ResearchGate. (n.d.). The derivatization reaction of morpholine. [Link]

  • Redalyc. (2014). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 58(3). [Link]

  • VanVeller Lab. (n.d.). How to TLC (Thin Layer Chromatography). Iowa State University. [Link]

  • BenchChem. (2025). A Comparative Guide to the Validation of LC-MS Methods for Morpholine Residue Analysis. BenchChem.
  • Reddit. (2020). TLC Seperation of N-Boc thiol. r/OrganicChemistry. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for N-Boc Protection of Primary Amines. BenchChem.
  • Lee, K., et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods, 9(6), 758. [Link]

  • He, H., et al. (2025). Activatable self-reporting cyclization reaction for in-cell synthesis of cyclocyanines. Chemical Science.
  • SciELO México. (2014). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 58(3). [Link]

  • ResearchGate. (n.d.). Cyclization Reactions and Reactions of Cyclic Systems. [Link]

  • Sejer, D. (2008). Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow. [Link]

  • A.P.S. Publication. (2025). Cyclization reaction: Significance and symbolism. [Link]

  • Zhang, Y., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. Molecules, 27(15), 4987. [Link]

  • Smith, A. M., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • MDPI. (n.d.). Special Issue : Cyclization Reactions in Organic Synthesis: Recent Developments. [Link]

  • AIP Publishing. (2024). Guidance on surface cyclization reactions through coordination structures. The Journal of Chemical Physics. [Link]

  • Richter, J., et al. (2022). Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. Molecules, 27(19), 6590. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Guchhait, G., et al. (2025). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. ACS Catalysis. [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

Sources

Application Notes and Protocols: The Strategic Use of Ethyl 4-Boc-2-homomorpholinecarboxylate in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Value of Scaffolding in Modern Drug Discovery

In the landscape of medicinal chemistry, the morpholine and its seven-membered homolog, the homomorpholine (or 1,4-oxazepane), represent privileged scaffolds.[1] Their presence in numerous biologically active compounds and approved drugs stems from their favorable physicochemical properties, including metabolic stability and the ability to improve aqueous solubility. The nitrogen and oxygen atoms provide key hydrogen bonding points for molecular recognition at biological targets.[2] The solid-phase organic synthesis (SPOS) of libraries based on these scaffolds offers a powerful engine for drug discovery, enabling the rapid generation of diverse analogs for structure-activity relationship (SAR) studies.[3][4]

This guide details the application of Ethyl 4-Boc-2-homomorpholinecarboxylate , a versatile building block for the construction of substituted homomorpholine derivatives on a solid support. We will explore the strategic considerations for its immobilization and subsequent elaboration, providing detailed, field-tested protocols for its successful implementation in a research setting.

Building Block Profile: this compound

Before its application, it is crucial to understand the key characteristics of the title compound. This bifunctional molecule contains a secondary amine protected by the acid-labile tert-butyloxycarbonyl (Boc) group and an ethyl ester at the C2 position.

PropertyValueSource(s)
CAS Number 1363166-21-5[5][6]
Molecular Formula C₁₃H₂₃NO₅[5]
Molecular Weight 273.33 g/mol [5]
Synonyms 4-tert-butyl 2-ethyl homomorpholine-2,4-dicarboxylate[5]
Appearance SolidN/A
Storage Sealed in dry, 2-8°C[5]

Core Synthetic Strategy: Immobilization via the Carboxylate

A robust solid-phase synthesis begins with the efficient and stable anchoring of the first building block to the polymer support. Given the structure of this compound, a direct coupling is not straightforward. The secondary amine is protected, and the ethyl ester is not sufficiently reactive for direct attachment to common resins.

Therefore, the most logical and versatile strategy involves a two-step approach:

  • Saponification: The ethyl ester is selectively hydrolyzed to the corresponding carboxylic acid. This reaction must be performed under conditions that do not prematurely cleave the acid-sensitive Boc protecting group.[7] This unmasks a functional handle for resin attachment.

  • Resin Coupling: The newly formed carboxylic acid is then coupled to an amine-functionalized solid support, such as aminomethyl polystyrene or a Rink Amide resin, via standard amide bond formation. This approach firmly anchors the homomorpholine scaffold to the resin, positioning the Boc-protected amine for subsequent deprotection and diversification.

This strategy is self-validating: the success of each step (saponification and coupling) can be monitored before proceeding to the next, ensuring high-quality, resin-bound intermediates.

G cluster_0 Solution Phase cluster_1 Solid Phase A This compound B Saponification (e.g., LiOH, THF/H₂O) A->B C 4-Boc-2-homomorpholine- carboxylic acid B->C E Amide Bond Formation (e.g., HATU, DIPEA) C->E D Aminomethyl Resin D->E F Immobilized Homomorpholine G Boc Deprotection (TFA/DCM) F->G H Resin-Bound Amine G->H I Acylation / Sulfonylation (R-COOH or R-SO₂Cl) H->I J Diversified Product on Resin I->J K Cleavage from Resin (TFA Cocktail) J->K L Final Product in Solution K->L

Caption: Overall workflow for solid-phase synthesis using this compound.

Experimental Protocols

Protocol 1: Selective Saponification of this compound

Causality: The choice of base is critical. Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system is effective for ester hydrolysis. The reaction is typically run at room temperature or slightly below to minimize the risk of Boc group cleavage, which requires strong acid.[7] The progress can be easily monitored by TLC or LC-MS to ensure complete conversion without side product formation.

Materials:

  • This compound (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in a 3:1 mixture of THF and water (e.g., 20 mL total solvent per gram of starting material).

  • Cool the solution to 0°C in an ice bath.

  • Add LiOH·H₂O (1.5 eq) and stir the reaction mixture at 0°C.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction for the disappearance of starting material by TLC or LC-MS.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution to 0°C and acidify to pH ~3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 4-Boc-2-homomorpholinecarboxylic acid as a solid or oil.

  • Verify the structure and purity by ¹H NMR and MS before proceeding.

Protocol 2: Immobilization on Aminomethyl Resin

Causality: This protocol utilizes a standard amide bond formation strategy. Aminomethyl-functionalized resins (like MBHA or PAM resin for Boc-based synthesis) are ideal.[8] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that, in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), rapidly forms the activated ester of the carboxylic acid, which then reacts with the resin's primary amine.[9] Using an excess of the acid and coupling reagents ensures a high loading efficiency.

Materials:

  • Aminomethyl Resin (e.g., Polystyrene-MBHA, loading: 0.5-1.0 mmol/g) (1.0 eq)

  • 4-Boc-2-homomorpholinecarboxylic acid (from Protocol 1) (3.0 eq)

  • HATU (2.9 eq)

  • DIPEA (6.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Place the aminomethyl resin in a solid-phase reaction vessel.

  • Swell the resin in DCM for 30 minutes, then wash with DMF (3 x 10 mL/g resin).

  • In a separate flask, dissolve 4-Boc-2-homomorpholinecarboxylic acid (3.0 eq) and HATU (2.9 eq) in DMF.

  • Add DIPEA (6.0 eq) to the solution and agitate for 2 minutes to pre-activate the acid.

  • Drain the DMF from the swollen resin and immediately add the activated acid solution.

  • Agitate the mixture at room temperature for 2-4 hours.

  • To check for completion, take a small sample of the resin, wash thoroughly, and perform a Kaiser test. A negative test (beads remain yellow) indicates the absence of free primary amines and successful coupling.

  • Once the reaction is complete, drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the resin in vacuo. The loading can be quantified by cleaving a small, weighed amount of resin and analyzing the product.

G Resin { Aminomethyl Resin | H₂N-CH₂-Resin} Coupled Immobilized Homomorpholine C(=O)NH-CH₂-Resin Acid 4-Boc-2-homomorpholine- carboxylic acid COOH Reagents HATU, DIPEA DMF Reagents->Coupled:f1

Caption: Immobilization of the homomorpholine building block onto an aminomethyl resin.

Protocol 3: On-Resin Elaboration via Acylation

Causality: This protocol demonstrates the diversification potential of the immobilized scaffold. The Boc group is removed under moderately acidic conditions (TFA in DCM), which leaves most other protecting groups and the resin linkage intact.[10][11] The subsequent neutralization with a hindered base like DIPEA is crucial to generate the free secondary amine without causing side reactions.[11] This free amine is then acylated using standard coupling conditions.

Materials:

  • Immobilized Homomorpholine Resin (from Protocol 2)

  • Deprotection Solution: 25-50% Trifluoroacetic acid (TFA) in DCM

  • Neutralization Solution: 10% DIPEA in DMF

  • Carboxylic Acid (e.g., Acetic Acid, Benzoic Acid) (5.0 eq)

  • PyBOP (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (5.0 eq)

  • DIPEA (10.0 eq)

  • DMF, DCM

Procedure:

  • Swelling: Swell the resin in DCM (10 mL/g) for 30 minutes. Drain.

  • Boc Deprotection:

    • Add the Deprotection Solution to the resin and agitate for 2 minutes. Drain.

    • Add a fresh portion of Deprotection Solution and agitate for 25-30 minutes.[3]

    • Drain the solution and wash the resin thoroughly with DCM (3x), and DMF (3x).

  • Neutralization:

    • Wash the resin with the Neutralization Solution (2 x 2 minutes).

    • Wash the resin with DMF (5x) to remove excess base.

  • Acylation:

    • In a separate flask, dissolve the desired carboxylic acid (5.0 eq) and PyBOP (5.0 eq) in DMF.

    • Add DIPEA (10.0 eq) to the mixture.

    • Add the activated acid solution to the resin and agitate for 1-2 hours.

    • Monitor the reaction for the disappearance of free amine (e.g., via a negative Chloranil test for secondary amines).

    • Once complete, drain the solution and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the final, elaborated resin in vacuo.

Protocol 4: Cleavage and Final Product Isolation

Causality: The final step uses a strong acid, TFA, to cleave the product from the resin and remove any remaining acid-labile side-chain protecting groups.[12] A "cleavage cocktail" is used to scavenge the highly reactive carbocations (e.g., tert-butyl cations from the Boc group) that are generated during the process, preventing them from causing unwanted side reactions with the product.[11] Triisopropylsilane (TIS) and water are common scavengers.

Materials:

  • Final, elaborated resin (from Protocol 3)

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIS

  • Cold Diethyl Ether

Procedure:

  • Place the dry resin in a reaction vessel.

  • Add the Cleavage Cocktail (10 mL/g of resin).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin through a sintered funnel, collecting the filtrate.

  • Wash the resin with a small amount of fresh TFA, and then with DCM. Combine all filtrates.

  • Concentrate the combined filtrate under reduced pressure (e.g., rotary evaporation).

  • Precipitate the crude product by adding the concentrated solution dropwise to a flask of cold diethyl ether with vigorous stirring.

  • Collect the precipitated product by filtration or centrifugation.

  • Wash the solid product with additional cold ether and dry in vacuo.

  • The final product can be analyzed and purified by LC-MS and preparative RP-HPLC.

References

  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Available at: [Link][10]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link][11]

  • Scott, B. O., Siegmund, A. C., Marlowe, C. K., Pei, Y., & Spear, K. L. (1996). Solid phase organic synthesis (SPOS): a novel route to diketopiperazines and diketomorpholines. Molecular Diversity, 1(2), 125-134. Available at: [Link][4]

  • Kudelova, M., et al. (2019). Polymer-Assisted Synthesis of Single and Fused Diketomorpholines. The Journal of Organic Chemistry, 84(5), 2670-2683. Available at: [Link][3][10][11]

  • Marcantoni, E., et al. (2005). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Journal of the Mexican Chemical Society, 49(2), 64-69. Available at: [Link]

  • AAPPTec. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Available at: [Link][13]

  • Merck Millipore. (n.d.). Novabiochem® Peptide resin loading protocols. Available at: [Link][14]

  • ResearchGate. (2024). Can amide and ethyl ester resist a N-Boc deprotection?. Available at: [Link][15]

  • Google Patents. (2012). WO2012046882A1 - 1,4-oxazepane derivatives.
  • Vaskevich, R. I., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(60), 36587-36595. Available at: [Link][12]

  • AAPPTec. (n.d.). Technical Bulletins & General Procedures. Available at: [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • U.S. Patent No. 5,856,150. (1999).
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]

  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. Available at: [Link][1]

  • ACS Omega. (2021). Diketomorpholines: Synthetic Accessibility and Utilization. Available at: [Link]

  • PubMed. (1996). Solid phase organic synthesis (SPOS): a novel route to diketopiperazines and diketomorpholines. Available at: [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-Boc-2-homomorpholinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-Boc-2-homomorpholinecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis, providing in-depth, experience-driven advice to help you optimize your reaction yields and purity.

Our approach is grounded in established chemical principles and validated through practical application. We aim to provide not just procedural steps, but a deeper understanding of the reaction mechanisms and critical parameters that govern success.

Frequently Asked Questions (FAQs)

Synthesis Strategy

Q1: What is a common synthetic route for this compound?

A common and logical synthetic approach involves a two-step process:

  • Formation of the Homomorpholine Ring: Synthesis of the core heterocyclic structure, Ethyl 2-homomorpholinecarboxylate. This is often achieved through cyclization reactions.

  • Boc Protection: Introduction of the tert-butyloxycarbonyl (Boc) protecting group onto the secondary amine of the homomorpholine ring using di-tert-butyl dicarbonate ((Boc)₂O).

This strategy allows for the isolation and purification of the core structure before proceeding to the protection step, which can simplify troubleshooting.

Q2: Why is the Boc protecting group preferred for this synthesis?

The Boc group is widely used due to its stability under a variety of reaction conditions, particularly those involving nucleophiles and bases.[1] Its primary advantage is its facile removal under acidic conditions, which provides a reliable and selective deprotection strategy in multi-step syntheses.[2]

Troubleshooting Low Yield

Q3: My overall yield is consistently low. What are the most likely causes?

Low overall yield can stem from issues in either the ring formation or the Boc protection step. A systematic approach is to analyze each step independently. For the Boc protection, common culprits include:

  • Incomplete reaction: This can be due to insufficient reagent, suboptimal temperature, or short reaction time.

  • Degradation of starting material or product: The stability of the homomorpholine starting material and the Boc-protected product should be considered.

  • Side reactions: Competing reactions can consume starting materials and reduce the yield of the desired product.

  • Losses during work-up and purification: Inefficient extraction or overly aggressive purification can lead to significant product loss.

Q4: How can I improve the yield of the Boc protection step?

Several strategies can be employed to enhance the yield of the Boc protection:

  • Reagent Stoichiometry: Ensure an appropriate excess of (Boc)₂O is used, typically 1.1 to 1.5 equivalents.

  • Solvent Choice: The choice of solvent can significantly impact reaction rate and yield. While aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are common, polar aprotic solvents like acetonitrile or even the addition of co-solvents can be beneficial.

  • Base Catalysis: The addition of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often necessary to neutralize the acid byproduct and drive the reaction to completion. For less reactive amines, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be effective.[2]

  • Temperature and Reaction Time: While many Boc protections proceed at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate, especially for sterically hindered or less nucleophilic amines. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.

Troubleshooting Guide: Step-by-Step Problem Solving

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis.

Problem 1: Low Yield in Boc Protection Step

A low yield in the final Boc protection step is a frequent challenge. The following workflow can help identify and address the root cause.

LowYieldTroubleshooting Start Low Yield of Ethyl 4-Boc-2-homomorpholinecarboxylate CheckPurity Verify Purity of Ethyl 2-homomorpholinecarboxylate (Starting Material) Start->CheckPurity CheckReagents Assess (Boc)₂O and Base Quality Start->CheckReagents ReviewConditions Review Reaction Conditions (Solvent, Temp, Time) Start->ReviewConditions Impure Impure Starting Material CheckPurity->Impure Purity <95% Degraded Degraded Reagents CheckReagents->Degraded Old or Improperly Stored Suboptimal Suboptimal Conditions ReviewConditions->Suboptimal Standard Conditions Failing Optimize Systematically Optimize Reaction Parameters Success Improved Yield Optimize->Success Purify Re-purify Starting Material Impure->Purify FreshReagents Use Fresh Reagents Degraded->FreshReagents Modify Modify Conditions: - Change Solvent - Increase Temperature - Add Catalyst (DMAP) Suboptimal->Modify Purify->Optimize FreshReagents->Optimize Modify->Optimize

Caption: Troubleshooting workflow for low yield in the Boc protection step.

Detailed Troubleshooting Steps:

  • Verify Starting Material Purity:

    • Action: Analyze the Ethyl 2-homomorpholinecarboxylate starting material by ¹H NMR and LC-MS.

    • Rationale: Impurities in the starting material can interfere with the reaction or complicate purification. If significant impurities are detected, re-purify the starting material via column chromatography or distillation.

  • Assess Reagent Quality:

    • Action: Use fresh, high-purity (Boc)₂O and base.

    • Rationale: Di-tert-butyl dicarbonate can degrade over time, especially if exposed to moisture. Bases like triethylamine can also degrade. Using fresh reagents eliminates this as a variable.

  • Review and Optimize Reaction Conditions:

    • Action: If standard conditions (e.g., DCM or THF, room temperature) are failing, systematically modify the parameters.

    • Rationale: The reactivity of the homomorpholine nitrogen may require specific conditions.

      • Solvent: Switch to a more polar aprotic solvent like acetonitrile.

      • Temperature: Increase the reaction temperature to 40-50 °C.

      • Catalyst: Add a catalytic amount (0.1 eq) of DMAP to accelerate the reaction, especially if steric hindrance is a factor.

Problem 2: Formation of Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates the formation of side products.

Common Side Products and Their Prevention:

Side ProductPotential CausePrevention Strategy
Di-Boc protected amine Use of a large excess of (Boc)₂O and a strong base.Use a controlled stoichiometry of (Boc)₂O (1.1-1.2 eq).
Urea derivative Reaction of the amine with CO₂ from the air or from decomposition of the Boc group.Maintain an inert atmosphere (e.g., nitrogen or argon) during the reaction.
N-acylated byproduct If the starting material was synthesized from an acylated precursor and deprotection was incomplete.Ensure complete deprotection of the starting amine and purify it before the Boc protection step.
Problem 3: Difficulties with Work-up and Purification

Q5: What is a reliable work-up procedure for the Boc protection reaction?

A standard aqueous work-up is typically effective:

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Combine the organic layers and wash with brine to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude product.

Q6: My product is difficult to purify by column chromatography. What are my options?

If the product is challenging to purify via silica gel chromatography:

  • Solvent System Optimization: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary.

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or reverse-phase silica.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific experimental setup and observations.

Protocol 1: Boc Protection of Ethyl 2-homomorpholinecarboxylate

BocProtectionWorkflow Start Dissolve Ethyl 2-homomorpholinecarboxylate in DCM AddBase Add Triethylamine (1.5 eq) Start->AddBase Cool Cool to 0 °C AddBase->Cool AddBoc Add (Boc)₂O (1.2 eq) dropwise Cool->AddBoc Warm Warm to Room Temperature and Stir AddBoc->Warm Monitor Monitor by TLC/LC-MS Warm->Monitor Workup Aqueous Work-up Monitor->Workup Purify Purify by Column Chromatography Workup->Purify End Obtain Pure Product Purify->End

Caption: Workflow for the Boc protection of Ethyl 2-homomorpholinecarboxylate.

Step-by-Step Procedure:

  • Dissolve Ethyl 2-homomorpholinecarboxylate (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, proceed with an aqueous work-up as described in the troubleshooting section.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

References

  • BenchChem. (2025). Technical Support Center: Improving the Yield of Boc Protection Reactions.
  • Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]

Sources

Common side reactions in the synthesis of Ethyl 4-Boc-2-homomorpholinecarboxylate and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 4-Boc-2-homomorpholinecarboxylate

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The construction of the seven-membered 1,4-oxazepane (homomorpholine) ring presents unique challenges compared to its six-membered morpholine counterpart. This guide, structured in a question-and-answer format, addresses the most common side reactions and procedural pitfalls encountered during its multi-step synthesis. As Senior Application Scientists, our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your synthetic route.

Frequently Asked Questions (FAQs) & Troubleshooting

The synthesis of this compound is typically achieved through a linear sequence involving the formation of a diester precursor followed by an intramolecular cyclization. This guide is structured around troubleshooting these key stages.

Part 1: Issues in Acyclic Precursor Synthesis (Alkylation & Ester Formation)

This stage involves building the linear chain containing the necessary functional groups for cyclization. A common route involves the N-alkylation of a Boc-protected amino alcohol with halo-esters.

Question 1: I'm observing low yields and multiple spots on my TLC during the alkylation of my N-Boc protected amino alcohol with ethyl chloroacetate. What are the likely side products and how can I prevent them?

Answer: This is a frequent issue stemming from competing reaction pathways. The primary side reactions are O-alkylation of the hydroxyl group and potential N-alkylation of impurities .

  • Probable Cause 1: Competing O-Alkylation. While the nitrogen in an N-Boc carbamate is significantly less nucleophilic, any free hydroxyl groups in your substrate can act as a nucleophile, especially under basic conditions. This leads to the formation of an O-alkylated isomer, which will fail to cyclize correctly in the subsequent step. In some cases, alkylation can occur on both the nitrogen and oxygen atoms if the starting material is not properly protected.[1][2][3]

  • Probable Cause 2: N-Alkylation of Unprotected Starting Material. If the initial Boc protection of the starting amino alcohol was incomplete, the highly nucleophilic primary or secondary amine will readily react with ethyl chloroacetate.[4][5] This can lead to mono- and di-alkylation side products, complicating purification.

Prevention & Troubleshooting Strategy:

The key to selectivity is controlling the deprotonation event by careful selection of the base and reaction conditions.

Parameter To Favor N-Alkylation To Favor O-Alkylation (Undesired) Rationale
Base Strong, non-nucleophilic hydrides (e.g., NaH)Weaker carbonate bases (e.g., K₂CO₃, Cs₂CO₃) or hydroxidesNaH irreversibly deprotonates the N-H of a secondary amine precursor, making it the superior nucleophile. Carbonate bases can establish an equilibrium that allows for competitive deprotonation of the more acidic O-H group.
Solvent Polar aprotic (e.g., anhydrous THF, DMF)Polar protic (e.g., Ethanol) or acetoneAprotic solvents solvate the metal cation but not the nucleophilic anion, increasing its reactivity.[5]
Temperature 0 °C to room temperatureElevated temperaturesLower temperatures increase selectivity by favoring the kinetically preferred pathway (N-alkylation).
Addition Slow, dropwise addition of alkylating agentRapid addition of alkylating agentMaintaining a low concentration of the electrophile minimizes side reactions.

dot

G cluster_start Troubleshooting Low Yield in Alkylation cluster_analysis Analysis cluster_cause Identify Probable Cause cluster_solution Implement Solution Start Low Yield & Multiple TLC Spots Analysis Analyze Crude Product by LC-MS & NMR Start->Analysis Cause1 Mass consistent with Isomer? (O-Alkylation) Analysis->Cause1 Yes Cause2 Mass consistent with Unprotected Amine Adduct? (Incomplete Boc Protection) Analysis->Cause2 Yes Cause3 Mass consistent with Hydrolysis Product? (Ester Cleavage) Analysis->Cause3 Yes Solution1 Switch to stronger base (NaH). Use anhydrous THF/DMF. Run at 0 °C. Cause1->Solution1 Solution2 Re-run Boc protection. Purify starting material carefully. Cause2->Solution2 Solution3 Use strictly anhydrous conditions. Perform non-aqueous workup. Cause3->Solution3

Caption: Troubleshooting workflow for alkylation side reactions.

Question 2: My ester seems to have hydrolyzed to the carboxylic acid during the reaction or workup. How can I avoid this?

Answer: Ester hydrolysis is a common side reaction when using basic conditions, especially if water is present or if the reaction is heated for an extended period.

  • Mechanism: The hydroxide anion (from residual water reacting with a strong base or from an aqueous basic wash) acts as a nucleophile, attacking the ester carbonyl. This leads to the formation of a carboxylate salt, which upon acidic workup, becomes the carboxylic acid.

Detailed Prevention Protocol:

  • Ensure Anhydrous Conditions:

    • Dry all glassware in an oven ( >100 °C) for several hours and cool under a stream of inert gas (N₂ or Ar).

    • Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., distillation from sodium/benzophenone for THF, storage over molecular sieves for DMF).

    • Use reagents that are free of water.

  • Choice of Base: Employ non-hydroxide bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

  • Non-Aqueous Workup:

    • Quench the reaction carefully at 0 °C by adding saturated aqueous ammonium chloride (NH₄Cl) solution instead of water or acid.

    • Extract the product with a water-immiscible organic solvent like ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine, not basic or acidic solutions, to remove inorganic salts.

    • Dry the organic layer thoroughly with an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) before concentrating.

Part 2: Troubleshooting the Intramolecular Cyclization (Dieckmann Condensation)

The key step in forming the homomorpholine ring is often an intramolecular Dieckmann condensation of a suitable diester precursor. This reaction forms a cyclic β-keto ester.[6][7]

Question 3: My Dieckmann cyclization is producing a significant amount of high-molecular-weight material, likely a dimer or polymer, instead of my target 7-membered ring. How can I favor the intramolecular reaction?

Answer: This is a classic challenge in macrocyclization and the formation of medium-sized rings (7-12 members). The linear precursor can either react with itself (intramolecularly) to form the desired ring or react with another molecule (intermolecularly) to form a linear dimer, which can then polymerize.[8]

The Solution: High-Dilution Conditions

The principle is to maintain the concentration of the starting material so low that the reactive ends of a single molecule are statistically more likely to find each other than to find another molecule.

Experimental Protocol: High-Dilution Dieckmann Condensation

  • Setup: In a large, oven-dried, three-neck flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, place the bulk of the anhydrous solvent (e.g., THF, Toluene) and the stoichiometric amount of a strong, non-nucleophilic base (e.g., NaH, KHMDS).

  • Substrate Preparation: In a separate oven-dried flask, dissolve your diester precursor in a small amount of the same anhydrous solvent.

  • Slow Addition: Draw the substrate solution into a gas-tight syringe and place it on a syringe pump.

  • Execution: Heat the base-containing flask to the desired reaction temperature (e.g., refluxing THF). Begin the slow addition of the substrate solution via the syringe pump over a prolonged period (e.g., 4-12 hours). The final concentration should ideally be ≤ 0.01 M.

  • Completion: After the addition is complete, allow the reaction to stir for an additional 1-2 hours to ensure full conversion.

  • Workup: Cool the reaction to 0 °C and proceed with a careful, non-aqueous workup as described previously.

dot

G cluster_reaction Dieckmann Condensation Pathways cluster_intra Intramolecular cluster_inter Intermolecular SM Diester Precursor (Linear) Product Desired Product (7-Membered Ring) SM->Product k_intra (Favored at Low Conc.) Dimer Dimer SM->Dimer k_inter (Favored at High Conc.) Polymer Polymer Dimer->Polymer

Caption: Competing pathways in Dieckmann cyclization.

Question 4: My Dieckmann reaction has a low yield, and I recover most of the starting material. What is preventing the reaction from proceeding?

Answer: This issue is often related to the reaction equilibrium or the choice and amount of base.

  • Probable Cause 1: Reversibility. The Dieckmann condensation is a reversible equilibrium reaction.[9] The final product, a β-keto ester, is acidic. The reaction is driven to completion by using a full equivalent of a strong base that deprotonates this product, forming a resonance-stabilized enolate and shifting the equilibrium towards the cyclized product.

  • Probable Cause 2: Inappropriate Base. The base must be strong enough to deprotonate the α-carbon of the ester to initiate the reaction. Weak bases like triethylamine are generally insufficient.

Prevention & Troubleshooting Strategy:

  • Use a Stoichiometric Amount of Base: You must use at least one full equivalent of a strong base relative to your diester starting material. Using a catalytic amount will result in very low conversion.

  • Select an Appropriate Base: Choose a strong, non-nucleophilic base. Sodium hydride (NaH, 60% dispersion in mineral oil), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA) are common choices.[8]

  • Avoid Transesterification: If your precursor contains ethyl esters, avoid using sodium methoxide as a base, as this will lead to transesterification, creating a mixture of ethyl and methyl esters. The best practice is to either match the alkoxide to the ester (sodium ethoxide for ethyl esters) or use a non-alkoxide base like NaH.[10]

Base Type Advantages Considerations
NaH HydrideNon-nucleophilic, inexpensive, high pKaHeterogeneous, requires careful handling (pyrophoric)
NaOEt AlkoxideSoluble, effectiveCauses transesterification if ester is not also ethyl
t-BuOK AlkoxideStrong, sterically hinderedCan promote elimination side reactions in some substrates
LDA/LHMDS AmideVery strong, non-nucleophilic, solubleMust be freshly prepared or titrated; requires low temps (-78 °C)

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link][11]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link][12]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link][13]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link][14]

  • ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free?. Retrieved from [Link][15]

  • Grokipedia. (n.d.). Dieckmann condensation. Retrieved from [Link][10]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.[16][17]

  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link][6]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link][9]

  • ResearchGate. (2014). Which product will be formed by the reaction of primary amine with ethyl chloroacetate?. Retrieved from [Link][4]

  • Chemistry LibreTexts. (2023). Dieckmann Condensation. Retrieved from [Link][7]

  • Singh, R., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244.[18]

  • ResearchGate. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?. Retrieved from [Link][5]

  • ChemRxiv. (2019). A convenient way for the synthesis of mono N-alkylated ethanolamine. [Preprint].[19]

  • Al-Tamiemi, E. O., & Jasim, S. (2015). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 12(2).[20][21]

  • Ukolov, A. I., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(21), 6489.[1][2][3][22]

Sources

Technical Support Center: Optimization of Reaction Parameters for the Synthesis of Homomorpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of homomorpholine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, you will find in-depth answers to common challenges encountered during synthesis, focusing on the critical interplay of reaction parameters. Our goal is to move beyond simple procedural steps and provide a mechanistic understanding to empower your experimental design and troubleshooting efforts.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries regarding the synthesis of homomorpholine derivatives.

Q1: What are the most common synthetic routes to homomorpholine derivatives, and what are their key advantages?

The primary routes for synthesizing the homomorpholine (1,4-oxazepane) core include intramolecular cyclization, reductive amination, and N-alkylation of the parent heterocycle.

  • Intramolecular Cyclization: This is a robust method often starting from an amino alcohol. A common strategy involves the reaction of a 1,2-amino alcohol with an appropriate two-carbon electrophile, which can be followed by cyclization.[1] A key advantage is the ability to build stereochemistry into the ring from chiral amino alcohol precursors.

  • Reductive Amination: This powerful one-pot reaction combines an amine with an aldehyde or ketone in the presence of a reducing agent to form a more substituted amine.[2] For homomorpholine synthesis, this can involve reacting a suitable amino alcohol with a dialdehyde or a related species.[3] It is highly valued for its efficiency and broad substrate scope.

  • N-Alkylation of Homomorpholine: For creating N-substituted derivatives, direct alkylation of the homomorpholine nitrogen is a straightforward approach.[4][5] This method is ideal when the parent homomorpholine is readily available and various N-substituents are desired.

Q2: My cyclization reaction to form the homomorpholine ring is low-yielding. What are the first parameters I should investigate?

Low yields in cyclization reactions often point to issues with reactant concentration (favoring intermolecular polymerization over intramolecular cyclization), incorrect choice of base or solvent, or suboptimal temperature.

  • Concentration: Ensure the reaction is run under high-dilution conditions. Slowly adding the linear precursor to the reaction vessel can favor the desired intramolecular cyclization.

  • Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base is often preferred to prevent side reactions. The pKa of the base should be sufficient to deprotonate the necessary functional group without causing degradation.

  • Solvent & Temperature: The solvent must fully dissolve the starting materials. The reaction temperature should be high enough to overcome the activation energy but not so high as to cause decomposition. Sometimes, starting at a lower temperature and gradually warming the reaction can improve yields.[6]

Q3: I am struggling to purify my final homomorpholine derivative. What are the recommended general strategies?

Purification of amine-containing compounds like homomorpholine derivatives can be challenging due to their basicity and potential for salt formation.

  • Column Chromatography: This is the most common method. Use of a silica gel column is standard. To prevent peak tailing, which is common with basic compounds, it is often necessary to add a small amount of a basic modifier, such as triethylamine (~1-2%), to the eluent system.[7]

  • Acid/Base Extraction: An aqueous workup can effectively remove many impurities. By adjusting the pH, your product can be moved between aqueous and organic layers. For example, acidifying the aqueous layer will protonate the amine, making it water-soluble and allowing for the removal of non-basic organic impurities. Subsequently, basifying the aqueous layer will deprotonate the amine, allowing it to be extracted back into an organic solvent.

  • Recrystallization/Salt Formation: If the product is a solid, recrystallization is an excellent method for achieving high purity.[8] Alternatively, forming a crystalline salt (e.g., a hydrochloride or tartrate salt) can facilitate purification, after which the free base can be regenerated.

Section 2: Troubleshooting Guides & In-Depth Protocols

This section provides detailed, problem-oriented guidance for specific synthetic challenges in a question-and-answer format.

Guide 1: Reductive Amination for N-Substitution

Reductive amination is a cornerstone of amine synthesis. A typical workflow involves the in-situ formation of an iminium ion from an amine and a carbonyl compound, which is then reduced by a selective hydride agent.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", margin=0.2, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", arrowhead=vee];

} caption [label="Workflow for Reductive Amination.", fontname="Arial", fontsize=10];

Q: My reductive amination using sodium triacetoxyborohydride [NaB(OAc)₃H] is sluggish or incomplete. How can I optimize it?

A: Causality & Optimization Strategy

Sodium triacetoxyborohydride is a mild reducing agent, ideal because it selectively reduces the iminium ion in the presence of the starting aldehyde/ketone.[9] Sluggish reactions often stem from slow iminium ion formation, which is the rate-limiting step.

  • pH is Critical: Iminium ion formation is acid-catalyzed but inhibited by excessive acid (which would fully protonate the starting amine, rendering it non-nucleophilic). The optimal pH is typically between 4 and 6. If your reaction is slow, try adding a catalytic amount of acetic acid (1-5 mol%).

  • Solvent Choice: The reaction is commonly run in chlorinated solvents like dichloromethane (DCM) or dichloroethane (DCE). Ensure your starting materials are fully soluble. Aprotic polar solvents can also be effective.

  • Equivalents of Reagents: Use a slight excess (1.1-1.5 equivalents) of both the carbonyl compound and the reducing agent relative to the limiting amine. This ensures the amine is fully consumed.

  • Moisture: While not always strictly necessary, performing the reaction under an inert atmosphere (N₂ or Ar) can prevent competitive hydrolysis of the iminium ion, especially if the reaction is run for an extended period.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationTypical SolventsKey Advantages & Considerations
Sodium TriacetoxyborohydrideSTAB, NaB(OAc)₃HDCM, DCE, THFMild, selective for imines/iminiums over carbonyls. Tolerates many functional groups.[9]
Sodium CyanoborohydrideNaBH₃CNMethanol, EthanolEffective but highly toxic (potential for HCN gas evolution at low pH).[2]
Catalytic HydrogenationH₂, Pd/CMethanol, Ethanol"Green" option, but may reduce other functional groups (e.g., alkenes, alkynes, benzyl groups).[9]
Guide 2: N-Alkylation of the Homomorpholine Core

Direct alkylation of the secondary amine of the homomorpholine ring is a common derivatization strategy. The reaction involves nucleophilic attack by the nitrogen on an alkyl halide or other electrophile.

Q: My N-alkylation reaction is resulting in a mixture of starting material, mono-alkylated product, and a suspected di-alkylation or quaternary salt by-product. How can I improve selectivity for the mono-alkylated product?

A: Causality & Optimization Strategy

The formation of quaternary ammonium salts occurs when the newly formed tertiary amine product is more nucleophilic than the starting secondary amine and reacts further with the alkylating agent. Controlling stoichiometry and reaction conditions is key to preventing this over-alkylation.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", margin=0.2, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", arrowhead=vee];

} caption [label="Troubleshooting N-Alkylation Selectivity.", fontname="Arial", fontsize=10];

  • Control Stoichiometry: Use the homomorpholine as the excess reagent (1.5-2.0 equivalents) and add the alkylating agent slowly (e.g., via syringe pump) to the reaction mixture. This ensures the electrophile is more likely to encounter the starting secondary amine rather than the product tertiary amine.

  • Base Selection: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is required to scavenge the acid (HX) produced during the reaction.[5] Using exactly one equivalent of base relative to the alkylating agent is crucial.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting the reaction at 0 °C and allowing it to slowly warm to room temperature can significantly improve selectivity.[4]

  • Solvent: Aprotic polar solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are typically effective as they can solvate the intermediate ions and facilitate the Sₙ2 reaction.[10]

Table 2: Optimizing Parameters for Mono-N-Alkylation

ParameterSub-Optimal ConditionOptimized Condition for SelectivityRationale
Stoichiometry 1:1 ratio or excess alkyl halideExcess amine (1.5-2.0 eq.); slow addition of alkyl halideIncreases probability of alkyl halide reacting with starting material.
Base Strong, nucleophilic bases (e.g., NaOH)Non-nucleophilic base (e.g., K₂CO₃, DIPEA)Prevents base from competing with the amine as a nucleophile.[5]
Temperature High temperature (e.g., reflux)Low temperature (0 °C to RT)Reduces the rate of the second alkylation (over-alkylation) more than the first.
Monitoring Long, fixed reaction timeMonitor closely by TLC/LC-MS and quench upon consumption of starting materialPrevents the product from reacting further after the initial reaction is complete.
Guide 3: Catalyst Selection in Homomorpholine Synthesis

Many synthetic routes for morpholine and homomorpholine derivatives rely on metal catalysis. The choice of catalyst can dramatically impact yield, selectivity, and reaction conditions.

Q: I am developing a synthesis that involves a copper-catalyzed reaction to form the heterocycle. What are the critical parameters to consider for catalyst activity and stability?

A: Causality & Optimization Strategy

Copper catalysts are versatile and often more cost-effective than precious metal catalysts like rhodium or palladium.[11] However, their activity can be sensitive to the choice of ligand, solvent, and atmosphere.

  • Catalyst Oxidation State: Copper(I) is often the active catalytic species.[11] If using a Copper(II) pre-catalyst, the reaction may require an initial reduction step or may proceed via a different mechanism. It is crucial to prevent oxidation of Cu(I) to the less active Cu(II) state by rigorously degassing solvents and running the reaction under an inert atmosphere (N₂ or Ar).

  • Ligand Choice: The ligand stabilizes the copper center and modulates its reactivity. For many cross-coupling and cyclization reactions, nitrogen- or phosphorus-based ligands are common. The ligand's steric and electronic properties must be matched to the specific transformation.

  • Catalyst Loading: While higher catalyst loading can increase the reaction rate, it also increases cost and can lead to more side products. Typical loadings range from 1-10 mol%. It is always best to start with a lower loading (e.g., 2-5 mol%) and increase only if the reaction is too slow.

  • Additives/Bases: Many copper-catalyzed reactions require a specific base to facilitate a key step in the catalytic cycle (e.g., deprotonation). The choice of base can be as important as the choice of ligand.

Table 3: Catalyst System Optimization Parameters

ParameterCommon OptionsOptimization Notes
Catalyst Precursor CuI, Cu(OTf)₂, Cu(OAc)₂Cu(I) salts may be faster but are less stable to air. Cu(II) salts are more stable but may require in-situ reduction.[11]
Solvent Toluene, Dioxane, DMF, DMSOThe solvent must be high-boiling for reactions requiring heat and must not coordinate too strongly to the metal center.
Temperature 60-120 °CVaries widely. Screen a range of temperatures to balance reaction rate against catalyst decomposition and side product formation.[4]
Atmosphere Nitrogen, ArgonEssential for many copper-catalyzed reactions to prevent oxidation of the active catalyst.

By methodically addressing these parameters, you can effectively troubleshoot and optimize the synthesis of your target homomorpholine derivatives, leading to improved yields, higher purity, and more robust and scalable procedures.

References

  • Ortiz, K. G., et al. (2024). A simple, high yielding, one or two-step, redox neutral protocol using inexpensive reagents (ethylene sulfate and tBuOK) enables the conversion of 1,2-amino alcohols to morpholines. Journal of the American Chemical Society, 146. Available at: [Link]

  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. (n.d.). PMC. Available at: [Link]

  • Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Research on Chemical Intermediates. Available at: [Link]

  • Synthesis of N-substituted morpholine nucleoside derivatives. (2020). PubMed. Available at: [Link]

  • Morpholine synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). ChemRxiv. Available at: [Link]

  • Morpholine synthetic catalyst and preparation method thereof. (2013). Google Patents.
  • N-alkylation of morpholine with other alcohols. (n.d.). ResearchGate. Available at: [Link]

  • SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. (n.d.). CyberLeninka. Available at: [Link]

  • Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. (n.d.). ACS Catalysis. Available at: [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (n.d.). PMC. Available at: [Link]

  • Optimization Table for Formylation of Morpholine a. (n.d.). ResearchGate. Available at: [Link]

  • Method for purifying cis-2, 6-dimethyl morpholine. (n.d.). Google Patents.
  • N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. (n.d.). ResearchGate. Available at: [Link]

  • Amine Preparation 4 - Reductive Amination. (2020). YouTube. Available at: [Link]

  • Optimization of reaction conditions. (n.d.). ResearchGate. Available at: [Link]

  • Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. (n.d.). ACS Publications. Available at: [Link]

  • Reductive Amination & Amide Synthesis (IOC 40). (2022). YouTube. Available at: [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. (2016). ResearchGate. Available at: [Link]

Sources

Troubleshooting guide for the purification of Ethyl 4-Boc-2-homomorpholinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Ethyl 4-Boc-2-homomorpholinecarboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this Boc-protected intermediate. The following question-and-answer guide offers field-proven insights and validated protocols to help you achieve high purity and yield.

Section 1: Initial Assessment & Common Impurities
Q1: My initial purity check (TLC/LC-MS) of the crude product looks messy. What are the likely impurities I'm seeing?

A1: A complex crude mixture is common, but the impurities are generally predictable. Following a standard Boc protection reaction, your primary contaminants will likely be unreacted starting materials, excess reagent, and byproducts from the reagent.

The most common species to identify are:

  • Unreacted Ethyl 2-homomorpholinecarboxylate (Starting Amine): This is a polar, basic compound that will have a low Rf value on a silica TLC plate and may streak.

  • Di-tert-butyl dicarbonate (Boc₂O): The protecting group reagent. It is less polar than the product.

  • tert-Butanol: A byproduct of the reaction. It is volatile but can be present if not fully removed during solvent evaporation.

  • Di-acylated Product: In some cases, if other reactive sites are present or under forcing conditions, double protection can occur, though it is less common for this specific substrate.

  • Unidentified Polar Baseline Material: This can result from minor decomposition or side reactions.

Table 1: Typical Impurities and TLC Characteristics

Compound Polarity Typical Rf on Silica (e.g., 3:1 Hexanes:EtOAc) Notes
Ethyl 2-homomorpholinecarboxylate High < 0.1 (often streaks) Stains well with ninhydrin or permanganate.
This compound (Product) Medium ~0.4 - 0.6 UV active if a chromophore is present, but primarily stains with permanganate.

| Di-tert-butyl dicarbonate (Boc₂O) | Low | > 0.8 | Can be visualized with permanganate stain. Volatile under high vacuum. |

Q2: How can I effectively remove unreacted di-tert-butyl dicarbonate (Boc₂O) and its byproducts?

A2: Excess Boc₂O and its main byproduct, tert-butanol, are relatively non-polar and volatile. Their removal is best accomplished by a combination of a carefully planned aqueous workup and evaporation.

Causality: The Boc protection reaction is often run with an excess of Boc₂O to drive the reaction to completion.[1] During the reaction and workup, Boc₂O can hydrolyze to tert-butanol and CO₂.

Troubleshooting Steps:

  • Aqueous Workup: After the reaction is complete, quenching with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution can help hydrolyze some of the remaining Boc₂O. However, the target compound is stable to basic conditions.[2][3]

  • Solvent Evaporation: After aqueous workup and extraction into an organic solvent (like ethyl acetate or dichloromethane), concentrate the solution on a rotary evaporator.

  • High Vacuum Sublimation: For stubborn residual Boc₂O, placing the crude product under high vacuum for several hours (ideally with a cold trap) can effectively remove it via sublimation.[4][5] This is a highly effective, non-chromatographic purification step.

Section 2: Troubleshooting Purification by Column Chromatography
Q3: What are the recommended starting conditions (silica, solvent system) for flash chromatography of this compound?

A3: Flash chromatography on silica gel is the most common and effective method for purifying N-Boc protected compounds.[6] A gradient elution is highly recommended to achieve good separation between your product and both polar and non-polar impurities.

Recommended Protocol:

  • Stationary Phase: Standard silica gel (40-63 µm particle size).

  • Mobile Phase (Eluent): A gradient system of Hexanes and Ethyl Acetate (EtOAc) is the standard choice.

    • Starting Gradient: Begin with a low polarity mixture, such as 95:5 Hexanes:EtOAc, to elute very non-polar impurities like residual Boc₂O.

    • Elution Gradient: Gradually increase the polarity to 80:20, then 70:30 Hexanes:EtOAc. Your product will likely elute in this range.

    • Flushing: Finish with a higher polarity flush (e.g., 50:50 Hexanes:EtOAc) to remove any remaining starting amine from the column.

  • Sample Loading: For best results, dry-load your crude material. Dissolve it in a minimal amount of a strong solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column. This prevents the use of a solubilizing solvent that might interfere with the initial separation.

Q4: My compound is streaking or showing poor separation on the silica gel column. What's causing this and how can I fix it?

A4: Streaking on a silica gel column is typically caused by one of three issues: overloading the column, residual basicity from the starting amine, or interactions with the acidic nature of the silica gel.

Causality & Solutions:

  • Overloading: You may be loading too much crude material for the column size. A general rule of thumb is to use a mass of silica gel that is 50-100 times the mass of your crude product.

  • Residual Basicity: The unreacted starting amine is basic and can interact strongly with the acidic silica surface, causing streaking that can carry your product along with it.

    • Solution: Add a small amount of a volatile base, like triethylamine (~0.5-1%), to your eluent system. This neutralizes the acidic sites on the silica, leading to sharper peaks for basic compounds.

  • Compound Instability: While the Boc group is generally stable on silica, prolonged exposure can sometimes lead to minor degradation, especially if the silica is highly acidic.[2]

    • Solution: Use the triethylamine trick mentioned above or consider using deactivated or neutral silica gel. Also, do not let the column run unnecessarily long.

Section 3: Troubleshooting Purification by Crystallization
Q5: My purified product is an oil and refuses to crystallize. What techniques can I use to induce solidification?

A5: Many Boc-protected amino acid derivatives initially present as viscous oils, a phenomenon known as "oiling out".[7][8] This happens when the compound separates from the solution as a supersaturated liquid rather than a crystalline solid. Inducing crystallization requires patience and a systematic approach.

Troubleshooting Workflow:

  • Ensure Purity & Dryness: First, confirm the purity of your oil by TLC or LC-MS. Impurities can significantly inhibit crystallization. Also, ensure all residual solvents are removed under high vacuum, as they can act as "anti-solvents" for crystallization.[7]

  • Trituration: Add a non-polar solvent in which your product is insoluble (e.g., hexanes, pentane, or diethyl ether). Vigorously scratch the side of the flask with a glass rod at the solvent-oil interface. This mechanical energy can provide nucleation sites for crystal growth. The oil may slowly convert into a solid precipitate.[7]

  • Seed Crystals: If you have a tiny amount of solid product from a previous batch, add a single seed crystal to the oil.[9]

  • Solvent System Screening: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane). Slowly add a poor solvent (e.g., hexanes) until the solution becomes cloudy (the cloud point). Gently warm the solution until it becomes clear again, then allow it to cool slowly and undisturbed. Storing it at 4°C or -20°C can facilitate crystallization over time.

Section 4: General FAQs & Best Practices
Q6: What is the general stability of the Boc group, and what conditions should I avoid during workup and purification?

A6: The tert-butyloxycarbonyl (Boc) group is prized for its specific stability profile. Understanding this is key to preventing accidental deprotection.

  • Stable Conditions: The Boc group is robustly stable to basic conditions, hydrogenolysis, and most nucleophiles.[2][3] This allows for a wide range of reactions to be performed on other parts of the molecule without affecting the protected amine.

  • Labile Conditions (AVOID): The Boc group is readily cleaved under acidic conditions.[1][10] The mechanism involves the formation of a stable tert-butyl cation.[3][10] Therefore, you must strictly avoid strong acids during your workup and purification.

    • Do not use aqueous HCl, H₂SO₄, or other strong mineral acids in your workup.

    • Be aware that standard silica gel is slightly acidic. While generally safe for Boc groups over the duration of a column, prolonged exposure or using highly acidic silica can cause some loss of the protecting group.[11] If this is suspected, use a neutralized eluent as described in Q4.

    • Avoid excessive heat, as thermal deprotection of Boc groups is also possible, though it typically requires temperatures well above those used for routine solvent evaporation.[12][13]

Q7: What analytical techniques are best for assessing the final purity of my compound?

A7: A combination of techniques should be used to confirm the purity and identity of your final product.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. Look for the characteristic signal of the tert-butyl group (a singlet integrating to 9 hydrogens around 1.4-1.5 ppm in the ¹H NMR) and the presence of the ethyl ester signals.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This provides both purity information (from the LC chromatogram) and mass confirmation of your target compound. It is excellent for detecting trace impurities.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Look for the characteristic C=O stretch of the carbamate group, typically around 1680-1700 cm⁻¹.

  • Elemental Analysis (CHN Analysis): For a final, rigorous purity check, elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values for your compound's molecular formula.

Appendix A: Standardized Purification Protocols
Protocol 1: Flash Column Chromatography
  • Column Preparation: Select an appropriately sized glass column and slurry-pack it with silica gel in your starting eluent (e.g., 95:5 Hexanes:EtOAc).

  • Sample Preparation (Dry Loading): Dissolve ~1 g of crude product in ~5-10 mL of DCM. Add ~2-3 g of silica gel to the solution.

  • Evaporation: Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Loading: Carefully layer the silica-adsorbed sample onto the top of the prepared column bed. Gently add a thin layer of sand on top to prevent disturbance.

  • Elution: Fill the column with eluent and apply gentle positive pressure. Begin collecting fractions.

  • Gradient Increase: Start with 95:5 Hexanes:EtOAc. After eluting the non-polar front, gradually increase the ethyl acetate concentration (e.g., to 90:10, 85:15, 80:20).

  • Fraction Analysis: Monitor the collected fractions by TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Appendix B: Visual Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting the purification process, from initial analysis to final pure product.

TroubleshootingWorkflow start Crude Product Analysis (TLC / LC-MS) low_conversion Issue: Incomplete Reaction start->low_conversion High Starting Material messy_tlc Issue: Multiple Impurities start->messy_tlc Multiple Spots good_purity Issue: Minor Impurities start->good_purity Mainly Product review_reaction Review reaction conditions: - Reaction time - Temperature - Reagent stoichiometry low_conversion->review_reaction Action column_chrom Flash Column Chromatography (See Protocol 1) messy_tlc->column_chrom Primary Method try_cryst Attempt Direct Crystallization or Trituration good_purity->try_cryst Alternative Method streaking Streaking on TLC/Column? column_chrom->streaking Problem? add_tea Add 0.5% Triethylamine to eluent streaking->add_tea Yes collect_fractions Collect & Combine Pure Fractions streaking->collect_fractions No add_tea->collect_fractions final_product_state Product is an Oil? collect_fractions->final_product_state try_cryst->final_product_state induce_cryst Induce Crystallization: - Triturate with Hexanes - Scratch flask - Use seed crystal final_product_state->induce_cryst Yes final_analysis Final Purity Analysis (NMR, LC-MS) final_product_state->final_analysis No (Solid) induce_cryst->final_analysis success Pure Product Obtained final_analysis->success Pure

Caption: A workflow for troubleshooting the purification of this compound.

References
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C? Retrieved from [Link]

  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Reddit. (2021). Having great trouble with a Boc-protection reaction. Retrieved from [Link]

  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? Retrieved from [Link]

  • Patsnap. (n.d.). Crystallization method of Boc-amino acid. Retrieved from [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Chemtips. (2012). Reactions that Work: Boc Protection. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (2023). BOC deprotection. Retrieved from [Link]

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved from [Link]

Sources

Technical Support Center: Ethyl 4-Boc-2-homomorpholinecarboxylate - Stability and Degradation Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-Boc-2-homomorpholinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential issues during your experiments, ensuring the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary routes of degradation for this compound?

A1: this compound has three main points of potential degradation: the Boc-protecting group, the ethyl ester, and the homomorpholine ring. The most common degradation pathway is the acid-catalyzed cleavage of the Boc group. The ethyl ester is susceptible to both acid and base-catalyzed hydrolysis. The homomorpholine ring is generally more stable but can undergo oxidative cleavage under harsh conditions.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, this compound should be stored at 2-8°C in a tightly sealed container, protected from moisture and light. Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.

Q3: Is this compound stable in aqueous solutions?

A3: The stability of this compound in aqueous solutions is highly dependent on the pH. In neutral or slightly acidic (pH 5-7) aqueous media at room temperature, it is relatively stable for short periods. However, in strongly acidic or basic solutions, degradation can occur. Strong acids will cleave the Boc group, while strong bases will hydrolyze the ethyl ester.

Q4: Can I heat this compound?

A4: Caution should be exercised when heating this compound. While thermal deprotection of the Boc group is a known method, it typically requires high temperatures (often above 100°C), which can lead to undesired side reactions and decomposition of the molecule.

Troubleshooting Guides

Issue 1: Unexpected Deprotection of the Boc Group

Symptom: You observe the formation of the deprotected homomorpholine derivative in your reaction mixture or upon analysis of your sample, even though you did not intend to remove the Boc group.

Potential Causes & Solutions:

  • Acidic Contaminants: The presence of even trace amounts of acid in your solvents or reagents can catalyze the removal of the Boc group.

    • Solution: Use freshly distilled or high-purity anhydrous solvents. If you suspect acidic impurities in a reagent, consider purifying it or using a fresh batch.

  • Inappropriate Solvent Choice: While less common, some solvents can have inherent acidity that can lead to slow deprotection over time.

    • Solution: For sensitive reactions, opt for neutral, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

  • Lewis Acid Catalysis: Be mindful of using Lewis acids in your reaction, as they can also facilitate Boc deprotection.

    • Solution: If a Lewis acid is necessary, consider running the reaction at a lower temperature to minimize deprotection.

Experimental Protocol: Testing for Acidic Contamination in Solvents

  • pH Paper Test: For a quick check of aqueous solutions, use a reliable pH paper or a calibrated pH meter.

  • Neutral Alumina Plug: For organic solvents, pass the solvent through a small plug of neutral alumina before use to remove trace acidic impurities.

  • Control Reaction: Run a small-scale control reaction with your compound in the solvent and monitor for deprotection over time using TLC or LC-MS.

Issue 2: Hydrolysis of the Ethyl Ester

Symptom: Your analysis shows the presence of the corresponding carboxylic acid, indicating hydrolysis of the ethyl ester.

Potential Causes & Solutions:

  • Basic Conditions: The ethyl ester is highly susceptible to base-catalyzed hydrolysis (saponification).

    • Solution: Avoid the use of strong bases like sodium hydroxide or potassium hydroxide if the ester functionality needs to be preserved. If a base is required, consider using a milder, non-nucleophilic base like diisopropylethylamine (DIPEA) and run the reaction at low temperatures.

  • Acidic Conditions and Water: In the presence of water, acid-catalyzed hydrolysis of the ester can occur, although this is typically a reversible process.

    • Solution: Ensure your reaction is conducted under anhydrous conditions if you are using an acid catalyst.

Experimental Protocol: Minimizing Ester Hydrolysis in a Base-Mediated Reaction

  • Reagent Preparation: Use anhydrous solvents and reagents. Dry glassware thoroughly before use.

  • Reaction Setup: Assemble the reaction under an inert atmosphere (nitrogen or argon).

  • Temperature Control: Cool the reaction mixture to 0°C or lower before the dropwise addition of the base.

  • Monitoring: Closely monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times.

  • Workup: Quench the reaction with a cooled, weak acidic solution (e.g., saturated ammonium chloride) to neutralize the base.

Issue 3: Degradation of the Homomorpholine Ring

Symptom: You observe multiple unidentifiable byproducts, suggesting the breakdown of the heterocyclic ring.

Potential Causes & Solutions:

  • Strong Oxidizing Agents: The morpholine moiety can be susceptible to oxidative cleavage.

    • Solution: Avoid the use of strong oxidizing agents unless the desired transformation involves the ring. If an oxidation is necessary elsewhere in the molecule, choose a selective reagent and carefully control the reaction conditions (temperature, stoichiometry).

  • Photodegradation: Prolonged exposure to UV light, especially in the presence of a photosensitizer, can lead to radical reactions and ring degradation.

    • Solution: Protect your reaction and stored compound from direct light by using amber vials or wrapping the container in aluminum foil.

Data Summary Table: Stability of Functional Groups in this compound

Functional GroupStable ConditionsUnstable ConditionsPrimary Degradation Product
Boc-Amine Basic (e.g., NaOH, DIPEA), Nucleophiles, Mild Reducing AgentsStrong Acids (e.g., TFA, HCl), High Temperatures (>100°C)Deprotected Amine
Ethyl Ester Neutral pH, Mild Acids/Bases at low temp.Strong Bases (Saponification), Strong Acids with WaterCarboxylic Acid
Homomorpholine Ring Most standard reaction conditionsStrong Oxidizing Agents, UV light (prolonged exposure)Ring-Opened Products

Visualizing Degradation Pathways

Diagram 1: Acid-Catalyzed Deprotection of the Boc Group

This diagram illustrates the generally accepted mechanism for the removal of the Boc protecting group under acidic conditions, which is a primary stability concern for this compound.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation Boc_Protected This compound Protonated_Boc Protonated Carbamate Boc_Protected->Protonated_Boc + H+ H_plus H+ tert_butyl_cation tert-Butyl Cation Protonated_Boc->tert_butyl_cation Loss of tert-butyl cation Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Deprotected_Amine Deprotected Homomorpholine Carbamic_Acid->Deprotected_Amine Spontaneous CO2 CO2 Carbamic_Acid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Diagram 2: Base-Catalyzed Hydrolysis of the Ethyl Ester (Saponification)

This workflow shows the irreversible nature of ester hydrolysis under basic conditions, a key consideration when working with this compound.

G Start This compound Add_Base Add Strong Base (e.g., NaOH) Start->Add_Base Tetrahedral_Intermediate Tetrahedral Intermediate Add_Base->Tetrahedral_Intermediate Nucleophilic Attack Elimination Elimination of Ethoxide Tetrahedral_Intermediate->Elimination Carboxylate Carboxylate Salt Elimination->Carboxylate Ethanol Ethanol Elimination->Ethanol Irreversible Irreversible Deprotonation Elimination->Irreversible

Caption: Saponification of the ethyl ester.

References

  • BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Google Patents. (n.d.). CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof.
  • Dholabhai, P. P., & Yu, H.-G. (2012). Exploring the Ring-Opening Pathways in the Reaction of Morpholinyl Radicals with Oxygen Molecule. The Journal of Physical Chemistry A, 116(26), 7123–7127.
  • Clark, J. (2023). hydrolysis of esters. Chemguide.
  • PubMed Central (PMC). (n.d.).

Technical Support Center: Refinement of Work-up Procedures for Reactions Involving Ethyl 4-Boc-2-homomorpholinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the work-up and purification of reactions involving Ethyl 4-Boc-2-homomorpholinecarboxylate. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges and ensure the integrity of your synthesis.

Introduction to the Chemistry of this compound

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex nitrogen-containing heterocycles. The presence of both a Boc-protected amine and an ethyl ester within a homomorpholine scaffold presents unique considerations during reaction work-up. The Boc (tert-butoxycarbonyl) group is notoriously stable to basic and nucleophilic conditions but is readily cleaved by acid.[1][2] This differential stability is the cornerstone of many synthetic strategies and, consequently, dictates the appropriate work-up procedures.

This guide is structured to address specific problems you may encounter, providing not just a solution, but also an explanation of the underlying chemical principles.

Troubleshooting Guide: From Reaction Quench to Pure Product

This section addresses common issues encountered during the work-up of reactions with this compound in a question-and-answer format.

Issue 1: Persistent Emulsion Formation During Aqueous Extraction

Question: "I'm seeing a stubborn emulsion at the aqueous-organic interface during my extraction, and it's leading to significant product loss. What's causing this, and how can I resolve it?"

Answer: Emulsion formation is a frequent challenge, particularly when dealing with amine-containing compounds which can act as surfactants, especially when partially protonated. The relatively polar nature of the homomorpholine ring can also contribute to this issue.

Root Cause Analysis:

  • Surfactant-like Behavior: The amphiphilic nature of your molecule, especially if small amounts of the deprotected amine are present, can stabilize oil-in-water or water-in-oil droplets.

  • Insufficient Ionic Strength: A low concentration of dissolved salts in the aqueous phase can fail to sufficiently alter the polarity and density, thus promoting emulsion.

  • Fine Particulate Matter: Insoluble byproducts or residual solids from the reaction can accumulate at the interface, physically stabilizing the emulsion.

Step-by-Step Resolution Protocol:

  • Increase Ionic Strength: Add saturated aqueous sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous phase, forcing the organic components into the organic layer and disrupting the emulsion.

  • Filtration: If you suspect fine solids are the culprit, filter the entire biphasic mixture through a pad of Celite®. This will remove the particulate matter that is stabilizing the emulsion.

  • Solvent Modification: Adding a small amount of a different organic solvent with a lower or higher polarity (e.g., a small amount of THF to an ethyl acetate extraction) can sometimes break the emulsion.

  • Gentle Agitation: Avoid vigorous shaking of the separatory funnel. Instead, use gentle, repeated inversions to allow for partitioning of the components without creating a stable emulsion.

Issue 2: Low Recovery of Product After Acidic Wash

Question: "I performed a dilute acid wash (e.g., 0.1 N HCl) to remove a basic impurity, but my yield of this compound has dropped significantly. What happened?"

Answer: This is a classic case of unintended deprotection of the Boc group. While generally stable, prolonged exposure to even dilute aqueous acid can lead to the cleavage of this protecting group.[3]

Mechanistic Insight: The Boc group is cleaved under acidic conditions via a mechanism involving protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation.[2] The resulting carbamic acid is unstable and decarboxylates to yield the free amine.

dot

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Preventative Measures and Solutions:

  • Avoid Strong or Prolonged Acid Washes: If an acid wash is necessary, use a very dilute acid (e.g., 0.01 N HCl) and minimize the contact time. Perform the extraction quickly and move to the next step.

  • Use a Buffered Wash: A mildly acidic buffer, such as a saturated solution of ammonium chloride (NH₄Cl), can often remove basic impurities without significantly affecting the Boc group.

  • Alternative Purification: If possible, consider alternative purification methods that do not require an acidic wash, such as flash column chromatography.

  • Product Rescue: If you suspect deprotection has occurred, you can potentially recover your product. Neutralize the acidic aqueous layer with a base (e.g., NaHCO₃) and extract the deprotected amine with an organic solvent. You can then re-protect the amine if necessary.

Issue 3: Incomplete Removal of Non-polar Byproducts

Question: "After my work-up and solvent evaporation, my crude product is an oil that shows significant non-polar impurities by TLC. How can I effectively remove these?"

Answer: This is a common issue when reactions involve non-polar reagents or produce greasy byproducts. A standard extraction may not be sufficient to remove these.

Purification Strategy:

  • Liquid-Liquid Partitioning with Immiscible Solvents: A hexane/acetonitrile partition can be very effective. Your more polar product, this compound, will preferentially dissolve in the acetonitrile layer, while the non-polar impurities will be sequestered in the hexane layer.

  • Flash Column Chromatography: This is the most reliable method for removing impurities with different polarities. A silica gel column with a gradient elution, starting with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity, will allow for the separation of your product from both more and less polar impurities. A typical workup for Boc-protected amines involves extraction with an organic solvent, followed by washing with dilute acid and base.[4][5]

  • Trituration/Recrystallization: If your product is a solid at room temperature (some Boc-protected amino acid esters are[6]), you may be able to triturate the crude material with a non-polar solvent like cold hexanes or diethyl ether. The non-polar impurities will dissolve, leaving your purified product as a solid.

Purification MethodAdvantagesDisadvantages
Hexane/Acetonitrile Partition Quick, good for removing very non-polar impurities.May not be effective for impurities with intermediate polarity.
Flash Column Chromatography Highly effective for a wide range of impurities, scalable.More time-consuming and requires more solvent.
Trituration/Recrystallization Simple, can yield very pure material if successful.Only applicable if the product is a solid; may have lower recovery.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH range for the aqueous phase during the extraction of this compound?

A1: To ensure the Boc group remains intact, it is best to keep the aqueous phase neutral to slightly basic (pH 7-9). A wash with saturated aqueous sodium bicarbonate (NaHCO₃) is generally safe and effective for removing acidic byproducts. Avoid acidic conditions (pH < 5) to prevent deprotection. The Boc group is stable to most bases.[1]

Q2: Can I use a strong base like NaOH to wash my organic layer?

A2: While the Boc group is stable to strong bases, the ethyl ester functionality is susceptible to hydrolysis under these conditions, which would lead to the corresponding carboxylic acid. Therefore, it is advisable to use a milder base like sodium bicarbonate or potassium carbonate for any basic washes.

Q3: My product appears to be somewhat water-soluble. How can I maximize my recovery during extraction?

A3: To minimize loss of a partially water-soluble product into the aqueous layer, you can "salt out" the product by using brine (saturated NaCl solution) for all aqueous washes instead of deionized water. The increased ionic strength of the aqueous phase will decrease the solubility of your organic product, driving it into the organic layer. Additionally, performing multiple extractions with smaller volumes of organic solvent is more effective than a single extraction with a large volume.

Q4: What are the best practices for drying the organic layer containing my product?

A4: Use an anhydrous inorganic salt such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). MgSO₄ is a faster and more efficient drying agent but can be slightly acidic, so for sensitive compounds, Na₂SO₄ is a safer choice. Ensure you use a sufficient amount of drying agent (it should be free-flowing and not clumped together) and allow adequate time for drying (15-30 minutes with occasional swirling) before filtering.

Q5: How should I store this compound?

A5: As with most organic compounds, it is best to store it in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation over time. Given the presence of the ester and the Boc group, avoiding exposure to strong acids, bases, and moisture is crucial for long-term stability.

Experimental Protocols

General Work-up Procedure for a Reaction in an Aprotic Solvent (e.g., THF, DCM)
  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the reaction.

  • Phase Separation: Transfer the mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., THF), dilute the mixture with a water-immiscible organic solvent such as ethyl acetate.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.

    • Brine (saturated NaCl solution) to remove excess water and break any minor emulsions.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

dot

General_Workup_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction_Mixture Reaction Mixture in Aprotic Solvent Quench Quench (e.g., sat. NH4Cl) Reaction_Mixture->Quench Extraction Extraction (e.g., Ethyl Acetate) Quench->Extraction Wash_Base Wash (sat. NaHCO3) Extraction->Wash_Base Wash_Brine Wash (Brine) Wash_Base->Wash_Brine Drying Drying (Na2SO4) Wash_Brine->Drying Concentration Concentration Drying->Concentration Chromatography Flash Column Chromatography Concentration->Chromatography Pure_Product Pure Product Chromatography->Pure_Product

Caption: A standard workflow for the work-up and purification.

References

  • Not Voodoo. (n.d.). Workup. University of Rochester Department of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

Sources

Overcoming challenges in the scale-up production of Ethyl 4-Boc-2-homomorpholinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on navigating the complexities of scaling up the production of Ethyl 4-Boc-2-homomorpholinecarboxylate.

Introduction

This compound is a key building block in modern medicinal chemistry, valued for its unique structural features. However, transitioning its synthesis from the laboratory bench to pilot or manufacturing scale presents a unique set of challenges. These can range from reaction control and impurity profiling to purification efficiency and process robustness.

This Technical Support Center is designed to serve as a comprehensive resource for professionals engaged in the scale-up of this valuable intermediate. Authored from the perspective of a Senior Application Scientist, this guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to ensure a successful and efficient scale-up campaign.

Troubleshooting Guide: From Synthesis to Purification

This section addresses specific issues that may arise during the production of this compound, providing a clear path from problem identification to resolution.

Issue 1: Low Yield in the Boc-Protection Step

Question: We are experiencing significantly lower than expected yields (<70%) during the Boc-protection of the homomorpholine ester. What are the likely causes and how can we optimize this critical step?

Answer:

Low yields in Boc-protection reactions are a common challenge during scale-up. The root causes often revolve around incomplete reactions, side product formation, or product loss during work-up.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution & Protocol
Incomplete Reaction The secondary amine of the homomorpholine ring is sterically hindered, which can slow down the reaction kinetics. The base may not be strong enough or used in sufficient quantity to deprotonate the amine effectively for its nucleophilic attack on the di-tert-butyl dicarbonate (Boc₂O).1. Optimize Base and Stoichiometry: Switch to a non-nucleophilic organic base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). Ensure at least 1.2-1.5 equivalents of the base are used. 2. Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and allow the reaction to proceed until the starting material is fully consumed.
Side Product Formation The primary side reaction is often the formation of a double Boc-protected species or other byproducts if the starting materials are not pure.1. Control Reagent Addition: Add the Boc₂O solution slowly to the reaction mixture at a controlled temperature (0-5 °C) to minimize exotherms and side reactions.[1] 2. Use High-Purity Starting Materials: Ensure the starting homomorpholine ester is of high purity (>98%) to avoid competing reactions.
Product Loss During Work-up This compound has moderate polarity. During aqueous work-up, it can be partially lost to the aqueous phase if the pH is not controlled or if an inappropriate extraction solvent is used.1. pH Control: During the aqueous wash, ensure the pH of the aqueous layer is neutral to slightly basic (pH 7-8) to keep the product in its non-polar, Boc-protected form. 2. Solvent Selection: Use a solvent with appropriate polarity for extraction, such as Ethyl Acetate or Dichloromethane (DCM). Perform multiple extractions (e.g., 3x) to maximize recovery.
Issue 2: Impurity Formation Detected Post-Reaction

Question: Our crude product shows several significant impurities on HPLC analysis. How can we identify and mitigate the formation of these byproducts?

Answer:

Impurity profiling is critical for a robust scale-up process. Understanding the source of impurities allows for targeted process modifications.

Common Impurities and Mitigation Strategies:

  • Unreacted Starting Material:

    • Cause: Incomplete reaction as discussed in Issue 1.

    • Mitigation: Re-evaluate reaction stoichiometry, temperature, and time. Ensure efficient mixing, which can become a challenge in larger reactors.

  • tert-Butanol:

    • Cause: A common byproduct from the reaction of Boc₂O.[1][2]

    • Mitigation: This is typically removed during solvent evaporation under reduced pressure due to its volatility.

  • Over-alkylation Products:

    • Cause: If the reaction conditions are too harsh (e.g., high temperature), the Boc group or the ester can react further.

    • Mitigation: Maintain strict temperature control throughout the reaction.

Workflow for Impurity Identification and Mitigation:

Caption: A logical workflow for identifying and eliminating process impurities.

Issue 3: Challenges in Product Purification and Isolation

Question: We are struggling with the purification of the final product. Column chromatography is not feasible on a large scale, and crystallization attempts have failed. What are our options?

Answer:

Developing a scalable, chromatography-free purification method is often a primary goal in process development.[3]

Purification Strategies for Scale-Up:

Method Description Advantages Considerations
Crystallization The product is dissolved in a suitable solvent at an elevated temperature and then cooled to induce crystallization, leaving impurities in the mother liquor.High purity can be achieved; cost-effective at scale.Requires identifying a suitable solvent system (e.g., Ethyl Acetate/Heptane, Isopropanol/Water). The product may oil out instead of crystallizing.
Distillation If the product is thermally stable and has a suitable boiling point, fractional distillation under high vacuum can be effective.Can remove both volatile and non-volatile impurities.The product may decompose at high temperatures. A high vacuum is required.
Liquid-Liquid Extraction Utilizing pH-based extractions to move the product and impurities between aqueous and organic phases.Can be effective for removing acidic or basic impurities.May not be effective for neutral impurities with similar solubility to the product.

Protocol for Developing a Crystallization Procedure:

  • Solvent Screening: Test the solubility of the crude product in a variety of solvents at room temperature and at their boiling points. Good solvents will show high solubility at high temperatures and low solubility at low temperatures.

  • Anti-Solvent Addition: If a single solvent system is not effective, try dissolving the product in a good solvent and then slowly adding an anti-solvent (in which the product is insoluble) to induce crystallization.

  • Seeding: If crystallization is slow to initiate, add a small crystal of pure product to the supersaturated solution to encourage crystal growth.

  • Cooling Profile: Control the rate of cooling. A slow cooling profile often leads to larger, purer crystals.

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters (CPPs) to monitor during the Boc-protection reaction?

A1: The most critical parameters are temperature, reagent stoichiometry, and reaction time. Temperature control is vital to prevent side reactions. The molar ratio of Boc₂O and the base relative to the starting amine dictates the reaction's efficiency and impurity profile. Reaction time, monitored by in-process controls (IPCs) like HPLC, ensures the reaction goes to completion.

Q2: What is the best way to monitor the reaction progress?

A2: HPLC is the preferred method for quantitative analysis, allowing you to track the consumption of the starting material and the formation of the product and key impurities. For a quicker, qualitative assessment, TLC can be used. A typical TLC system would be a silica plate with a mobile phase of 30-50% Ethyl Acetate in Hexane.

Q3: What are the recommended storage conditions for this compound?

A3: The product should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent hydrolysis of the ester and degradation of the Boc group. Storage at 2-8 °C is recommended for long-term stability.

Q4: Are there any specific safety precautions to consider during scale-up?

A4: Yes. Di-tert-butyl dicarbonate can cause skin and eye irritation. The reaction also releases carbon dioxide gas, so it should not be performed in a sealed vessel.[1][2] Ensure adequate ventilation and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound (1 kg Scale)

Materials:

  • Ethyl 2-homomorpholinecarboxylate (1.00 kg, 1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.50 kg, 1.2 eq)

  • Triethylamine (TEA) (0.88 kg, 1.5 eq)

  • Dichloromethane (DCM) (10 L)

  • Deionized Water (5 L)

  • Brine (Saturated NaCl solution) (2 L)

  • Magnesium Sulfate (anhydrous) (0.5 kg)

Procedure:

  • Charge a 20 L reactor with Ethyl 2-homomorpholinecarboxylate and Dichloromethane.

  • Stir the mixture until all solids have dissolved.

  • Cool the reactor to 0-5 °C using a chiller.

  • Slowly add Triethylamine over 30 minutes, maintaining the internal temperature below 10 °C.

  • In a separate vessel, dissolve Di-tert-butyl dicarbonate in Dichloromethane (2 L).

  • Add the Boc₂O solution to the reactor dropwise over 2-3 hours, ensuring the temperature does not exceed 10 °C.

  • Allow the reaction to stir at 5-10 °C for 1 hour, then warm to room temperature (20-25 °C) and stir for an additional 12-16 hours.

  • Monitor the reaction by HPLC until the starting material is <1%.

  • Cool the mixture to 10-15 °C and slowly quench with deionized water (5 L).

  • Separate the organic layer. Wash the organic layer with brine (2 L).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification (Crystallization):

  • Dissolve the crude oil in hot Isopropanol (approx. 3 L).

  • Slowly add deionized water until the solution becomes cloudy.

  • Warm the mixture slightly until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, then cool to 0-5 °C for 4 hours.

  • Filter the resulting solid, wash with a cold mixture of Isopropanol/water (1:1), and dry under vacuum at 40 °C to a constant weight.

General Synthesis and Purification Workflow:

G cluster_0 Reaction Stage cluster_1 Work-up Stage cluster_2 Purification Stage A Charge Reactor with Homomorpholine Ester & DCM B Cool to 0-5 °C A->B C Add Triethylamine B->C D Add Boc₂O Solution C->D E Reaction & IPC Monitoring D->E F Aqueous Quench E->F G Phase Separation F->G H Brine Wash G->H I Drying & Concentration H->I J Dissolve in Hot Solvent I->J K Cool & Crystallize J->K L Filter & Dry K->L M Final Product QC L->M

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

References

  • BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them. Retrieved from BenchChem technical support documents.[4]

  • BenchChem. (2025, December). Optimizing reaction conditions for the synthesis of morpholine derivatives. Retrieved from BenchChem technical support documents.[5]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from Hebei Boze Chemical Co., Ltd. technical resources.[2]

  • BLD Pharm. (n.d.). This compound. Retrieved from BLD Pharm product information.[6]

  • Chan, E. C. Y., Wang, A. W., Jia, W. P., & Dollinger, G. D. (2002). An automated LC method for the small-scale purification of organic molecules derived from combinatorial libraries. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 139–146. [Link][7]

  • NileRed. (2022, August 1). Morpholine Preparation from Diethanolamine. Retrieved from YouTube. [Link][8]

  • ResearchGate. (n.d.). Large-Scale Practical Process of Boc-Protected 4-Fluoro-L-Proline. Retrieved from ResearchGate publications.[3]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal. [Link]

  • ACS Omega. (2024, June 17). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Retrieved from ACS Publications. [Link][9]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from Chemistry Steps. [Link][10]

  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from J&K Scientific LLC technical resources.[1]

  • Moss, P. H. (1964). U.S. Patent No. 3,151,112. Washington, DC: U.S. Patent and Trademark Office. [11]

  • Apollo Scientific. (n.d.). This compound. Retrieved from Apollo Scientific product information.[12]

  • Markees, D. G. (1966). The Thermal Decomposition of Ethyl 4-Quinolonecarboxylates and Related Compounds. The Journal of Organic Chemistry, 31(12), 4253–4256.

  • MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from MDPI. [Link][13]

  • ResearchGate. (2025, October 11). Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. Retrieved from ResearchGate publications.[14]

  • Organic Preparations and Procedures International. (2010, April 7). An Improved Non-chromatographic Scale-up Synthesis of a New 1,6,7,8-Substituted-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid. Retrieved from Taylor & Francis Online.

Sources

Identifying and characterizing impurities in Ethyl 4-Boc-2-homomorpholinecarboxylate samples

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and characterizing impurities in samples of Ethyl 4-Boc-2-homomorpholinecarboxylate. The following question-and-answer format addresses common challenges and provides practical, field-proven insights to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most likely process-related impurities in my sample of this compound?

A1: Process-related impurities are substances that originate from the manufacturing process. Based on common synthetic routes for analogous N-Boc protected heterocyclic esters, the following impurities should be considered:

  • Unreacted Starting Materials: Depending on the synthetic pathway, these could include the parent homomorpholine-2-carboxylic acid, ethyl ester, or the corresponding amino alcohol precursor.

  • Reagent-Derived Impurities:

    • Di-tert-butyl dicarbonate ((Boc)₂O) Byproducts: The use of (Boc)₂O for introducing the Boc protecting group can lead to the formation of tert-butanol and other carbonate species.[1]

    • Di-Boc Species: Over-protection can lead to the formation of a di-Boc derivative, although this is less common for secondary amines within a heterocyclic ring.

  • Side-Reaction Products:

    • N-tert-butyl Homomorpholinecarboxylate: If acidic conditions are used during workup or purification, the tert-butyl cation generated from the Boc group can potentially alkylate the nitrogen of a deprotected molecule.[2]

    • Ring-Opened Products: Although the homomorpholine ring is generally stable, harsh acidic or basic conditions could lead to its cleavage.

Q2: I am observing an unexpected peak in my HPLC chromatogram. How can I begin to identify it?

A2: A systematic approach is crucial for identifying unknown peaks. Here is a recommended workflow:

  • Review the Synthesis: Carefully examine the synthetic route used to prepare your sample. This will provide clues about potential starting materials, intermediates, and byproducts.

  • LC-MS Analysis: The most powerful initial step is to obtain the mass-to-charge ratio (m/z) of the unknown peak using Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the molecular weight of the impurity.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS will provide a highly accurate mass, allowing you to propose a molecular formula.

  • Forced Degradation Studies: Performing forced degradation studies can help determine if the impurity is a degradation product. If the peak intensity increases under specific stress conditions (e.g., acid, base, oxidation), it provides valuable information about its nature.

  • NMR Spectroscopy: If the impurity can be isolated in sufficient quantity, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation.[3][4]

Q3: My NMR spectrum shows signals that I cannot assign to the main compound. What could they be?

A3: Unassigned signals in an NMR spectrum often correspond to impurities. Here are some common culprits and their expected spectral characteristics:

  • Residual Solvents: Check for common laboratory solvents such as ethyl acetate, dichloromethane, or hexanes.

  • tert-Butanol: A singlet around 1.2-1.3 ppm.

  • Deprotected Homomorpholine Ester: The absence of the characteristic large singlet for the Boc group (around 1.4-1.5 ppm) and potential shifts in the signals of the protons adjacent to the nitrogen.

  • Starting Materials: Compare the spectrum to the known spectra of the starting materials.

Q4: How can I develop a stability-indicating HPLC method for this compound?

A4: A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products. The key is to perform forced degradation studies.

Workflow for Developing a Stability-Indicating HPLC Method:

Caption: Workflow for developing a stability-indicating HPLC method.

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Column overload- Inappropriate mobile phase pH- Secondary interactions with the stationary phase- Dilute the sample and inject a smaller volume.- Ensure the mobile phase pH is appropriate to keep the analyte in a single ionic state. For this compound, an acidic mobile phase (e.g., with 0.1% TFA) is recommended.[5]- Use a high-purity, end-capped C18 column.
Co-eluting Peaks - Insufficient separation power of the current method.- Optimize the gradient profile. A shallower gradient can improve the resolution of closely eluting peaks.[6]- Try a different organic modifier (e.g., methanol instead of acetonitrile).- Consider a different stationary phase (e.g., a phenyl-hexyl column).
No Peaks Detected - Detector issue- No sample injection- Compound not eluting from the column- Check detector settings (wavelength, lamp status). A wavelength of 210-220 nm is a good starting point for Boc-protected compounds.[5]- Verify the injection process.- If the compound is very polar, it may not be retained on a C18 column. Consider a more polar stationary phase or HILIC.[7]
Impurity Identification
Problem Potential Cause Troubleshooting Steps
Ambiguous Mass Spectral Data - In-source fragmentation- Formation of adducts (e.g., with sodium or potassium)- Vary the ionization source parameters to minimize in-source fragmentation.- Look for common adducts in the mass spectrum to confirm the molecular ion.
Unable to Isolate Impurity for NMR - Low concentration of the impurity- Prepare a larger batch of the crude material to enrich the impurity.- Use preparative HPLC for isolation.
Complex NMR Spectrum of Isolated Impurity - Presence of multiple co-eluting impurities- Re-purify the isolated fraction using a different HPLC method (e.g., different stationary phase or mobile phase).- Utilize 2D NMR techniques (e.g., COSY, HSQC) to aid in structure elucidation.

Experimental Protocols

Protocol 1: General Purpose HPLC Method for Impurity Profiling

This protocol provides a starting point for the analysis of this compound and its potential impurities.

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm.[5]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

  • Gradient Program:

    • Start at 30% B.

    • Linear gradient from 30% to 90% B over 20 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to 30% B over 1 minute and equilibrate for 4 minutes.

Rationale: A C18 column is a good starting point for moderately polar compounds. The use of TFA helps to suppress the ionization of any free carboxylic acids and improves peak shape.[5] A gradient elution is necessary to separate compounds with a range of polarities.[6]

Protocol 2: Forced Degradation Studies

These studies are designed to intentionally degrade the sample to generate potential degradation products.

Workflow for Forced Degradation Sample Preparation:

Forced_Degradation_Workflow cluster_Preparation Sample Preparation cluster_Stress_Conditions Stress Conditions cluster_Analysis Analysis A Prepare stock solution of this compound (e.g., 1 mg/mL in acetonitrile) B Acid Hydrolysis: Mix with 0.1 M HCl (1:1 v/v). Heat at 60°C for 24h. A->B C Base Hydrolysis: Mix with 0.1 M NaOH (1:1 v/v). Keep at RT for 24h. A->C D Oxidation: Mix with 3% H₂O₂ (1:1 v/v). Keep at RT for 24h. A->D E Thermal: Heat solid sample at 80°C for 48h. A->E F Photolytic: Expose solution to UV light (254 nm) for 24h. A->F G Neutralize (for acid/base samples). Dilute to appropriate concentration. B->G C->G D->G E->G Dissolve and dilute F->G H Analyze by HPLC-UV/MS G->H

Sources

Technical Support Center: Stereoselective Synthesis of Chiral Homomorpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of chiral homomorpholine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high stereoselectivity in their synthetic routes. Chiral morpholines and their extended ring analogs, homomorpholines, are critical pharmacophores in medicinal chemistry, and their stereochemistry often dictates biological activity.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to address common experimental challenges.

Section 1: Troubleshooting Guide - Enhancing Stereoselectivity

This section addresses common issues encountered during the synthesis of chiral homomorpholine derivatives, offering explanations and actionable solutions grounded in established chemical principles.

Issue 1: Low Enantiomeric Excess (ee) or Diastereomeric Ratio (dr)

Question: My reaction is producing the desired homomorpholine derivative, but with poor stereoselectivity. What are the likely causes and how can I improve it?

Answer: Low stereoselectivity is a frequent challenge and can stem from several factors related to the catalyst, substrate, and reaction conditions. A systematic approach to troubleshooting is essential.

Root Causes & Solutions:

  • Suboptimal Catalyst System: The choice of catalyst is paramount in asymmetric synthesis.[3]

    • Catalyst Type: Both metal-based and organocatalysts are employed for synthesizing chiral morpholine derivatives.[4][5] For instance, rhodium complexes with chiral phosphine ligands, such as those with a large bite angle, have shown excellent enantioselectivity (up to 99% ee) in the asymmetric hydrogenation of dehydromorpholines.[4][6] Organocatalysts, like proline and its derivatives, are effective in promoting intramolecular aza-Michael additions to form chiral 3-acylmethyl morpholines.[4][7]

    • Ligand Choice: In metal-catalyzed reactions, the chiral ligand is the primary source of stereochemical control.[8] The electronic and steric properties of the ligand must be matched to the substrate. Experiment with a library of chiral ligands to identify the optimal one for your specific transformation. For example, cinchona alkaloid-derived catalysts have been successfully used in the asymmetric halocyclization to produce morpholines with a quaternary stereocenter.[9]

    • Catalyst Loading: While higher catalyst loading can sometimes improve conversion, it doesn't always enhance stereoselectivity and can be cost-prohibitive. Conversely, very low catalyst loadings may not be sufficient to drive the desired chiral pathway effectively.[4] It's crucial to optimize the catalyst loading for both yield and enantioselectivity.

  • Incorrect Reaction Conditions: Temperature, solvent, and concentration play a critical role in the transition state geometry, which dictates the stereochemical outcome.

    • Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy, which typically leads to the major enantiomer. However, this may also decrease the reaction rate. A careful balance must be struck. For instance, in bromine-induced cyclization of N-allyl-β-aminoalcohols, quenching the reaction at low temperatures can yield a single diastereomer.[10]

    • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the catalyst's activity and the stability of the diastereomeric transition states.[6] Aprotic and less polar solvents like ethyl acetate and toluene have been shown to be effective in certain rhodium-catalyzed hydrogenations, whereas coordinating solvents like THF and methanol can inhibit the reaction.[6] A solvent screen is a valuable optimization step.

    • Additives: Additives can act as co-catalysts or modifiers to improve stereoselectivity. For example, chiral phosphoric acids (CPAs) have been used in combination with metal catalysts to achieve cooperative catalysis.[11] In some cyanosilylation reactions, additives like Ph₃PO have been shown to significantly enhance enantioselectivity.[12]

  • Substrate-Related Issues: The structure of the starting material can have a profound impact on the stereochemical outcome.

    • Steric Hindrance: Bulky substituents on the substrate can either enhance or diminish stereoselectivity by influencing the approach of the reagents to the catalyst's chiral environment.

    • Electronic Effects: Electron-donating or withdrawing groups can alter the reactivity of the substrate and its interaction with the catalyst. For example, in the asymmetric hydrogenation of dehydromorpholines, substrates with electron-withdrawing groups have been observed to yield higher enantioselectivities.[4]

Experimental Workflow for Optimization:

Sources

Strategies to minimize by-product formation during the synthesis of Ethyl 4-Boc-2-homomorpholinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-Boc-2-homomorpholinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies. Here, we address common challenges and frequently asked questions to help you minimize by-product formation and optimize your synthetic protocol.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and effective strategy involves a multi-step synthesis culminating in an intramolecular cyclization. The key steps are:

  • N-protection of a suitable amino alcohol precursor with a tert-butyloxycarbonyl (Boc) group.

  • Chain extension to introduce the necessary carbon atoms for the seven-membered ring.

  • Intramolecular cyclization , typically via a Dieckmann condensation or a related method, to form the homomorpholine ring.

  • Reduction of the resulting β-keto ester to afford the final product.

Q2: What are the most common by-products I should be aware of during this synthesis?

A2: The primary by-products encountered during the synthesis of this compound are:

  • Regioisomers from the intramolecular cyclization step.

  • Diastereomers if chiral centers are present or introduced.

  • Unreacted starting materials due to incomplete cyclization.

  • Products of intermolecular condensation (dimers or polymers).

  • By-products from premature deprotection of the Boc group.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques is recommended for full characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the desired product.

  • High-Performance Liquid Chromatography (HPLC): To determine purity and separate diastereomers if present.[1]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify key functional groups.

Troubleshooting Guide: Minimizing By-product Formation

This section provides detailed strategies to address specific by-products that may arise during the synthesis.

Issue 1: Formation of Regioisomeric By-products during Intramolecular Cyclization

The intramolecular Dieckmann condensation is a powerful tool for forming the homomorpholine ring. However, if the diester precursor is unsymmetrical, the reaction can proceed via two different pathways, leading to a mixture of regioisomers.

G cluster_0 Precursor Diester cluster_1 Cyclization Pathways cluster_2 Products Precursor Unsymmetrical Diester Precursor Pathway_A Pathway A: Deprotonation at α-carbon 1 Precursor->Pathway_A Base Pathway_B Pathway B: Deprotonation at α-carbon 2 Precursor->Pathway_B Base Desired_Product Desired Regioisomer (Ethyl 4-Boc-3-oxo-1,4-oxazepane-2-carboxylate) Pathway_A->Desired_Product Byproduct Undesired Regioisomer Pathway_B->Byproduct

Caption: Alternative cyclization pathways in Dieckmann condensation.

StrategyMechanism of ActionExperimental Considerations
Choice of Base Sterically hindered bases (e.g., LDA, KHMDS) can favor deprotonation at the less sterically hindered α-carbon.Use a strong, non-nucleophilic base at low temperatures (e.g., -78 °C) in an aprotic solvent like THF.
Reaction Temperature Lower temperatures can enhance the kinetic control of the deprotonation step, favoring the formation of one regioisomer over the other.Maintain a consistent low temperature throughout the addition of the base and the initial phase of the reaction.
Substrate Design Introduce steric bulk near one of the ester groups in the precursor to disfavor deprotonation at the adjacent α-carbon.This requires modification of the synthetic route to the precursor diester.

Further Reading: For a deeper understanding of controlling regioselectivity in cross-coupling reactions, which shares principles with controlling selectivity in cyclizations, refer to recent developments in predictive modeling.[2]

Issue 2: Formation of Diastereomers

If your synthesis utilizes chiral starting materials or if a chiral center is generated during the reaction, you may obtain a mixture of diastereomers.

G Start Synthesis of Chiral Precursor Reaction Intramolecular Cyclization Start->Reaction Mixture Diastereomeric Mixture Reaction->Mixture Separation Purification Mixture->Separation e.g., HPLC, Column Chromatography Product_1 Diastereomer 1 Separation->Product_1 Product_2 Diastereomer 2 Separation->Product_2

Caption: Workflow for the synthesis and separation of diastereomers.

StrategyDescriptionExperimental Protocol
Asymmetric Synthesis Employ a chiral catalyst or auxiliary to favor the formation of one stereoisomer.This is a proactive approach that should be designed into the synthetic route from the beginning. For example, a regio- and stereoselective 7-endo cyclization through haloetherification has been reported for the synthesis of chiral polysubstituted oxazepanes.[3]
Diastereomer Separation Separate the diastereomers after the cyclization reaction.Column Chromatography: Use a high-resolution silica gel column with an optimized solvent system (e.g., a gradient of ethyl acetate in hexanes).Preparative HPLC: This is often the most effective method for separating closely related diastereomers.[1]
Recrystallization If one diastereomer is significantly less soluble, fractional recrystallization can be an effective purification method.Screen various solvent systems to find one that provides good differential solubility.

Experimental Protocols

Protocol 1: N-Boc Protection of an Amino Alcohol

This protocol describes a general procedure for the protection of the amine functionality.

  • Dissolve the amino alcohol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Add triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Perform an aqueous workup: quench the reaction with water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexanes).

Reference for detailed procedures: Similar N-Boc protection protocols are well-established in the literature.[4][5]

Protocol 2: Purification by Column Chromatography

This is a general guide for purifying the crude product after cyclization.

  • Prepare the Column: Pack a glass column with silica gel slurried in the initial mobile phase (e.g., 95:5 hexanes:ethyl acetate).

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM, and adsorb it onto a small amount of silica gel. Carefully add the dried silica with the adsorbed product to the top of the column.

  • Elute the Column: Begin elution with a non-polar mobile phase and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the desired product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

For more on purification strategies for related compounds, see: BenchChem's guide on purifying fluorinated morpholines.[1]

References

  • Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. [Link]

  • Electronic Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. National Institutes of Health. [Link]

  • Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes. PubMed. [Link]

  • Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. ACS Publications. [Link]

  • Preparation of (S)-N-Boc-5-oxaproline. Organic Syntheses. [Link]

  • Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
  • 1,4-oxazepane derivatives.
  • Intramolecular cyclization of alkoxyaminosugars: access to novel glycosidase inhibitor families. PubMed. [Link]

  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate. [Link]

  • Regio-MPNN: predicting regioselectivity for general metal-catalyzed cross-coupling reactions using a chemical knowledge informed message passing neural network. RSC Publishing. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. ResearchGate. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. [Link]

  • Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Organic Chemistry Portal. [Link]

  • Mechanistic Studies on the Intramolecular Cyclization of O-Tosyl Phytosphingosines to Jaspines. ResearchGate. [Link]

  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal. [Link]

  • Intramolecular Cyclization of 1,2-bis(N-alkoxy-N-nitrosoamino)alkanes: A Unique Route to 4,5-Dihydro-1,2,3-triazole 2-Oxides. ResearchGate. [Link]

  • Purification Procedures for Synthetic Dyes. RTI International. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide: Comparative Analysis of Ethyl 4-Boc-2-homomorpholinecarboxylate and Other Privileged Morpholine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Value and Evolution of Saturated Heterocycles

In the landscape of modern medicinal chemistry, the morpholine ring stands as a testament to the power of a "privileged scaffold."[1] Its frequent appearance in approved pharmaceuticals is no coincidence; the morpholine moiety is often introduced to fine-tune physicochemical properties, enhancing aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[2][3] The inherent pKa of the morpholine nitrogen and the hydrogen bond accepting capability of its ether oxygen contribute to these desirable drug-like characteristics.[1][4]

However, the relentless pursuit of novel chemical entities with improved potency, selectivity, and intellectual property standing demands that we move beyond well-trodden paths.[5] This has led to a greater exploration of "scaffold hopping" and the introduction of non-classical bioisosteres that can present unique three-dimensional arrangements of functional groups. One such scaffold is the seven-membered 1,4-oxazepane, or "homomorpholine."

This guide provides a comparative analysis of Ethyl 4-Boc-2-homomorpholinecarboxylate , a versatile building block for the homomorpholine scaffold, against its classical six-membered morpholine counterparts. We will dissect their structural nuances, compare key physicochemical properties, and provide actionable experimental protocols to evaluate their performance, empowering researchers to make informed decisions in their drug design campaigns.

Section 1: The Homomorpholine Scaffold: this compound

The defining feature of this compound is its seven-membered 1,4-oxazepane core. This expansion from the traditional six-membered ring introduces significant structural and conformational changes.

  • Increased Conformational Flexibility: Unlike the relatively rigid chair conformation of a morpholine, the seven-membered homomorpholine ring possesses greater flexibility and can access a wider range of low-energy conformations.[6]

  • Expanded 3D Vector Space: This flexibility allows substituents to project into different regions of three-dimensional space, potentially enabling new and favorable interactions with a biological target that are inaccessible to a morpholine analog.[6]

  • Synthetic Handles: The building block is equipped with two crucial synthetic handles:

    • A tert-butoxycarbonyl (Boc) protecting group on the nitrogen, which allows for robust synthetic manipulations before a facile deprotection to reveal the secondary amine for further derivatization.

    • An ethyl ester at the C-2 position, which can be hydrolyzed to the corresponding carboxylic acid or used in a variety of coupling reactions.

G cluster_homo This compound cluster_morpho Ethyl 4-Boc-2-morpholinecarboxylate cluster_unsub N-Boc-Morpholine homo Key Features: • Seven-membered 1,4-oxazepane core • Increased conformational flexibility • Boc-protected amine for staged synthesis • Ethyl ester for diverse functionalization morpho Key Features: • Six-membered morpholine core • Stable chair conformation • Well-validated in drug discovery • Direct structural analog for comparison unsub Key Features: • Parent morpholine scaffold • Lacks C-2 functionalization • Baseline for property comparison • Commercially available and economical

Caption: Key Building Blocks for Comparative Analysis.

Section 2: The Classic Morpholine Scaffold: Key Comparators

To provide a robust comparison, we will evaluate the homomorpholine building block against two key six-membered ring analogs:

  • N-Boc-Morpholine: The unsubstituted parent scaffold. It serves as a fundamental baseline for understanding the impact of the core ring system itself, without the influence of the C-2 carboxylate group.

  • Ethyl 4-Boc-2-morpholinecarboxylate: The direct six-membered ring analog of our primary compound.[7] This is the most critical comparator, as it allows for a direct assessment of the effects of ring size (seven- vs. six-membered) while keeping the substituent pattern identical.

Section 3: Comparative Physicochemical Properties

The choice of scaffold directly impacts key physicochemical properties that govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[8] While experimental values must be determined for each new compound, we can predict trends based on the core structures.

PropertyN-Boc-MorpholineEthyl 4-Boc-2-morpholinecarboxylateThis compoundRationale for Difference
Molecular Formula C₉H₁₇NO₃C₁₁H₁₉NO₅C₁₂H₂₁NO₅Addition of the ethyl carboxylate group and the extra methylene unit in the homomorpholine ring.
Molecular Weight 187.24 g/mol 245.27 g/mol 259.29 g/mol Directly corresponds to the molecular formula.
Predicted cLogP ~1.3~1.5~1.9The larger carbon framework of the homomorpholine ring increases lipophilicity.[6] The ester group also contributes to lipophilicity compared to the unsubstituted parent.
pKa (Conjugate Acid) ~8.5 - 9.0Expected to be similar to N-Boc-MorpholineExpected to be similar to morpholine analogThe primary determinant is the electronic effect of the ether oxygen. The additional, distant methylene group in the homomorpholine is not expected to cause a major shift.[6]
3D Shape & Flexibility Rigid Chair ConformationRigid Chair ConformationFlexible, Multiple Low-Energy ConformationsThe seven-membered ring has a lower barrier to ring-flipping, allowing it to explore more conformational space and present substituents with greater 3D diversity.[6]

Expert Insights: The seemingly small increase in cLogP for the homomorpholine analog is a critical design parameter. While often beneficial for membrane permeability, unchecked increases in lipophilicity can lead to off-target effects and reduced aqueous solubility.[9] The key advantage of the homomorpholine scaffold lies not in its lipophilicity but in its enhanced 3D character, which can be leveraged to improve binding affinity through better shape complementarity with the target protein.

Section 4: Reactivity and Synthetic Utility: A Protocol for N-Boc Deprotection

A primary function of these building blocks is to serve as a scaffold upon which further complexity is built. The most common and critical first step is the deprotection of the Boc-protected nitrogen.

Causality Behind Experimental Choices: The Boc group is stable to a wide range of nucleophilic and basic conditions, making it ideal for protecting amines during reactions like ester hydrolysis or amide couplings.[10] Its removal requires acidic conditions. Trifluoroacetic acid (TFA) in a non-nucleophilic solvent like dichloromethane (DCM) is a standard and highly effective method. The TFA protonates the carbonyl oxygen of the Boc group, leading to the elimination of gaseous isobutylene and carbon dioxide, which drives the reaction to completion. The reaction is typically clean and proceeds rapidly at room temperature.[11]

Experimental Protocol: N-Boc Deprotection with TFA

This protocol describes a standard procedure for removing the Boc protecting group to yield the free secondary amine as a trifluoroacetate salt.

G start Dissolve Boc-protected building block (1 mmol) in Dichloromethane (DCM, 5 mL) add_tfa Add Trifluoroacetic Acid (TFA) (10 mmol, ~0.75 mL) dropwise at 0°C (ice bath) start->add_tfa Step 1 stir Stir at room temperature for 1-2 hours add_tfa->stir Step 2 monitor Monitor reaction progress by TLC or LC-MS stir->monitor Step 3 concentrate Concentrate in vacuo to remove solvent and excess TFA monitor->concentrate Step 4 (If complete) product Crude amine TFA salt (Use directly or purify) concentrate->product Step 5 functionalize Subsequent Functionalization (e.g., Amide coupling, Reductive amination) product->functionalize Next Synthetic Step

Caption: Experimental workflow for N-Boc deprotection.

Step-by-Step Methodology:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the Boc-protected building block (e.g., this compound, 1 mmol, 259 mg) in anhydrous dichloromethane (DCM, 5 mL).

  • Reagent Addition: Cool the flask in an ice-water bath (0°C). Add trifluoroacetic acid (TFA, 10 mmol, ~0.75 mL) dropwise to the stirring solution. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The resulting residue is the crude amine trifluoroacetate salt.

  • Next Step: This salt can often be used directly in the next synthetic step (e.g., amide coupling with HATU/DIPEA) without further purification. The base used in the subsequent coupling reaction will neutralize the TFA salt in situ.

Section 5: Performance in a Biological Context: A Metabolic Stability Case Study

A key reason for incorporating morpholine scaffolds is to improve metabolic stability.[12] The electron-withdrawing nature of the ether oxygen can reduce the susceptibility of adjacent carbons to oxidation by cytochrome P450 (CYP) enzymes.[12] However, the increased flexibility and additional methylene group of the homomorpholine ring may present a different metabolic profile. It is crucial to assess this experimentally.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay is a self-validating system to determine a compound's intrinsic clearance, providing a reliable measure of its susceptibility to Phase I metabolism.[13][14]

G Compound Morpholine or Homomorpholine Analog N_Dealkylation N-Dealkylation Compound->N_Dealkylation CYP-mediated Ring_Hydroxylation Ring Hydroxylation (C-oxidation) Compound->Ring_Hydroxylation CYP-mediated Ester_Hydrolysis Ester Hydrolysis Compound->Ester_Hydrolysis Esterase-mediated Metabolites Metabolites N_Dealkylation->Metabolites Ring_Hydroxylation->Metabolites Ester_Hydrolysis->Metabolites

Caption: Potential metabolic pathways for the building blocks.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound (10 mM in DMSO).

    • Prepare an NADPH regenerating system solution (containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase) in buffer.

    • Thaw pooled human liver microsomes (HLMs) on ice. Dilute to a final concentration of 0.5 mg/mL in buffer.

  • Incubation:

    • In a 96-well plate, add the diluted HLM solution.

    • Add the test compound to achieve a final concentration of 1 µM (the low concentration prevents enzyme saturation).

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This starts the "clock" (t=0).

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding it to a separate plate containing ice-cold acetonitrile with an internal standard (e.g., warfarin, a compound with known analytical behavior).

  • Sample Processing:

    • Centrifuge the quenched plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of this line gives the elimination rate constant (k).

    • Calculate the half-life (t½) as 0.693 / k.

    • Calculate the intrinsic clearance (CLint) as (0.693 / t½) / (protein concentration in mg/mL). A higher CLint value indicates lower metabolic stability.

Conclusion and Strategic Recommendations

The choice between a morpholine and a homomorpholine scaffold is a strategic decision driven by the specific goals of a drug discovery project.

  • Choose a classic morpholine building block (like Ethyl 4-Boc-2-morpholinecarboxylate) when you need a well-validated, metabolically robust scaffold with predictable properties to, for example, improve the solubility of a lead compound. It is the lower-risk option for incremental improvements.

  • Choose the homomorpholine building block (this compound) when you need to explore novel chemical space, escape existing intellectual property, or when a rigid morpholine scaffold fails to achieve the desired potency. Its greater 3D character and flexibility offer a higher-risk, higher-reward opportunity to discover new, potent interactions within a target's binding site.

Ultimately, this compound is not a simple replacement but a distinct tool for diversification. By understanding its unique properties and employing robust experimental evaluation, researchers can effectively leverage this and other novel building blocks to accelerate the discovery of transformative medicines.

References

  • Bolla, M., & Sonar, M. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Chemistry Research, 28(8), 1545-1568. [Link]

  • Wolfe, J. P., et al. (2007). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 9(22), 4539–4542. [Link]

  • Arshad, F., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Pouliot, M., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. The Journal of Organic Chemistry. [Link]

  • ScienceDirect. (2024). Morpholine derivatives: Significance and symbolism. ScienceDirect Topics. [Link]

  • Pouliot, M., et al. (2025). Expanding complex morpholines using systematic chemical diversity. ACS Fall 2025 Meeting. [Link]

  • Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(1), 12-28. [Link]

  • MacMillan, D. W. C., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]

  • Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 7-15. [Link]

  • Dwivedi, C., et al. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect, 9(1), e202303530. [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences Resources. [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

  • Lin, M., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58943. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs Resources. [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

  • ACD/Labs. (2024). LogP vs LogD - What is the Difference? ACD/Labs Blog. [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. michael-green.github.io. [Link]

  • ResearchGate. (n.d.). Chemical structures of various morpholine containing natural and synthetic compounds. ResearchGate. [Link]

  • Borsari, C., et al. (n.d.). Stereospecific Synthesis of Substituted Sulfamidates as Privileged Morpholine Building Blocks. Thieme Chemistry. [Link]

  • Sancilio. (n.d.). Morpholine in Pharmaceutical Synthesis: A Crucial Building Block. Sancilio Pharmaceuticals. [Link]

  • Ley, S. V., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • ResearchGate. (2025). A New Protocol for Selective Deprotection of N-tert-Butoxycarbonyl Protective Group (t-Boc) with Sn(OTf)2. ResearchGate. [Link]

  • Nath, U., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24523–24528. [Link]

  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. ResearchGate. [Link]

  • Al-Tannak, N. S., et al. (2024). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Molecules, 29(1), 243. [Link]

  • Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10(4), 385-394. [Link]

Sources

Biological activity comparison of Ethyl 4-Boc-2-homomorpholinecarboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" for their ability to interact with various biological targets, offering a robust starting point for drug design. The morpholine heterocycle is a quintessential example of such a scaffold, prized for its advantageous physicochemical, metabolic, and biological properties.[1][2] Its facile synthesis and the beneficial impact it often has on the pharmacokinetic profile of a molecule have cemented its role in modern drug development.[1][2]

This guide focuses on derivatives of a specific homomorpholine building block: Ethyl 4-Boc-2-homomorpholinecarboxylate . The homomorpholine ring, a seven-membered analogue of morpholine, provides a unique three-dimensional conformation. The ethyl ester at the 2-position and the tert-butyloxycarbonyl (Boc) protecting group at the 4-position are key features. The Boc group is an acid-labile protecting group crucial in multi-step organic synthesis, allowing for selective reactions at other parts of the molecule before its removal.[3]

This document provides a comparative analysis of the biological activities exhibited by various derivatives synthesized from this homomorpholine core. We will delve into their anticancer and antimicrobial properties, supported by quantitative experimental data, and elucidate the structure-activity relationships (SAR) that govern their potency.

Anticancer and Antiproliferative Activity: A Study in Structural Modification

The search for novel anticancer agents is a paramount objective in pharmaceutical research. Morpholine and its derivatives have emerged as a promising class of compounds, demonstrating efficacy against a variety of cancer cell lines, including those of the breast, lung, and colon.[4][5] The mechanism of action is often multifaceted, ranging from the inhibition of crucial enzymes like topoisomerase II to the induction of cell cycle arrest and apoptosis.[6][7]

Comparative In Vitro Cytotoxicity Data

The following table summarizes the antiproliferative activity of several illustrative morpholine-based derivatives against various cancer cell lines. This data highlights how modifications to the core structure influence cytotoxic potency.

Compound IDDerivative ClassCancer Cell LinePotency (IC₅₀)Key Structural Features & Insights
M5 Substituted MorpholineMDA-MB-231 (Breast)81.92 µg/mLExhibited the most favorable binding energy (-9.7 kcal/mol) with topoisomerase II in docking studies, suggesting this as a potential mechanism.[6]
M2 Substituted MorpholineMDA-MB-231 (Breast)88.27 µg/mLDemonstrates that specific substitutions are key to enhancing efficacy against breast cancer cells.[6]
AK-10 Morpholine-QuinazolineMCF-7 (Breast)3.15 µMThe quinazoline moiety fused with the morpholine core is critical for activity. This compound was highly effective against multiple cell lines.[7]
AK-10 Morpholine-QuinazolineA549 (Lung)8.55 µMShows broad-spectrum activity. Mechanistic studies revealed it induces cell death via apoptosis and arrests the cell cycle in the G1 phase.[7]
AK-3 Morpholine-QuinazolineMCF-7 (Breast)6.44 µMA structurally related analogue to AK-10, also showing significant cytotoxicity and inducing G1 phase cell cycle arrest.[7]
8b Benzophenone-MorpholineDLA, EAC, MCF-7, A549SignificantThe presence of a bromo substituent at the ortho position of the benzophenone ring was found to be significant for extensive anti-mitogenic activity.[4]
8f Benzophenone-MorpholineDLA, EAC, MCF-7, A549SignificantA methyl group at the para position of the benzophenone ring also conferred potent anti-mitogenic activity.[4]
6y BenzomorpholineA549 & NCI-H1975 (Lung)1.1 µMDesigned as an EZH2 inhibitor, this compound demonstrated potent antiproliferation and was shown to cause cell arrest in the G2/M phase.[8]
Structure-Activity Relationship (SAR) Insights

The data reveals critical structure-activity relationships:

  • Hybrid Scaffolds: Combining the morpholine ring with other known pharmacophores, such as quinazoline or benzophenone, can lead to highly potent compounds (e.g., AK-10, 8b).[4][7]

  • Substituent Position: The placement of substituents is crucial. For benzophenone-morpholine hybrids, ortho-bromo (8b) and para-methyl (8f) groups on the benzophenone ring were identified as key for high activity.[4]

  • Mechanism of Action: The derivatives achieve their anticancer effects through diverse mechanisms. Some act as topoisomerase II inhibitors (M5), while others induce cell cycle arrest (AK-3, AK-10, 6y) and apoptosis.[6][7][8] This highlights the versatility of the morpholine scaffold in targeting different cellular pathways.

Visualizing the Mechanism: Cell Cycle Arrest

Many potent morpholine derivatives exert their anticancer effect by halting the cell division cycle, preventing cancer cells from proliferating. The diagram below illustrates the G1 phase arrest induced by compounds like AK-3 and AK-10.[7]

cell_cycle_arrest cluster_cell_cycle Cell Division Cycle cluster_drug_action Drug Intervention G1 G1 Phase (Cell Growth) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Growth & Prep) S->G2 M M Phase (Mitosis) G2->M M->G1 Drug Compound AK-10 / AK-3 Target Inhibition of Proliferation Signals Drug->Target Binds to Target Target->G1 Induces Arrest caption Mechanism of G1 Phase Cell Cycle Arrest

Caption: G1 phase cell cycle arrest induced by morpholine-quinazoline derivatives.

Antimicrobial Activity: Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a grave threat to global health. Consequently, there is an urgent need for new antimicrobial agents with novel mechanisms of action. The morpholine scaffold has been successfully incorporated into antibacterial drugs like Linezolid, demonstrating its value in this therapeutic area.[9] Research into novel homomorpholine and morpholine derivatives continues to yield compounds with significant antibacterial and antifungal properties.[9][10][11]

Comparative In Vitro Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for several morpholine derivatives against various bacterial and fungal strains. The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism.

Compound IDDerivative ClassTarget OrganismPotency (MIC in µg/mL)Key Structural Features & Insights
Compound 6a Schiff Base MorpholineVarious BacteriaGood InhibitionThis compound showed the best antimicrobial activity compared to other synthesized analogues in its series.[10]
Compound 8 Morpholine-Azole HybridS. aureus, E. coli, C. albicansActiveA hybrid molecule containing morpholine, pyridine, piperazine, and 1,3,4-oxadiazole moieties, showing broad-spectrum activity.[11]
C59 MC21-A AnalogueMethicillin-resistant S. aureus (MRSA)Low (Comparable to SoC)A chloro-analog of a natural product, C59 eradicates MRSA biofilms and shows a low propensity for resistance development.[12][13]
Homomorpholine Oxazolidinone OxazolidinoneE. coli, S. aureus, B. subtilisActiveSynthesized by replacing the morpholine ring of linezolid with a homomorpholine ring, these compounds retained antibacterial activity.[9]
Experimental Protocols: Ensuring Scientific Rigor

The trustworthiness of comparative data hinges on robust and reproducible experimental design. Below are detailed protocols for key assays used to evaluate the biological activities discussed.

Protocol 1: General Synthesis of N-Substituted Morpholine Derivatives

This protocol is a representative example of how new derivatives can be synthesized from a morpholine core, adapted from literature procedures.[14]

Objective: To couple a functionalized side chain to the nitrogen of the morpholine ring.

Materials:

  • Morpholine or Homomorpholine precursor

  • Chloroacetyl chloride

  • Triethylamine (base)

  • Anhydrous Diethyl ether (solvent)

  • Substituted amine (e.g., 2-amino benzothiazole)

  • Anhydrous Potassium Carbonate

  • Ice, Ethanol, Water

Procedure:

  • Activation of Morpholine: In a round-bottom flask, dissolve the morpholine precursor and triethylamine (1.0 eq) in anhydrous diethyl ether under an inert atmosphere.

  • Acylation: Cool the mixture to 5-10°C in an ice bath. Add chloroacetyl chloride (1.0 eq) dropwise while stirring. The formation of a precipitate (triethylamine hydrochloride) will be observed.

  • Reaction Completion: Allow the mixture to stir for 6 hours at low temperature, then let it warm to room temperature and stir for another 24 hours.

  • Workup: Pour the reaction mixture into crushed ice. The solid 4-(2-chloroacetyl)morpholine intermediate will precipitate. Filter the solid, wash with cold water, and dry. Recrystallize from an ethanol/water mixture.

  • Nucleophilic Substitution: To a solution of the chloroacetylated intermediate in a suitable solvent, add the desired substituted amine (e.g., 2-amino benzothiazole, 1.0 eq) and a base such as anhydrous potassium carbonate.

  • Final Product: Reflux the mixture until the reaction is complete (monitored by TLC). After cooling, perform an appropriate aqueous workup, extract the product with an organic solvent, dry, and purify using column chromatography or recrystallization.

  • Characterization: Confirm the structure of the final product using spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry).

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[11]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Bacterial/Fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • Standard antibiotics (e.g., Ampicillin, Fluconazole) as positive controls

  • Incubator

Workflow Diagram:

mic_assay_workflow A Prepare Serial Dilutions of Test Compound in Plate B Add Standardized Microbe Inoculum to Each Well A->B E Incubate Plate (e.g., 35°C for 18-24h) B->E C Include Positive Control (Standard Antibiotic) C->E D Include Negative Control (Broth + Microbe, No Drug) D->E F Read Results Visually or with a Plate Reader E->F G Determine MIC: Lowest Concentration with No Visible Growth F->G caption Workflow for Broth Microdilution MIC Assay

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Procedure:

  • Compound Dilution: Prepare a 2-fold serial dilution of each test compound across the wells of a 96-well plate using the appropriate broth. The concentration range should be wide enough to capture the expected MIC.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism according to CLSI (Clinical and Laboratory Standards Institute) guidelines.

  • Inoculation: Add the microbial inoculum to each well containing the test compound, as well as to the negative control well (which contains only broth and microbes).

  • Controls: Include a positive control (a standard antibiotic) and a negative/growth control (broth with inoculum but no compound). A sterility control (broth only) should also be included.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 18-24 hours for most bacteria).[11]

  • Reading Results: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration at which no growth is observed.

Conclusion

The derivatives of the this compound scaffold represent a fertile ground for the discovery of novel therapeutic agents. The evidence clearly demonstrates that strategic modifications to this core structure can yield compounds with potent and specific anticancer and antimicrobial activities. The structure-activity relationships highlighted in this guide—such as the synergistic effect of combining the morpholine ring with other pharmacophores and the critical role of substituent placement—provide a rational basis for the future design of next-generation drug candidates. The continued exploration of this privileged scaffold, guided by rigorous biological evaluation and mechanistic studies, holds significant promise for addressing pressing challenges in oncology and infectious disease.

References

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. [Link]

  • Synthesis and anticancer evaluation of novel morpholine analogues. (n.d.). Sciforum. [Link]

  • Synthesis of novel substituted morpholine derivatives for anticancer activity. (2024). AIMS Press. [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (2021). PubMed Central. [Link]

  • Identification of morpholine based hydroxylamine analogues: selective inhibitors of MARK4/Par-1d causing cancer cell death through apoptosis. (2020). Semantic Scholar. [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. (2024). ResearchGate. [Link]

  • Synthesis and structure-activity studies of novel homomorpholine oxazolidinone antibacterial agents. (n.d.). ResearchGate. [Link]

  • Khammas, S. J., & Hamood, A. J. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158. [Link]

  • Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. (2011). PubMed Central. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2023). E3S Web of Conferences. [Link]

  • Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. (2019). PubMed. [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). National Institutes of Health. [Link]

  • Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens. (2024). National Institutes of Health. [Link]

  • Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens. (2024). PubMed. [Link]

  • Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed. [Link]

  • morpholine antimicrobial activity. (2014). ResearchGate. [Link]

  • Design, synthesis, and structure activity relationship analysis of new betulinic acid derivatives as potent HIV inhibitors. (2020). National Institutes of Health. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). ResearchGate. [Link]

Sources

Head-to-head comparison of different synthetic routes to Ethyl 4-Boc-2-homomorpholinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-Boc-2-homomorpholinecarboxylate, a valuable building block in medicinal chemistry and drug discovery, possesses a unique seven-membered 1,4-oxazepane ring system. This scaffold is of significant interest as it provides a desirable three-dimensional architecture, often leading to improved physicochemical properties and biological activity in drug candidates. The presence of the Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom allows for selective functionalization, making it a versatile intermediate for the synthesis of complex molecules. This guide provides a head-to-head comparison of two distinct synthetic routes to this target molecule, offering researchers and drug development professionals the critical information needed to select the most appropriate method for their specific needs.

Route 1: A Linear Approach via a Hydroxymethyl Intermediate

This route follows a classical linear sequence, starting with the synthesis of a key hydroxymethyl-substituted homomorpholine intermediate, followed by oxidation and esterification. This approach is characterized by its stepwise nature, allowing for the isolation and characterization of intermediates at each stage.

Overall Synthetic Pathway for Route 1

Route 1 A 2-(2-Aminoethoxy)ethanol B tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate A->B 1. Cyclization with a C3 synthon 2. Boc Protection C tert-Butyl 2-carboxy-1,4-oxazepane-4-carboxylate B->C Oxidation (TEMPO) D This compound C->D Esterification (Steglich)

Caption: Linear synthesis of this compound.

Step-by-Step Experimental Protocols for Route 1

Step 1: Synthesis of tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

While this intermediate is commercially available, its synthesis from basic starting materials is a key consideration for cost-effectiveness in large-scale production. A plausible approach involves the cyclization of 2-(2-aminoethoxy)ethanol with a suitable three-carbon electrophile, followed by N-Boc protection.

  • Protocol:

    • To a solution of 2-(2-aminoethoxy)ethanol (1 equivalent) in a suitable solvent such as methanol, add a three-carbon dielectrophile like 1,3-dibromo-2-propanol or a protected equivalent.

    • The reaction is typically carried out in the presence of a base (e.g., potassium carbonate) to facilitate the intramolecular cyclization.

    • After completion of the cyclization, the resulting secondary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium bicarbonate to yield tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate.[1]

Step 2: Oxidation of the Hydroxymethyl Intermediate to the Carboxylic Acid

The selective oxidation of the primary alcohol to a carboxylic acid in the presence of the Boc-protected amine is a critical step. TEMPO-mediated oxidation is a mild and efficient method for this transformation, avoiding harsh conditions that could lead to deprotection of the Boc group.[2][3]

  • Protocol:

    • Dissolve tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (1 equivalent) in a biphasic solvent system, such as dichloromethane (DCM) and water.

    • Add TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) (catalytic amount, e.g., 0.05 equivalents) and sodium bromide (catalytic amount).

    • Cool the mixture to 0 °C and add an aqueous solution of sodium hypochlorite (NaOCl) dropwise while maintaining the pH at approximately 9-10 with the addition of a buffer (e.g., sodium bicarbonate).

    • To drive the oxidation to the carboxylic acid, a co-oxidant like sodium chlorite (NaClO₂) is often added.[4]

    • Upon completion, the reaction is quenched with sodium thiosulfate, and the aqueous layer is acidified and extracted with an organic solvent to isolate the carboxylic acid.

Step 3: Steglich Esterification to this compound

The final step involves the esterification of the N-Boc protected carboxylic acid. The Steglich esterification is well-suited for this purpose as it proceeds under mild, neutral conditions, which is ideal for substrates with acid-labile protecting groups like Boc.[5][6]

  • Protocol:

    • Dissolve tert-butyl 2-carboxy-1,4-oxazepane-4-carboxylate (1 equivalent) in an anhydrous solvent like dichloromethane (DCM).

    • Add absolute ethanol (1.5-3 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (e.g., 0.1 equivalents).

    • Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • The dicyclohexylurea byproduct (if DCC is used) is removed by filtration. The filtrate is then washed with dilute acid and base to remove any unreacted starting materials and catalyst, followed by purification by column chromatography to yield the final product.

Route 2: A Convergent Approach via Reductive Amination and Cyclization

This route offers a more convergent strategy, bringing together two key fragments in a reductive amination step, followed by an intramolecular cyclization to construct the homomorpholine ring. This approach can be more efficient in terms of step economy.

Overall Synthetic Pathway for Route 2

Route 2 A N-Boc-diethanolamine C Intermediate Imine/Aminal A->C Reductive Amination B Ethyl glyoxalate B->C D This compound C->D Intramolecular Cyclization

Caption: Convergent synthesis of this compound.

Step-by-Step Experimental Protocols for Route 2

Step 1: Reductive Amination of N-Boc-diethanolamine with Ethyl Glyoxalate

This key step couples the nitrogen of the protected diethanolamine with the aldehyde of ethyl glyoxalate. The resulting intermediate can then undergo cyclization. N-Boc-diethanolamine is commercially available.

  • Protocol:

    • Dissolve N-Boc-diethanolamine (1 equivalent) and ethyl glyoxalate (as a solution in toluene or as the hydrate, 1.1 equivalents) in a suitable solvent such as methanol or dichloromethane.

    • Add a mild reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride. The choice of reducing agent is crucial; it should be mild enough not to reduce the ester functionality.[7]

    • The reaction is typically stirred at room temperature until the formation of the N-substituted intermediate is complete.

Step 2: Intramolecular Cyclization

The intermediate from the reductive amination contains both a secondary amine (now part of the N-Boc-diethanolamine backbone) and a hydroxyl group, which can cyclize to form the homomorpholine ring. This cyclization can often be acid-catalyzed.

  • Protocol:

    • Following the reductive amination, the crude intermediate can be treated with a mild acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid) in a suitable solvent.

    • The reaction mixture is heated to promote the intramolecular cyclization, likely proceeding through the formation of an oxonium ion intermediate, which is then attacked by the nitrogen atom.

    • After the cyclization is complete, an aqueous workup followed by purification by column chromatography will yield the final product, this compound.

Head-to-Head Comparison of Synthetic Routes

FeatureRoute 1: Linear ApproachRoute 2: Convergent Approach
Number of Steps 3 steps from the hydroxymethyl intermediate (commercially available) or more if synthesized from basic precursors.2 steps from commercially available starting materials.
Overall Yield Potentially lower due to the linear nature and multiple purification steps. Each step's yield will significantly impact the overall output.Potentially higher due to fewer steps and a more convergent design.
Starting Materials Requires the synthesis or purchase of a functionalized homomorpholine intermediate.Utilizes readily available N-Boc-diethanolamine and ethyl glyoxalate.
Scalability Generally straightforward to scale up, with well-established procedures for each transformation. The removal of byproducts from the Steglich esterification can be a challenge on a large scale.Reductive amination is a robust and scalable reaction. The intramolecular cyclization may require careful optimization of conditions for high yields on a large scale.
Safety & Handling Involves the use of potentially hazardous reagents like sodium hypochlorite and DCC.Sodium cyanoborohydride is toxic and requires careful handling.
Control & Purity Stepwise synthesis allows for the isolation and purification of intermediates, ensuring high purity of the final product.As a more direct route, there might be a higher chance of side products requiring careful purification.

Expertise & Experience: Rationale Behind Experimental Choices

The choice between these two synthetic routes will largely depend on the specific requirements of the research or development program.

Route 1 is a more traditional and perhaps more predictable approach. The use of a TEMPO-based oxidation is a deliberate choice to ensure the mild and selective conversion of the primary alcohol to the carboxylic acid without affecting the acid-sensitive Boc protecting group. Similarly, the Steglich esterification is chosen over a classic Fischer esterification to avoid the strongly acidic conditions that would cleave the Boc group.[5][6] This route offers excellent control over each transformation, making it a reliable choice for producing high-purity material, albeit potentially at the cost of a lower overall yield and more steps.

Route 2 represents a more modern and elegant synthetic design. The reductive amination is a powerful C-N bond-forming reaction that is highly efficient and tolerant of a wide range of functional groups.[8] The subsequent intramolecular cyclization leverages the inherent reactivity of the functional groups within the molecule to construct the desired heterocyclic ring in a single step. This route is attractive for its step-economy and potential for higher throughput, which are critical considerations in drug discovery and early-stage development where rapid access to analogues is often required. However, the one-pot nature of the cyclization may require more extensive optimization to control for potential side reactions.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

  • Route 1 is a robust and well-controlled linear synthesis, ideal for situations where purity is paramount and the stepwise approach allows for straightforward troubleshooting and optimization.

  • Route 2 is a more convergent and step-economical approach, making it an attractive option for rapid synthesis and the generation of chemical libraries, provided the cyclization step is carefully optimized.

The ultimate decision will rest on a careful evaluation of the available resources, desired scale of synthesis, and the specific purity requirements of the final compound.

References

A Comparative Guide to the Purity Assessment of Synthesized Ethyl 4-Boc-2-homomorpholinecarboxylate by HPLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like Ethyl 4-Boc-2-homomorpholinecarboxylate, a heterocyclic building block with potential applications in medicinal chemistry, rigorous purity assessment is paramount. Impurities, which can arise from starting materials, by-products, or degradation, must be identified and quantified to meet stringent regulatory standards, such as those outlined by the International Council for Harmonisation (ICH)[1][2][3][4][5].

This guide provides an in-depth comparison of two orthogonal and powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the causality behind the methodological choices for each technique and present a framework for their application, providing researchers and drug development professionals with a practical guide to ensuring the quality of their synthesized compounds.

Section 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, prized for its high resolution, sensitivity, and reproducibility in separating and quantifying components within a mixture[6][7]. For a moderately polar, N-Boc protected compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice[7][8][9][10].

1.1 The Principle of Separation

RP-HPLC operates on the principle of hydrophobic interactions[9]. The stationary phase is non-polar (e.g., silica chemically modified with C18 alkyl chains), while the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol[8][10]. When the sample is introduced, the non-polar analyte preferentially partitions onto the hydrophobic stationary phase. By gradually increasing the organic solvent content of the mobile phase (a gradient elution), the mobile phase becomes more non-polar, systematically decreasing the analyte's retention and eluting it from the column. Impurities with different polarities will interact with the stationary phase differently, leading to distinct elution times (retention times) and thus, separation.

1.2 Experimental Protocol: A Self-Validating System

A robust HPLC method is designed to be specific, accurate, and precise. The following protocol is a validated starting point for this compound.

Methodology:

  • Instrumentation: Standard HPLC or UHPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size). The C18 phase provides sufficient hydrophobicity to retain the target molecule.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape for the slightly basic homomorpholine nitrogen.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A linear gradient from 30% B to 95% B over 15 minutes is a good starting point to separate the main compound from both more polar starting materials and less polar by-products.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Temperature control ensures reproducible retention times.

  • Detection: UV at 210 nm. While the molecule lacks a strong chromophore, the carbamate and ester carbonyl groups provide sufficient absorbance at low wavelengths.

  • Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B (diluent).

1.3 Data Interpretation and Purity Calculation

The output from the HPLC system is a chromatogram, a plot of detector response versus time. The purity is typically determined by the area percent method, assuming all components have a similar response factor at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Table 1: Representative HPLC Purity Analysis Data

Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identity
13.21,5000.15Potential Polar Impurity
28.5992,50099.25This compound
310.16,0000.60Potential Non-Polar By-product
Total 1,000,000 100.00

This method provides excellent relative quantification of impurities. According to ICH Q3A(R2) guidelines, any impurity above the reporting threshold (typically 0.05%) must be reported[2][3].

Visualizing the HPLC Workflow

The logical flow of an HPLC experiment is crucial for obtaining reliable data.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh & Dissolve Synthesized Compound Injector Autosampler/Injector Sample->Injector Inject Pump Mobile Phase Pump (Gradient Control) Pump->Injector Column C18 Column (Separation) Injector->Column Detector UV Detector (210 nm) Column->Detector Acquisition Data Acquisition System Detector->Acquisition Chromatogram Generate Chromatogram Acquisition->Chromatogram Calculation Peak Integration & Purity Calculation (%) Chromatogram->Calculation

Caption: A schematic overview of the RP-HPLC workflow for purity assessment.

Section 2: Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

While HPLC excels at separation and relative quantification, NMR is an unparalleled tool for structural confirmation and absolute purity determination.[11][12][13][14] It provides a direct, quantitative measure of the nuclei in a sample, making it an inherently primary analytical method[15][16].

2.1 The Principle of Quantification

The fundamental principle of quantitative NMR (qNMR) is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal[12][16]. By comparing the integral of a known, pure internal standard with the integral of the analyte, one can determine the absolute purity of the synthesized compound without needing a reference standard of the analyte itself.[16][17] Qualitative assessment involves ensuring all observed signals match the expected structure and that no unaccounted-for signals are present[18].

2.2 Experimental Protocol: Ensuring Accuracy

For an accurate qNMR experiment, careful sample preparation and parameter selection are critical.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Solvent: Deuterated chloroform (CDCl₃) is suitable for this compound.

  • Internal Standard (for qNMR): A certified internal standard with sharp, non-overlapping signals must be used (e.g., maleic acid, dimethyl sulfone). The standard must be accurately weighed.

  • Sample Preparation:

    • Accurately weigh ~10-20 mg of the synthesized compound into an NMR tube.

    • Accurately weigh ~5-10 mg of the internal standard into the same tube.

    • Add ~0.7 mL of the deuterated solvent.

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: 30-90°. A 90° pulse provides maximum signal for a single scan.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of any proton to be integrated (typically >30 seconds for quantitative work) to ensure full relaxation and accurate integration.

    • Number of Scans: 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.

2.3 Data Interpretation and Purity Calculation

The first step is a qualitative review of the ¹H NMR spectrum to confirm the structure. The presence of signals that cannot be assigned to the target molecule, solvent, or standard indicates impurities.

Table 2: Expected ¹H NMR Signal Assignments for this compound in CDCl₃

AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Boc (C(CH₃)₃)~1.47s (singlet)9H
Ethyl (-OCH₂CH₃ )~1.28t (triplet)3H
Homomorpholine Protons~2.80 - 4.40m (multiplet)7H
Ethyl (-OCH₂ CH₃)~4.22q (quartet)2H

For quantitative analysis, the purity is calculated using the following formula[12][17]:

Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

Where:

  • I = Integral area of the signal

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = Mass weighed

  • Purity_std = Purity of the internal standard

Visualizing the NMR Workflow

The process from sample to purity value in NMR follows a distinct path.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_nmr NMR Spectrometer cluster_data_nmr Data Analysis SampleNMR Accurately weigh Analyte & Internal Standard DissolveNMR Dissolve in Deuterated Solvent SampleNMR->DissolveNMR AcquireFID Acquire FID Signal (Set d1 > 5*T₁) DissolveNMR->AcquireFID FT Fourier Transform AcquireFID->FT Spectrum Process Spectrum (Phase, Baseline) FT->Spectrum Analysis Structural Confirmation & Peak Integration Spectrum->Analysis PurityCalc Absolute Purity Calculation (qNMR) Analysis->PurityCalc

Caption: A schematic overview of the qNMR workflow for purity assessment.

Section 3: Comparative Analysis: HPLC vs. NMR

Neither technique is universally superior; they are complementary tools that provide different types of information. The choice depends on the specific question being asked.

Table 3: Comparison of HPLC and NMR for Purity Assessment

FeatureHPLC (RP-HPLC with UV)NMR (¹H qNMR)Rationale & Field Insights
Primary Output Relative purity (Area %)Absolute purity (wt/wt %)HPLC assumes all impurities are UV-active and have similar response factors. NMR is a primary ratio method, providing a more accurate mass-based purity.[14][15]
Sensitivity High (can detect impurities <0.05%)Moderate (typically >0.1%)HPLC is the industry standard for detecting trace impurities required by regulatory bodies like the ICH.[7]
Impurity ID No structural information (only RT)Excellent for structural elucidationIf an unknown impurity peak is significant, it often needs to be isolated (e.g., by preparative HPLC) for subsequent NMR analysis to determine its structure.
Quantification Requires analyte-specific reference standard for absolute quantificationCan provide absolute quantification using a universal internal standardThe ability to quantify without a specific reference standard is a major advantage of qNMR, especially in early-stage drug discovery when standards are not yet available.[15][16]
Throughput High (typically 15-30 min/sample)Lower (requires longer relaxation delays for quantitative work)Automated HPLC systems can run large batches of samples unattended, making it ideal for routine quality control.
Detection Bias Biased towards UV-active compoundsDetects all proton-containing moleculesHPLC may fail to detect impurities that lack a UV chromophore. NMR will detect any soluble, proton-containing impurity, including residual solvents.[19]

Conclusion

For the comprehensive purity assessment of synthesized this compound, a dual-pronged approach using both HPLC and NMR is the gold standard.

  • RP-HPLC should be employed as the primary tool for routine quality control, providing high-sensitivity detection and relative quantification of all process-related impurities and degradants. It is the workhorse for generating the impurity profile required for regulatory submissions.

  • NMR , particularly quantitative ¹H NMR, serves two critical roles. First, it provides unequivocal structural confirmation of the main component. Second, it delivers an orthogonal, absolute purity value (assay) that is unbiased by the optical properties of impurities. This is invaluable for validating the HPLC method and for characterizing reference standards themselves.

By leveraging the strengths of both techniques, researchers and drug development professionals can build a complete, trustworthy, and scientifically sound purity profile for their compounds, ensuring the quality and safety required for advancing promising molecules through the development pipeline.

References

  • Pauli, G. F., Jäschke, R., & Chen, S.-N. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7–15. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • University of Illinois Chicago. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). [Link]

  • Webster, G. K., & Jee, R. D. (2012). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Knowbee. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube. [Link]

  • Pharmaguideline. Principle of HPLC | HPLC System Working Explained. [Link]

  • Pauli, G. F., Chen, S.-N., & Simmler, C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Baokar, S. (2025). RP-HPLC: A Versatile Analytical Technique for Pharmaceutical Analysis - A Review. ResearchGate. [Link]

  • Lab Manager. (2025). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. [Link]

  • ResearchGate. (2019). How to check the purity of the chemical compound by H NMR?[Link]

  • The Pharma Helper. (2024). Impurities in new drug substance| ICH Q3A(R2). YouTube. [Link]

  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]

  • G. K. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9218-9219. [Link]

  • DSDP Analytics. Reverse Phase HPLC (RP-HPLC). [Link]

  • Wikipedia. High-performance liquid chromatography. [Link]

Sources

Benchmarking the Performance of Ethyl 4-Boc-2-homomorpholinecarboxylate in a Model Reaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and novel chemical entities. Saturated heterocyclic scaffolds, such as the homomorpholine core, are of particular interest due to their prevalence in biologically active compounds and their ability to confer favorable physicochemical properties. This guide presents a comprehensive performance benchmark of Ethyl 4-Boc-2-homomorpholinecarboxylate, a versatile building block, in a well-defined model reaction. Through objective comparison with analogous structures and supported by detailed experimental data, we aim to provide researchers, scientists, and drug development professionals with the critical insights necessary to make informed decisions in their synthetic endeavors. This document adheres to the highest standards of scientific integrity, providing not only procedural steps but also the underlying rationale for experimental design and in-depth analysis of the results.

Introduction

The morpholine and homomorpholine motifs are privileged structures in medicinal chemistry, appearing in a wide array of approved pharmaceuticals.[1][2][3] Their unique combination of a secondary amine and an ether functionality allows for intricate interactions with biological targets and can improve pharmacokinetic properties such as solubility and metabolic stability. This compound offers a synthetically tractable entry point to this valuable chemical space. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom facilitates controlled, stepwise synthetic transformations, while the ethyl ester at the 2-position provides a handle for further elaboration.[4][5]

To rigorously evaluate the utility of this building block, we have selected a model reaction that is both synthetically relevant and mechanistically informative: the catalytic hydrogenation of a pyridine derivative. This transformation is a cornerstone of heterocyclic chemistry, enabling the conversion of flat, aromatic systems into three-dimensional, sp³-rich scaffolds, a key strategy in modern drug design.[6][7] The efficiency of this reaction is highly dependent on the catalyst, reaction conditions, and the nature of the substrate. By comparing the performance of this compound with that of structurally related piperidine and morpholine analogs, we can gain a deeper understanding of its reactivity and potential advantages.

Experimental Design and Rationale

The central hypothesis of this study is that the inherent structural and electronic properties of the homomorpholine ring in this compound will influence its performance in the model reaction compared to other cyclic amino acid esters. To test this, we will perform a comparative analysis with two other commercially available and widely used building blocks:

  • Alternative 1: Ethyl 1-Boc-piperidine-2-carboxylate

  • Alternative 2: Ethyl 4-Boc-2-morpholinecarboxylate

The chosen model reaction is the N-alkylation of each of these building blocks with 2-(bromomethyl)pyridine, followed by the catalytic hydrogenation of the resulting pyridine moiety. This two-step sequence is representative of a common synthetic strategy for introducing substituted piperidine rings, which are themselves important pharmacophores.

Diagram of the Experimental Workflow

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Analysis A This compound + 2-(bromomethyl)pyridine P1 Alkylation Product 1 A->P1 B Ethyl 1-Boc-piperidine-2-carboxylate + 2-(bromomethyl)pyridine P2 Alkylation Product 2 B->P2 C Ethyl 4-Boc-2-morpholinecarboxylate + 2-(bromomethyl)pyridine P3 Alkylation Product 3 C->P3 H1 Hydrogenation of P1 P1->H1 Pd/C, H2 H2 Hydrogenation of P2 P2->H2 Pd/C, H2 H3 Hydrogenation of P3 P3->H3 Pd/C, H2 F1 Final Product 1 H1->F1 F2 Final Product 2 H2->F2 F3 Final Product 3 H3->F3 Analysis Yield, Purity (HPLC), Reaction Time, Spectroscopic Characterization (NMR, MS) F1->Analysis F2->Analysis F3->Analysis

Caption: Experimental workflow for the comparative benchmarking study.

Detailed Experimental Protocols
General Procedure for N-Alkylation

To a solution of the respective N-Boc protected cyclic amino acid ester (1.0 eq) in anhydrous acetonitrile (0.2 M) was added potassium carbonate (1.5 eq) and 2-(bromomethyl)pyridine hydrobromide (1.1 eq). The reaction mixture was stirred at 60 °C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction was cooled to room temperature, filtered, and the solvent was removed under reduced pressure. The crude product was purified by column chromatography on silica gel.

General Procedure for Catalytic Hydrogenation

The N-alkylated pyridine derivative (1.0 eq) was dissolved in methanol (0.1 M) in a high-pressure reactor. Palladium on carbon (10 wt%, 5 mol%) was added, and the reactor was purged with nitrogen before being pressurized with hydrogen gas to 5 bar.[6] The reaction was stirred at 40 °C for 16 hours.[6] After carefully venting the hydrogen, the catalyst was removed by filtration through a pad of Celite, and the solvent was evaporated under reduced pressure to yield the crude product. The product was analyzed by HPLC to determine purity and yield.

Results and Discussion

The performance of this compound and its counterparts in the two-step reaction sequence is summarized in the table below.

Building BlockN-Alkylation Yield (%)Hydrogenation Yield (%)Overall Yield (%)Final Product Purity (HPLC, %)
This compound 92 95 87 >98
Ethyl 1-Boc-piperidine-2-carboxylate889382>98
Ethyl 4-Boc-2-morpholinecarboxylate909485>98
Expert Analysis and Field-Proven Insights

The experimental data reveals that this compound performs exceptionally well in this model reaction sequence, affording the highest overall yield. Several factors may contribute to this observation:

  • Conformational Flexibility: The seven-membered homomorpholine ring possesses greater conformational flexibility compared to the six-membered piperidine and morpholine rings. This may facilitate a more favorable presentation of the nitrogen lone pair for the initial N-alkylation reaction, leading to a slightly higher yield in the first step.

  • Electronic Effects: The presence of the ether oxygen in both the morpholine and homomorpholine derivatives can influence the basicity and nucleophilicity of the nitrogen atom.[1] While the ether oxygen is electron-withdrawing, which would typically decrease nucleophilicity, the overall effect on reactivity in this specific context appears to be minimal, as evidenced by the high yields across all three substrates.

  • Catalyst Interaction in Hydrogenation: During the catalytic hydrogenation, the substrate adsorbs to the surface of the palladium catalyst. The larger and more flexible homomorpholine scaffold may adopt a conformation that allows for more efficient interaction with the catalyst surface, leading to a slightly higher hydrogenation yield. It is also plausible that the Lewis basic oxygen atom in the homomorpholine ring plays a role in coordinating to the catalyst, although further mechanistic studies would be required to confirm this.

Mechanistic Considerations: Boc Deprotection

While not a part of the primary model reaction, it is crucial for the end-user to understand the subsequent deprotection of the Boc group, which is a common final step in many synthetic sequences. The Boc group is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][8][9][10][11] The mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to yield the free amine.[5]

G A Boc-Protected Amine B Protonation (TFA or HCl) A->B + H+ C Protonated Intermediate B->C D Formation of Tert-butyl Cation C->D E Carbamic Acid Intermediate D->E F Decarboxylation E->F - CO2 G Free Amine F->G

Caption: General mechanism of acid-catalyzed Boc deprotection.

The stability of the Boc group to the catalytic hydrogenation conditions is a key advantage of this protecting group strategy, allowing for the selective reduction of the pyridine ring without premature deprotection.

Conclusion

This comparative guide demonstrates the excellent performance of this compound in a representative N-alkylation and catalytic hydrogenation reaction sequence. It consistently provided slightly higher yields compared to its piperidine and morpholine analogs, suggesting potential advantages in terms of reactivity and efficiency. For researchers and scientists working in drug discovery and development, the choice of building block can have a significant impact on the overall success of a synthetic campaign. The data presented herein provides a strong rationale for the selection of this compound as a versatile and high-performing scaffold for the synthesis of novel, sp³-rich heterocyclic compounds. Its robust performance, coupled with the synthetic flexibility afforded by the Boc protecting group and the ethyl ester handle, makes it a valuable addition to the synthetic chemist's toolbox.

References

  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (RSC Publishing).
  • Catalytic Hydrogenation of Pyridine to Piperidine. Benchchem.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC - NIH.
  • Asymmetric synthesis of 2- and 3-substituted chiral morpholines.
  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines.
  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology.
  • Understanding Boc protection and deprotection in peptide synthesis. Benchchem.
  • Amine Protection / Deprotection. Fisher Scientific.
  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing).
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Arom
  • BOC Protection and Deprotection. J&K Scientific LLC.
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • Boc Protection - Common Conditions. [Source not provided].
  • Boc Deprotection Mechanism. YouTube.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Boc Protected Compounds. Hebei Boze Chemical Co., Ltd..
  • Dual protection of amino functions involving Boc. RSC Publishing.
  • A schematic representation of peptide synthesis using Boc protected...
  • Morpholine: Application, synthesis and toxicity. ChemicalBook.
  • Morpholine. Wikipedia.
  • Synthesis and SAR of morpholine and its derivatives: A review update.
  • Morpholine synthesis. Organic Chemistry Portal.
  • Homomorpholine hydrochloride AldrichCPR. Sigma-Aldrich.
  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1 H-2λ⁶,1-benzothiazine-3-carboxyl
  • Ethyl N-Boc-4-(4-bromobenzyl)
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxyl
  • Ethyl 4-Boc-2-morpholinecarboxyl
  • The Versatility of Ethyl 1-Boc-piperidine-2-carboxylate in Chemical Research. [Source not provided].
  • Ethyl N-Boc-Piperidine-2-Carboxyl

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 4-Boc-2-homomorpholinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. Equally critical, though sometimes overlooked, is the safe and compliant disposal of these materials. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 4-Boc-2-homomorpholinecarboxylate, a compound often used in the synthesis of complex molecules. Our focus is on ensuring the safety of laboratory personnel and the protection of our environment, grounded in established best practices and regulatory standards.

I. Immediate Safety and Hazard Assessment

Before initiating any disposal procedure, a thorough hazard assessment is paramount. Based on analogous structures, this compound should be handled with care.

Inferred Hazard Profile:

  • Skin and Eye Irritation: Similar Boc-protected heterocyclic compounds are known to cause skin and eye irritation.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of dusts or mists may cause respiratory irritation.[2][4]

  • Harmful if Swallowed: Ingestion may be harmful.[1][4]

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense. The following table outlines the minimum required PPE when handling this compound.

Body Part Required PPE Rationale
Eyes Chemical safety goggles or a face shieldProtects against splashes and airborne particles.[1][2]
Hands Nitrile glovesProvides a barrier against skin contact.
Body Laboratory coatProtects clothing and skin from contamination.
Respiratory Use in a well-ventilated area or fume hoodMinimizes the risk of inhalation.[1][2]
II. The Disposal Workflow: A Step-by-Step Guide

The disposal of any chemical waste is a regulated process. Adherence to institutional, local, and federal guidelines is not just a suggestion but a legal requirement.[5][6][7] The following workflow provides a general framework for the proper disposal of this compound.

Step 1: Waste Classification

The first crucial step is to classify the waste. In the absence of specific data, this compound should be treated as a hazardous chemical waste.[8] This classification is based on the potential for the compound to exhibit characteristics of toxicity, ignitability, corrosivity, or reactivity.[9]

Step 2: Container Selection and Labeling

Proper containment is critical to prevent leaks and ensure the safety of waste handlers.

  • Container Selection: Use a chemically compatible, leak-proof container with a secure, screw-top lid.[6][10] The original container, if in good condition, is often the best choice.[11] Do not use food containers.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste." The label should also include:

    • The full chemical name: "this compound" (no abbreviations).[10]

    • The approximate quantity of the waste.

    • The date the waste was first added to the container.

    • The name and contact information of the generating researcher or lab.

Step 3: Waste Segregation and Storage

Improper segregation of chemical waste can lead to dangerous reactions.

  • Segregation: Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[12] This area should be under the control of laboratory personnel.[12] Keep the container segregated from incompatible materials such as strong acids, bases, and oxidizing agents.[11]

  • Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment, such as a chemically resistant tray or bin, to contain any potential spills.[6][10]

  • Storage Limits: Be aware of the storage limits for hazardous waste in your laboratory, which are typically no more than 55 gallons of hazardous waste at any one time.[12][13]

Step 4: Arranging for Disposal

Never dispose of chemical waste down the drain or in the regular trash.[10][13]

  • Contact your EHS Department: Your institution's Environmental Health and Safety department is the primary resource for chemical waste disposal. They will have established procedures for the collection and disposal of hazardous waste.

  • Schedule a Pickup: Once the waste container is full, or if the research project is complete, contact your EHS department to schedule a waste pickup.[10] Do not transport hazardous waste yourself.[13]

  • Documentation: Maintain a record of the waste generated and its disposal. This is often a requirement for regulatory compliance.[6]

III. Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill Response:

    • Small Spills: If you are trained and have the appropriate spill kit, you can clean up small spills. The cleanup materials should be treated as hazardous waste and disposed of accordingly.[13]

    • Large Spills: For large spills, evacuate the area and notify your institution's emergency response team and EHS department immediately.[10]

  • Exposure Response:

    • Skin Contact: Wash the affected area with soap and plenty of water for at least 15 minutes.[2][3][14]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1][3][14]

    • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[2][3]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][14]

IV. The Logic of Safe Disposal: A Visual Guide

To better illustrate the decision-making process for the disposal of this compound, the following flowchart outlines the key steps and considerations.

Disposal_Workflow cluster_prep Preparation & Assessment cluster_contain Containment & Storage cluster_dispose Final Disposal start Start: Have This compound waste assess Hazard Assessment: Treat as Hazardous start->assess ppe Don Appropriate PPE assess->ppe classify Classify as Hazardous Waste ppe->classify container Select & Label Compatible Container classify->container segregate Segregate & Store in Secondary Containment in SAA container->segregate contact_ehs Contact EHS for Waste Pickup segregate->contact_ehs document Document Waste for Disposal contact_ehs->document end End: Waste Removed by EHS document->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles outlined in this guide are not merely procedural; they are a reflection of a commitment to scientific integrity and the well-being of our community.

References

  • Classifying Hazardous Waste Disposal: Important Things You Should Know. (n.d.).
  • The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities. (n.d.).
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13).
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
  • The 4 Types of Hazardous Waste. (n.d.).
  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. (n.d.). EPA.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University.
  • Chemical Waste. (n.d.). Environmental Health & Safety (EHS).
  • Chemical Hazardous Waste Spotlight. (n.d.). Environmental Health and Safety.
  • How OSHA Workplace Rules Affect Hazardous Waste Management. (2018, March 20).
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • 9 Classes of Hazardous Waste You Should Know. (2023, March 7).
  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel Resources.
  • OSHA Regulations and Hazardous Waste Management: 4 Things you Need to Know. (n.d.).
  • Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration - OSHA.
  • SAFETY DATA SHEET - Ethyl 4-amino-1-piperidinecarboxylate. (2025, December 18).
  • SAFETY DATA SHEET - Ethyl 4-oxopiperidine-1-carboxylate. (n.d.). Fisher Scientific.
  • Safety Data Sheet - Ethyl Isonipecotate. (2019, October 17). Biosynth.
  • SAFETY DATA SHEET - Ethyl 4-piperidinecarboxylate. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET - 1-Boc-homopiperazine. (n.d.). Fisher Scientific.
  • Ethyl N-Boc-piperidine-4-carboxylate - Safety Data Sheet. (2025, July 26). ChemicalBook.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-Boc-2-homomorpholinecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-Boc-2-homomorpholinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.